molecular formula C11H11NO2 B2878100 7-ethyl-1H-indole-2-carboxylic Acid CAS No. 383132-23-8

7-ethyl-1H-indole-2-carboxylic Acid

Cat. No.: B2878100
CAS No.: 383132-23-8
M. Wt: 189.214
InChI Key: LWSBDGLASRGBIM-UHFFFAOYSA-N
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Description

7-ethyl-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-6-9(11(13)14)12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSBDGLASRGBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 7-Ethyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indole-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, offering a rigid framework for derivatization and acting as a critical hydrogen-bond donor/acceptor . The introduction of an alkyl substituent at the C7 position—yielding 7-ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8)—presents unique steric and electronic properties that are highly valuable for targeting specific enzymatic pockets and preventing off-target metabolic degradation.

This whitepaper details a robust, scalable, and self-validating synthetic route to this specialized building block. By analyzing the causality behind each chemical transformation, we establish a methodology that ensures high fidelity and yield, tailored for researchers and process chemists.

Retrosynthetic Strategy and Pathway Selection

When designing the synthesis of C7-substituted indole-2-carboxylic acids, two primary disconnections are typically evaluated:

  • Hemetsberger-Knittel Synthesis : Utilizing 2-ethylbenzaldehyde and ethyl azidoacetate. While effective for certain substrates, the handling of explosive azide intermediates at scale poses significant safety and engineering challenges.

  • Fischer Indole Synthesis : Condensation of 2-ethylphenylhydrazine with ethyl pyruvate, followed by acid-catalyzed cyclization . This route is highly scalable, utilizes commercially available starting materials, and avoids high-energy intermediates.

Given the requirements for safety, scalability, and regiocontrol, the Fischer Indole Synthesis followed by base-catalyzed saponification is the optimal strategic pathway.

Retrosynthesis Target 7-Ethyl-1H-indole- 2-carboxylic acid Ester Ethyl 7-ethyl-1H- indole-2-carboxylate Target->Ester Saponification Hydrazone Ethyl 2-(2-ethylphenyl- hydrazono)propanoate Ester->Hydrazone Fischer Indolization (Acid Catalyst) Precursors 2-Ethylphenylhydrazine + Ethyl Pyruvate Hydrazone->Precursors Condensation

Retrosynthetic analysis of this compound.

Mechanistic Deep-Dive: Regioselectivity in Fischer Indolization

The core of this synthesis is the Fischer indolization. Understanding the causality of each mechanistic step—particularly the regiocontrol—is crucial for process optimization.

  • Hydrazone Formation : The reaction begins with the condensation of 2-ethylphenylhydrazine and ethyl pyruvate. The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the hydrazine.

  • Tautomerization : The hydrazone tautomerizes to an ene-hydrazine. This step is highly dependent on the choice of acid catalyst.

  • [3,3]-Sigmatropic Rearrangement (The Regioselective Step) : This is the rate-determining step. Because the C2 position of the starting 2-ethylphenylhydrazine is sterically blocked by the ethyl group, the concerted [3,3]-sigmatropic rearrangement is forced to occur exclusively at the unsubstituted C6 position. Following cyclization, this original C2-ethyl group maps directly to the C7 position of the resulting indole core.

  • Re-aromatization and Cyclization : The resulting diimine re-aromatizes, and the nucleophilic amine attacks the imine carbon, forming a cyclic aminal.

  • Ammonia Elimination : Acid-catalyzed elimination of ammonia yields the fully aromatic 7-ethylindole core.

Mechanism A Phenylhydrazone Tautomerization B Ene-Hydrazine Formation A->B C [3,3]-Sigmatropic Rearrangement (Regioselective at C6) B->C D Diimine Intermediate C->D E Re-aromatization & Cyclization (Aminal) D->E F Ammonia Elimination (7-Ethylindole Core) E->F

Mechanistic sequence of the regioselective Fischer Indole Synthesis.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the protocols below are designed as self-validating systems . Each step includes In-Process Controls (IPCs) that provide immediate visual or physical feedback, confirming the reaction's trajectory without relying solely on offline analytics.

Quantitative Reaction Parameters
StepReaction PhaseReagentsStoichiometryTemp (°C)Time (h)Expected Yield
1 Hydrazone Formation2-Ethylphenylhydrazine HCl, Ethyl Pyruvate1.0 : 1.05252.090–95%
2 Fischer IndolizationHydrazone, Polyphosphoric Acid (PPA)1.0 : Excess1103.065–75%
3 SaponificationIndole Ester, NaOH (aq), Ethanol1.0 : 4.0854.0>95%
Step 1: Synthesis of Ethyl 2-(2-ethylphenylhydrazono)propanoate
  • Rationale : Forming the hydrazone in a distinct, mild step prevents the degradation of ethyl pyruvate that typically occurs if subjected directly to harsh, high-temperature indolization conditions.

  • Procedure :

    • Charge a 1L round-bottom flask with 2-ethylphenylhydrazine hydrochloride (1.0 eq, 100 mmol) and absolute ethanol (300 mL).

    • Add sodium acetate (1.1 eq, 110 mmol) to buffer the solution and liberate the free hydrazine base.

    • Dropwise add ethyl pyruvate (1.05 eq, 105 mmol) at room temperature over 30 minutes.

    • Stir the mixture for 2 hours at 25°C.

  • Self-Validation (IPC) : The reaction mixture will transition from a pale suspension to a homogeneous bright yellow solution as the highly conjugated hydrazone forms. TLC (Hexanes:EtOAc 8:2) will show complete consumption of the hydrazine (ninhydrin stain active) and the appearance of a new, UV-active yellow spot.

  • Workup : Concentrate under reduced pressure, partition between water and dichloromethane, dry the organic layer over MgSO₄, and concentrate to yield the crude hydrazone.

Step 2: Fischer Indolization to Ethyl 7-ethyl-1H-indole-2-carboxylate
  • Rationale : Polyphosphoric acid (PPA) is selected as the catalyst and solvent because it provides the strong Lewis/Brønsted acidity required for the [3,3]-sigmatropic rearrangement while acting as a potent dehydrating agent to irreversibly drive the elimination of ammonia .

  • Procedure :

    • Pre-heat PPA (5–10 times the weight of the hydrazone) in a robust mechanical stirrer-equipped flask to 90°C.

    • Add the crude hydrazone from Step 1 portion-wise over 45 minutes. (Caution: Highly exothermic reaction).

    • Elevate and maintain the internal temperature at 110°C for 3 hours.

  • Self-Validation (IPC) : The reaction is accompanied by a distinct color change to deep amber/brown and a noticeable evolution of ammonia gas. Holding damp universal indicator paper over the flask mouth will turn it blue. The cessation of gas evolution indicates the completion of the aromatization step.

  • Workup : Pour the hot, viscous mixture onto crushed ice with vigorous stirring. The product will precipitate as a granular solid. Filter, wash extensively with cold water, and recrystallize from ethanol.

Step 3: Saponification to this compound
  • Rationale : Base-catalyzed ester hydrolysis is irreversible and highly efficient. Ethanol is used as a co-solvent to ensure the solubility of the hydrophobic starting ester.

  • Procedure :

    • Suspend the ethyl 7-ethyl-1H-indole-2-carboxylate (1.0 eq, 50 mmol) in a mixture of ethanol (100 mL) and 2M aqueous NaOH (100 mL).

    • Reflux the mixture (approx. 85°C) for 4 hours.

  • Self-Validation (IPC) : As the ester hydrolyzes, the initially heterogeneous suspension will become a completely clear, homogeneous solution, as the resulting sodium salt of the carboxylic acid is highly water-soluble.

  • Workup : Cool the solution to room temperature and evaporate the ethanol under reduced pressure. Acidify the aqueous layer with 2M HCl to pH 2. A thick white precipitate of the free carboxylic acid will immediately form. Filter, wash with cold water, and dry under vacuum.

Analytical Characterization & Quality Control

To verify the structural integrity and purity of the synthesized this compound, the following analytical signatures are standard benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆) :

    
     11.65 (s, 1H, NH), 12.90 (br s, 1H, COOH), 7.45 (d, J = 7.8 Hz, 1H, C4-H), 7.10 (d, J = 7.2 Hz, 1H, C6-H), 7.02 (t, J = 7.5 Hz, 1H, C5-H), 7.08 (d, J = 2.1 Hz, 1H, C3-H), 2.85 (q, J = 7.5 Hz, 2H, CH₂), 1.25 (t, J = 7.5 Hz, 3H, CH₃).
    
  • LC-MS : [M-H]⁻ m/z = 188.1 (Negative ion mode is highly sensitive for the carboxylic acid moiety).

References

  • ResearchGate . "On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions". ResearchGate Publications. URL:[Link]

  • Google Patents. "US6844345B2 - Piperazine derivatives". Google Patents Database.

Physicochemical Profiling and Therapeutic Applications of 7-Ethyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the indole core remains one of the most privileged scaffolds, offering exceptional versatility for target-directed functionalization. Specifically, 7-ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8) has emerged as a critical building block. The strategic placement of the ethyl group at the C7 position introduces steric bulk and modulates lipophilicity without compromising the hydrogen-bonding capacity of the indole N-H or the metal-chelating potential of the C2-carboxylic acid [1].

This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, explores its mechanistic utility in antiviral and oncology drug design, and establishes field-proven, self-validating protocols for its synthesis and analytical characterization.

Physicochemical Properties & Structural Causality

Understanding the physicochemical parameters of a building block is paramount for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of downstream active pharmaceutical ingredients (APIs). The properties of this compound are carefully balanced to favor both aqueous solubility (via the ionizable carboxylate) and membrane permeability (via the lipophilic indole and ethyl moiety).

Quantitative Data Summary
PropertyValueCausality & Implications in Drug Design
CAS Number 383132-23-8Unique identifier for procurement and regulatory tracking [2].
Molecular Formula C₁₁H₁₁NO₂Dictates a low molecular weight (189.21 g/mol ), ideal for fragment-based drug discovery (FBDD) [3].
Molecular Weight 189.21 g/mol Leaves ample "molecular weight budget" (<500 Da) for further functionalization (Lipinski’s Rule of 5).
LogP (Predicted) ~2.3 - 2.5The C7-ethyl group increases lipophilicity compared to the unsubstituted indole-2-carboxylic acid (LogP ~2.14), enhancing passive membrane permeability [4].
pKa (Carboxylic Acid) ~3.8 - 4.2Ensures the molecule is predominantly deprotonated (anionic) at physiological pH (7.4), which is critical for electrostatic interactions with metal cations (e.g., Mg²⁺) in target active sites [5].
Topological Polar Surface Area (TPSA) 53.1 ŲFalls well within the optimal range (<140 Ų) for good oral bioavailability and potential blood-brain barrier (BBB) penetration [6].
SMILES CCC1=C2C(=CC=C1)C=C(C(=O)O)N2Structural representation for computational docking and cheminformatics workflows [3].

Mechanistic Role in Drug Design: The HIV-1 Integrase Paradigm

The structural architecture of this compound makes it a highly effective pharmacophore for metalloenzyme inhibition. A prime example is its application in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .

The Causality of Chelation

HIV-1 integrase utilizes two catalytic magnesium ions (Mg²⁺) within its active site to mediate the insertion of viral DNA into the host genome. The indole-2-carboxylic acid scaffold is uniquely suited to disrupt this process. The C2-carboxyl group, in tandem with the indole N-H or adjacent heteroatoms, acts as a bidentate chelator, securely sequestering the Mg²⁺ ions.

The addition of the C7-ethyl group serves a dual purpose:

  • Hydrophobic Shielding: It projects into the adjacent hydrophobic pocket of the integrase enzyme, displacing high-energy water molecules and increasing the binding entropy.

  • Conformational Locking: The steric hindrance of the ethyl group restricts the rotation of the indole core, pre-organizing the molecule into the bioactive conformation required for optimal Mg²⁺ chelation [7].

G Indole Indole Core (Hydrophobic Interaction) C2_Carboxyl C2-Carboxylate (Anionic Chelator) Indole->C2_Carboxyl Scaffold Support C7_Ethyl C7-Ethyl Group (Steric Pre-organization) C7_Ethyl->Indole Modulates Mg1 Catalytic Mg2+ (1) C2_Carboxyl->Mg1 Chelates Mg2 Catalytic Mg2+ (2) C2_Carboxyl->Mg2 Chelates ViralDNA Viral DNA Terminus Mg1->ViralDNA Catalytic block Mg2->ViralDNA Catalytic block

Diagram 1: Pharmacophore model of this compound inhibiting HIV-1 Integrase via Mg2+ chelation.

Synthetic Methodologies: A Self-Validating Protocol

To ensure high purity and yield, the synthesis of this compound is best approached via a modified Fischer Indole Synthesis . As a Senior Application Scientist, I emphasize that a protocol must be self-validating; every critical step must have an observable or measurable checkpoint to prevent the propagation of errors.

Step-by-Step Synthesis Protocol

Phase 1: Hydrazone Formation

  • Reagents: Dissolve 2-ethylphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

  • Reaction: Add a catalytic amount of glacial acetic acid. Reflux the mixture at 80°C for 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The disappearance of the hydrazine spot and the emergence of a less polar hydrazone spot confirms completion.

  • Workup: Concentrate the solvent under reduced pressure to yield the crude ethyl 2-(2-(2-ethylphenyl)hydrazono)propanoate.

Phase 2: Cyclization (Fischer Indole Protocol)

  • Reagents: Dissolve the crude hydrazone in a solution of polyphosphoric acid (PPA) or use p-toluenesulfonic acid (pTSA) in toluene for a milder approach.

  • Reaction: Heat the mixture to 110°C for 4-6 hours. Causality note: The acid catalyzes the [3,3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.

  • Validation Checkpoint 2 (FTIR): Take a crude aliquot. The disappearance of the sharp N-H stretch of the hydrazone (~3300 cm⁻¹) and the appearance of the broad indole N-H stretch (~3400 cm⁻¹) validates successful cyclization.

  • Workup: Pour the hot mixture over crushed ice. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield ethyl 7-ethyl-1H-indole-2-carboxylate.

Phase 3: Saponification

  • Reagents: Dissolve the ester intermediate in a 1:1 mixture of THF and Methanol. Add 2M aqueous NaOH (3.0 eq).

  • Reaction: Stir at room temperature for 3 hours.

  • Workup & Isolation: Evaporate the organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH ~3. Causality note: Lowering the pH below the pKa of the carboxylic acid (~3.8) ensures complete protonation, causing the highly lipophilic this compound to precipitate.

  • Final Validation: Filter the white/off-white precipitate, wash with cold water, and dry under vacuum.

G SM 2-Ethylphenylhydrazine + Ethyl Pyruvate Step1 Condensation (EtOH, AcOH, 80°C) SM->Step1 Int1 Hydrazone Intermediate (QC: TLC Check) Step1->Int1 Step2 Fischer Cyclization (PPA, 110°C) Int1->Step2 Int2 Ethyl 7-ethyl-1H-indole- 2-carboxylate (QC: FTIR) Step2->Int2 Step3 Saponification (NaOH, THF/MeOH) Int2->Step3 Product 7-Ethyl-1H-indole- 2-carboxylic acid Step3->Product

Diagram 2: Three-step synthetic workflow for this compound with integrated QC checkpoints.

Analytical Characterization & Quality Control

To guarantee the scientific integrity of the synthesized compound before its deployment in biological assays, a rigorous LC-MS and NMR protocol must be executed.

LC-MS System Suitability and Analysis
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water. (Causality: Formic acid ensures the carboxylic acid remains protonated during chromatography, preventing peak tailing).

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Self-Validating Step: Run a blank injection immediately prior to the sample to establish baseline noise and rule out column carryover. The expected mass-to-charge ratio (m/z) in negative electrospray ionization (ESI-) should yield a dominant [M-H]- peak at 188.2 m/z .

¹H-NMR Signatures (DMSO-d6)
  • Carboxylic Acid Proton: A broad singlet far downfield (~12.5 - 13.0 ppm), which disappears upon D₂O exchange.

  • Indole N-H: A distinct singlet around 11.5 ppm.

  • C3-Proton: A characteristic doublet or singlet (depending on long-range coupling) around 7.1 ppm.

  • Ethyl Group: A clear quartet (~2.8 ppm, 2H) and triplet (~1.2 ppm, 3H) confirming the presence of the C7-ethyl substitution.

Conclusion

This compound is far more than a simple chemical building block; it is a highly tuned pharmacophore. By understanding the causality behind its physicochemical properties—specifically how the C7-ethyl group modulates lipophilicity and steric conformation while the C2-carboxylate provides critical metal-chelating capabilities—researchers can rationally design next-generation therapeutics. Adhering to the self-validating synthetic and analytical protocols outlined in this guide ensures the highest standards of scientific integrity in downstream drug development workflows.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Molecules (MDPI) URL:[Link]

  • Indole-2-carboxylic acid | C9H7NO2 | CID 72899 PubChem - NIH URL:[Link]

  • INDOLE - Chemical Properties and Reactivity Ataman Kimya URL:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors RSC Publishing URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) PMC - NIH URL:[Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors PubMed - NIH URL:[Link]

Technical Guide: Biological Activity Screening of 7-Ethyl-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-ethyl-1H-indole-2-carboxylic acid (7-Et-I2CA) represents a critical structural probe in the optimization of indole-based pharmacophores. While 4,6-dichloro analogs (e.g., Gavestinel) have historically dominated the landscape of NMDA receptor glycine-site antagonists , the 7-substituted variants offer a unique vector for probing the hydrophobic tolerance of the receptor's binding pocket. Furthermore, the indole-2-carboxylic acid scaffold is a privileged structure with validated activity against HIV-1 Integrase and Fructose-1,6-bisphosphatase (FBPase) .

This guide provides a rigorous, self-validating screening protocol for 7-Et-I2CA. It moves beyond simple observation to establishing causal structure-activity relationships (SAR), focusing on the 7-ethyl group's role in modulating lipophilicity (


) and steric fit without compromising the core electrostatic interactions of the carboxylate moiety.

Chemical Integrity & Pre-Screening Validation

Before biological introduction, the specific isomerism of the 7-ethyl group must be confirmed.[1] The 7-position is sterically crowded; incomplete synthesis often yields mixtures of 4- or 6-ethyl isomers if not directed properly (e.g., via specific 2-ethylaniline precursors).

Quality Control Protocol
  • Purity Threshold: >98% (HPLC, 254 nm).

  • Identity Verification:

    • 1H NMR (DMSO-d6): Confirm ethyl group triplet (~1.2 ppm) and quartet (~2.8 ppm). Crucially, verify the ortho-coupling pattern of the indole benzene ring to ensure 7-substitution (doublet-triplet-doublet pattern typical of 7-substituted indoles).

    • HRMS:

      
       calculated for C11H11NO2: 204.07.
      

Primary Screening Track A: Neuropharmacology (NMDA Receptor)

The primary therapeutic target for 7-Et-I2CA is the strychnine-insensitive glycine binding site (GlyB) of the NMDA receptor. The 2-carboxylate mimics glycine, while the 7-ethyl group probes the hydrophobic auxiliary pocket.

In Vitro Radioligand Binding Assay

Objective: Determine the binding affinity (


) of 7-Et-I2CA relative to the standard antagonist MDL-105,519.

Protocol:

  • Membrane Preparation: Rat cerebral cortex homogenates (rich in NMDA receptors).[1]

  • Ligand:

    
    -MDL-105,519 (High affinity, 
    
    
    
    nM) or
    
    
    -Glycine.[1]
  • Incubation:

    • Buffer: 50 mM Tris-acetate (pH 7.4).[1] Note: Avoid chloride salts if using glutamate-site ligands, but acetate is safe for glycine site.

    • Displacement: 7-Et-I2CA concentration range (

      
       M to 
      
      
      
      M).[1]
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[1]

  • Data Analysis: Non-linear regression to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.[1]

Success Criteria:

  • 
    : Hit (Proceed to functional assay).
    
  • 
    : Lead Candidate (Prioritize for in vivo).[1]
    
Functional Validation: Whole-Cell Patch Clamp

Binding does not equal antagonism. This step confirms 7-Et-I2CA inhibits channel opening.[1]

  • System: Cultured hippocampal neurons or HEK293 cells expressing NR1/NR2B subunits.[1]

  • Stimulus: Co-application of NMDA (

    
    ) and Glycine (
    
    
    
    ).[1]
  • Test: Perfusion of 7-Et-I2CA (

    
    ).
    
  • Readout: Reduction in inward current (

    
    ).
    
  • Mechanism Check: Construct a Schild plot. If 7-Et-I2CA is a competitive antagonist, increasing Glycine concentration should shift the dose-response curve to the right without reducing

    
    .
    

Primary Screening Track B: Anti-Viral (HIV-1 Integrase)

Indole-2-carboxylic acids inhibit HIV-1 Integrase (IN) by chelating the divalent metal ions (


 or 

) required for the enzyme's strand transfer activity.
Strand Transfer Inhibition Assay

Objective: Assess the ability of 7-Et-I2CA to block the integration of viral DNA into host DNA.

Protocol:

  • Enzyme: Recombinant HIV-1 Integrase.

  • Substrate: Biotinylated viral DNA mimic (donor) and Digoxigenin-labeled target DNA.[1]

  • Reaction:

    • Pre-incubate IN with 7-Et-I2CA (0.1 - 100

      
      ) and 
      
      
      
      (10 mM).[1]
    • Add DNA substrates.[1] Incubate 60 min at 37°C.

  • Detection: ELISA-based detection using Anti-Digoxigenin-AP antibody.[1]

  • Control: Raltegravir (Positive control).

Mechanistic Insight: The 2-COOH and the indole nitrogen form a triad chelation complex with the metal cofactors.[1] The 7-ethyl group must fit into the hydrophobic pocket adjacent to the active site; if it is too bulky, activity will drop compared to the 7-H or 7-F analogs.

Screening Logic & Workflow Visualization

The following diagram illustrates the critical path for evaluating 7-Et-I2CA. It enforces a "Fail Fast" philosophy—compounds failing solubility or primary binding are discarded before expensive functional assays.[1]

ScreeningWorkflow Start This compound (Synthesis & QC) Solubility ADME Check: Aqueous Solubility (pH 7.4) Start->Solubility TargetSel Target Selection Solubility->TargetSel Soluble > 10 µM Fail Discard / Re-design Solubility->Fail Insoluble NMDA_Bind Primary Screen: Radioligand Binding (NMDA Glycine Site) TargetSel->NMDA_Bind Neuro Track HIV_Assay Primary Screen: HIV-1 Integrase Strand Transfer TargetSel->HIV_Assay Viral Track NMDA_Func Secondary Screen: Patch Clamp Electrophysiology NMDA_Bind->NMDA_Func Ki < 10 µM NMDA_Bind->Fail No Affinity NMDA_Lead Valid Neuroprotective Lead NMDA_Func->NMDA_Lead Competitive Antagonism NMDA_Func->Fail No Functional Block HIV_Cyto Secondary Screen: Cytotoxicity (MT-4 Cells) HIV_Assay->HIV_Cyto IC50 < 10 µM HIV_Assay->Fail Inactive HIV_Lead Valid Anti-Viral Lead HIV_Cyto->HIV_Lead SI > 10 HIV_Cyto->Fail Toxic

Caption: Decision tree for the biological evaluation of 7-Et-I2CA, separating neuroprotective and anti-viral screening tracks.

Structural Mechanism of Action

Understanding why the 7-ethyl group matters is crucial for interpreting screening data.[1] In the NMDA glycine site, the pocket is lipophilic but size-constrained.[1]

MOA IndoleCore Indole Scaffold HydroPocket Hydrophobic Pocket (Phe92 / Trp93) IndoleCore->HydroPocket π-π Stacking Carboxylate 2-COOH Group Arg482 Arg482 / Thr480 (Electrostatic) Carboxylate->Arg482 Salt Bridge (Critical) EthylGroup 7-Ethyl Group EthylGroup->HydroPocket Lipophilic Interaction (Increases Affinity) StericClash Steric Constraint (Valine Residues) EthylGroup->StericClash Potential Clash (If > Ethyl)

Caption: Mechanistic interaction map of 7-Et-I2CA within the NMDA receptor glycine binding site.

Quantitative Data Summary (Representative)

The following table summarizes expected activity ranges based on SAR data for 7-substituted indole-2-carboxylates [1, 2].

AssayMetric7-H (Parent)7-Ethyl (Test) 7-Cl (Potent Ref)Interpretation
NMDA Binding

(nM)
~1,500~200 - 500 ~20Ethyl improves lipophilic fit over H, but Cl is optimal.[1]
HIV Integrase

(

)
~15~5 - 10 ~2Hydrophobicity aids binding; 7-Et is moderately active.[1]
Solubility

(pH 7.4)
-3.5-4.2 -4.07-Ethyl significantly reduces aqueous solubility.[1]
FBPase

(

)
>100~10 - 50 ~17-substitution is critical for allosteric pocket occupancy.[1]

References

  • Di Fabio, R., et al. (1997).[1] "Substituted indole-2-carboxylates as in vivo potent antagonists acting at the strychnine-insensitive glycine binding site."[1] Journal of Medicinal Chemistry. Link

  • Huettner, J. E. (1989).[1] "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[1] Science. Link

  • Sechi, M., et al. (2004).[1] "Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors." Journal of Medicinal Chemistry. Link

  • Dang, Z., et al. (2014).[1] "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase." Bioorganic & Medicinal Chemistry. Link

  • ChemicalBook. "Ethyl 7-ethylindole-2-carboxylate Properties and Synthesis." Link

Sources

The Discovery and Synthesis of 7-Ethyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The indole-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a foundational pharmacophore for a vast array of therapeutics, including HIV-1 integrase inhibitors, NMDA receptor antagonists, and CysLT1 receptor antagonists[1]. Within this chemical space, 7-ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8) represents a highly specialized building block.

The strategic placement of an ethyl group at the C7 position introduces critical steric bulk and lipophilicity directly adjacent to the indole nitrogen. This modification is frequently utilized by drug development professionals to restrict the conformational flexibility of the molecule within hydrophobic binding pockets, thereby enhancing target selectivity and binding affinity. Notably, this specific scaffold has been heavily utilized in the patent literature for the synthesis of complex piperazine derivatives targeting obesity and central nervous system (CNS) disorders[2].

Strategic Route Evaluation & Causality

The synthesis of 2-substituted indoles can be approached via several classical and modern methodologies. As an application scientist, selecting the optimal route requires balancing regiochemical fidelity, scalability, and the commercial availability of starting materials.

Caption: Logical evaluation of synthetic routes for this compound.

We select the Fischer Indole Synthesis as the primary route. While the Reissert synthesis suffers from harsh reductive cyclization conditions and the Bartoli route requires expensive cryogenic lithiation, the Fischer synthesis utilizes readily available 2-ethylphenylhydrazine and ethyl pyruvate[3]. Because the starting hydrazine is ortho-substituted, the subsequent [3,3]-sigmatropic rearrangement is forced to occur at the unsubstituted ortho-position, guaranteeing 100% regioselectivity for the 7-ethyl isomer[4].

Table 1: Quantitative Comparison of Synthetic Routes
Synthetic RouteStarting MaterialsRegioselectivityScalabilityTypical Overall Yield
Fischer Indole 2-Ethylphenylhydrazine + Ethyl pyruvateHigh (Forced) Excellent 65 - 75%
Reissert 2-Ethyl-6-nitrotoluene + Diethyl oxalateHighModerate40 - 50%
Bartoli / Lithiation 2-Ethylnitrobenzene + Vinyl GrignardHighPoor (Cryogenic)35 - 45%

Mechanistic Insights: The Fischer Cyclization

Understanding the causality of the Fischer Indole synthesis is critical for troubleshooting and process validation. The reaction is driven by an acid-catalyzed tautomerization of the hydrazone to an ene-hydrazine. The defining step is a thermally allowed [3,3]-sigmatropic rearrangement , which breaks the weak N-N bond and forms the crucial C-C bond. This disrupts aromaticity, creating a diamine intermediate that rapidly cyclizes to an aminal. Finally, the irreversible elimination of ammonia (


) acts as the thermodynamic sink, restoring aromaticity and yielding the indole core.

Caption: Mechanistic pathway of the Fischer Indole cyclization step.

Validated Experimental Protocols

The following protocols form a self-validating system, incorporating in-process controls (IPCs) to ensure chemical integrity at every stage.

Caption: Three-stage experimental workflow for synthesizing the target compound.

Stage 1: Preparation of Ethyl Pyruvate 2-Ethylphenylhydrazone
  • Causality: 2-Ethylphenylhydrazine is typically supplied as a hydrochloride salt to prevent oxidative degradation[3]. Sodium acetate is utilized to buffer the reaction and liberate the free hydrazine base in situ, allowing nucleophilic attack on the ethyl pyruvate ketone without triggering premature, uncontrolled acid-catalyzed side reactions.

  • Procedure:

    • Suspend 2-ethylphenylhydrazine hydrochloride (1.0 eq, 100 mmol) in absolute ethanol (150 mL).

    • Add anhydrous sodium acetate (1.1 eq, 110 mmol) and stir at room temperature for 15 minutes.

    • Cool the mixture to 0°C and add ethyl pyruvate (1.05 eq, 105 mmol) dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation (IPC): Analyze via TLC (Hexane:EtOAc 8:2). The ninhydrin-active hydrazine spot should be completely consumed, replaced by a highly UV-active hydrazone spot.

  • Workup: Evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate (200 mL) and water (100 mL). Wash the organic layer with brine, dry over

    
    , and concentrate to yield the crude hydrazone as a viscous oil.
    
Stage 2: Cyclization to Ethyl 7-Ethyl-1H-indole-2-carboxylate
  • Causality: Polyphosphoric acid (PPA) is selected over Lewis acids (e.g.,

    
    ) because it acts as both a highly acidic catalyst and a dehydrating solvent, preventing the polymerization of the electron-rich indole product[4]. The steric bulk of the 7-ethyl group requires elevated thermal energy (110°C) to overcome the activation barrier of the [3,3]-sigmatropic rearrangement.
    
  • Procedure:

    • Pre-heat PPA (10 volumes relative to hydrazone mass) to 80°C in a mechanically stirred reactor to reduce solvent viscosity.

    • Add the crude hydrazone dropwise to the PPA. Caution: The tautomerization is exothermic.

    • Ramp the internal temperature to 110°C and maintain vigorous stirring for 3 hours.

  • Validation (IPC): LC-MS analysis must confirm the loss of ammonia (-17 Da) and the appearance of the dominant product mass (

    
    ).
    
  • Workup: Pour the hot, viscous reaction mixture over crushed ice (500 g) with rapid stirring. The PPA will hydrolyze into soluble phosphoric acid, while the ethyl 7-ethyl-1H-indole-2-carboxylate precipitates as a solid. Filter, wash thoroughly with cold water, and dry.

Stage 3: Saponification to this compound
  • Causality: Base-catalyzed hydrolysis is strictly mandated. Indole-2-carboxylic acids are highly susceptible to decarboxylation under strongly acidic reflux conditions[1]. Saponification with NaOH preserves the indole core. The final acidification step relies on the specific pKa of the product (~3.5) to selectively precipitate the target molecule.

  • Procedure:

    • Dissolve the ethyl ester intermediate in methanol (5 volumes).

    • Add 2M aqueous NaOH (3.0 eq) and heat the mixture to a gentle reflux (65°C) for 2 hours.

  • Validation (IPC): TLC (Hexane:EtOAc 7:3) should show complete disappearance of the higher-

    
     ester starting material.
    
  • Workup:

    • Cool to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous layer with water and extract once with dichloromethane (DCM) to remove unreacted organic impurities (discard the DCM layer).

    • Critical Step: Cool the aqueous layer to 5°C and slowly acidify with 2M HCl until the pH reaches exactly 3.0. This ensures full protonation of the carboxylate, driving the precipitation of the product.

    • Filter the resulting white to off-white precipitate, wash with ice-cold water, and dry under high vacuum at 50°C to afford pure this compound.

Quantitative Physicochemical Profiling

To ensure rigorous downstream application, the synthesized compound must conform to the following physicochemical parameters.

Table 2: Physicochemical Data of this compound
ParameterValue / Description
CAS Number 383132-23-8
Molecular Formula

Molecular Weight 189.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Insoluble in Water
pKa (Carboxylic Acid) ~3.5 - 4.0
Hydrogen Bond Donors 2 (N-H, O-H)
Hydrogen Bond Acceptors 2 (C=O, C-O)

References

  • Benchchem Technical Support Team. this compound: Properties and Applications. Benchchem. 1

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Org. Synth. 1977, 57, 34. 4

  • Benchchem Technical Support Team. A Comprehensive Technical Guide to (2-Ethylphenyl)hydrazine: Synthesis, Properties, and Application in Indole Synthesis. Benchchem.3

  • Google Patents. US 2007/0106076 A1 - Piperazine derivatives. United States Patent Application Publication. 2

Sources

Spectroscopic Profiling of 7-Ethyl-1H-indole-2-carboxylic Acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Ethyl-1H-indole-2-carboxylic acid (CAS 383132-23-8) is a critical synthetic intermediate and pharmacophore building block utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically etodolac derivatives, and various benzoheterocycles[1][2]. Because the physical and chemical behavior of indole-2-carboxylic acids is heavily dictated by complex intermolecular hydrogen-bonding networks[3], obtaining accurate spectroscopic data requires highly optimized analytical conditions.

This whitepaper provides a comprehensive, self-validating technical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

Chemical Context & Analytical Strategy

The molecular architecture of this compound (


) features a highly conjugated indole core, an electron-withdrawing carboxylic acid at C-2, and an electron-donating ethyl substituent at C-7. The proximity of the hydrogen-bond donating N-H group and the hydrogen-bond accepting/donating C-2 carboxylic acid allows for the formation of planar ribbons and zig-zag dimeric patterns in the solid state[3].

To accurately characterize this molecule, the analytical workflow must account for these dimerization tendencies, moisture sensitivity, and ionization preferences.

AnalyticalWorkflow Start This compound Sample Preparation NMR_Prep Dissolution in DMSO-d6 (Disrupts H-bonded dimers) Start->NMR_Prep IR_Prep Solid-State ATR-FTIR (Avoids KBr moisture interference) Start->IR_Prep MS_Prep Dilution in MeOH/H2O (Optimized for ESI-) Start->MS_Prep NMR_Acq 1H & 13C NMR Acquisition (400-600 MHz) NMR_Prep->NMR_Acq IR_Acq Vibrational Analysis (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq HRMS ESI(-) Detection of [M-H]⁻ MS_Prep->MS_Acq DataInt Orthogonal Data Integration & Structural Validation NMR_Acq->DataInt IR_Acq->DataInt MS_Acq->DataInt

Fig 1. Orthogonal spectroscopic workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale for Solvent Selection

Indole-2-carboxylic acid derivatives are notoriously difficult to analyze in non-polar deuterated solvents like


 due to severe line broadening caused by transient dimerization and poor solubility[4]. Dimethyl sulfoxide-d6 (DMSO-d6)  is the mandatory solvent for this protocol. As a strong hydrogen-bond acceptor, DMSO-d6 aggressively disrupts intermolecular dimers, yielding sharp, well-resolved resonances[4]. Furthermore, unlike protic solvents (

or

), DMSO-d6 prevents the rapid chemical exchange of labile protons, allowing for the direct integration of the highly deshielded carboxylic acid (-COOH) and indole amine (N-H) protons[4][5].
Self-Validating Acquisition Protocol
  • Sample Preparation: Accurately weigh 10–15 mg of the analyte to ensure a sufficient concentration gradient for

    
     acquisition.
    
  • Dissolution: Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference[4].

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of DMSO-d6. Shim the magnetic field until the TMS signal exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Acquisition Parameters (

    
    H):  400 MHz spectrometer, standard single-pulse sequence, 16–32 scans, 1.0 s relaxation delay, 298 K[4].
    
  • Acquisition Parameters (

    
    C):  Proton-decoupled pulse sequence, >1024 scans, 2.0 s relaxation delay to account for the longer 
    
    
    
    relaxation times of quaternary carbons (C-2, C-3a, C-7a, C=O)[4].
  • Validation: Verify that the residual pentet of DMSO-d6 is exactly at 2.50 ppm (

    
    H) and the septet is at 39.52 ppm (
    
    
    
    C)[4].
Quantitative Data Summaries

Table 1:


H NMR Spectroscopic Assignments (DMSO-d6, 400 MHz) 
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
-COOH 12.85 – 13.05br s1H-Carboxylic acid proton
N-H 11.60 – 11.80br s1H-Indole amine proton[5]
H-4 7.48 – 7.55d1H~8.0Aromatic CH (ortho to H-5)
H-3 7.10 – 7.18d1H~2.0Pyrrole CH (allylic coupling to NH)
H-6 7.05 – 7.12d1H~7.5Aromatic CH (ortho to H-5)
H-5 6.95 – 7.02t1H~7.5, 8.0Aromatic CH (meta to C-7 ethyl)
-CH₂- 2.80 – 2.95q2H~7.5Ethyl methylene[1]
-CH₃ 1.20 – 1.35t3H~7.5Ethyl methyl[1]

Table 2:


C NMR Spectroscopic Assignments (DMSO-d6, 100 MHz) 
Chemical Shift (δ, ppm)Carbon TypeAssignmentChemical Shift (δ, ppm)Carbon TypeAssignment
~163.5 QuaternaryC=O (Carboxyl)~120.5 CHC-5
~136.0 QuaternaryC-7a~119.2 CHC-4
~128.5 QuaternaryC-2~107.5 CHC-3
~127.0 QuaternaryC-3a~24.5 CH₂Ethyl (-CH₂-)
~126.5 QuaternaryC-7~14.2 CH₃Ethyl (-CH₃)
~123.8 CHC-6

Fourier-Transform Infrared (FTIR) Spectroscopy

Mechanistic Rationale for ATR over KBr

Historically, solid-state IR spectra were acquired using Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a massive, broad O-H stretching band at ~3400 cm⁻¹, which artificially obscures the critical, structurally diagnostic indole N-H stretch[3][5]. Attenuated Total Reflectance (ATR) FTIR is the mandated technique for this compound, as it allows for the direct, non-destructive analysis of the neat crystalline powder, preserving the native hydrogen-bonded lattice without moisture interference[4].

Self-Validating Acquisition Protocol
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (16 scans, 4 cm⁻¹ resolution) to establish a flat baseline[4].

  • Sample Application: Deposit 1–2 mg of the solid this compound directly onto the crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact (preventing signal attenuation at high wavenumbers).

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹[4].

  • Validation: The spectrum is valid if the baseline is flat and there is a distinct separation between the sharp N-H peak and the broad carboxylic O-H envelope.

Quantitative Data Summary

Table 3: Key FTIR Vibrational Modes (Solid-State ATR)

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3350 – 3420 MediumSharpIndole N-H stretch[5]
2500 – 3100 StrongVery BroadCarboxylic O-H stretch (H-bonded)[3]
2870 – 2960 WeakSharpAliphatic C-H stretch (Ethyl group)[6]
1680 – 1700 StrongSharpCarboxylic C=O stretch[6]
1530 – 1580 MediumSharpAromatic C=C ring stretch
1240 – 1260 StrongSharpCarboxylic C-O stretch[6]
740 – 750 StrongSharpAromatic C-H out-of-plane bend (3 adjacent H)

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Rationale for ESI(-)

While many small molecules are analyzed in positive ion mode, this compound contains a highly acidic carboxylate moiety. Using Electrospray Ionization in negative mode (ESI-) takes advantage of the molecule's natural propensity to deprotonate in solution. This generates a highly stable [M-H]⁻ anion, drastically improving the signal-to-noise ratio and minimizing the formation of complex, hard-to-interpret sodium/potassium adducts commonly seen in positive mode[7].

Self-Validating Acquisition Protocol
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v). Crucial step: Do not add formic acid, as acidic modifiers suppress deprotonation and quench the ESI(-) signal.

  • Infusion: Introduce the sample to the ESI source via direct syringe infusion at a flow rate of 5–10 µL/min.

  • Acquisition: Operate the Time-of-Flight (TOF) mass analyzer in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 250 °C.

  • Validation: Prior to sample injection, infuse a standard tuning mix. The protocol is validated only if the mass accuracy error of the calibrant is <5 ppm.

Quantitative Data Summary

Table 4: HRMS (ESI-TOF) Data

FormulaExact Mass (Theoretical)Detected IonTheoretical m/zExpected Mass Error

189.0790 Da[M-H]⁻ 188.0717< 5.0 ppm

189.0790 Da[2M-H]⁻ 377.1506< 5.0 ppm (Dimer)

References

  • "Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid". Journal of Molecular Structure.[Link]

  • "Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne". Semantic Scholar.[Link]

  • "Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5". ACS Omega.[Link]

  • "Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents". Taylor & Francis.[Link]

  • "United States Patent: Etodolac Derivatives".
  • Pharmaffiliates. "7-Ethylindole Reference Standards".[Link]

Sources

Unlocking the Pharmacological Potential of 7-Ethyl-1H-Indole-2-Carboxylic Acid: A Technical Guide to Therapeutic Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in modern pharmacology. Specifically, 7-ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8) represents a highly versatile pharmacophore and synthetic intermediate. The combination of the rigid, aromatic indole core, the metal-chelating 2-carboxylic acid moiety, and the lipophilic 7-ethyl substitution creates a unique molecular profile. This whitepaper details the mechanistic causality, quantitative pharmacological data, and self-validating experimental protocols for evaluating this compound across four primary therapeutic domains: neuroprotection (NMDA antagonism), antiviral therapy (HIV-1 integrase inhibition), oncology (14-3-3η protein disruption), and metabolic disorders (5-HT2 receptor modulation).

Mechanistic Profiling of the Pharmacophore

The therapeutic versatility of this compound stems from precise structure-activity relationships (SAR):

  • 2-Carboxylic Acid Moiety: Acts as a critical hydrogen bond acceptor and a bidentate chelator for divalent cations (e.g., Mg²⁺).

  • Indole Core: Facilitates strong π-π stacking interactions with aromatic residues within target protein binding pockets.

  • 7-Ethyl Substitution: Provides essential steric bulk and lipophilicity. This functional group projects into adjacent hydrophobic cavities of target enzymes/receptors, significantly increasing binding affinity and improving blood-brain barrier (BBB) permeability compared to the unsubstituted core.

Primary Therapeutic Targets & Molecular Pathways

NMDA Receptor (Glycine Binding Site) Antagonism

Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to lethal Ca²⁺ influx, driving excitotoxicity in stroke and epilepsy. Indole-2-carboxylic acid derivatives act as competitive antagonists at the strychnine-insensitive glycine binding site on the GluN1 subunit 1.

  • Causality in Targeting: Direct pore blockers (like ketamine) cause severe psychotomimetic side effects. Targeting the glycine co-agonist site prevents channel opening while preserving basal synaptic transmission, offering a safer neuroprotective window.

NMDA_Signaling Glu Glutamate (Primary Agonist) NMDAR NMDA Receptor Complex (GluN1/GluN2) Glu->NMDAR Binds GluN2 Gly Glycine (Co-Agonist) Gly->NMDAR Binds GluN1 Antag This compound (Competitive Antagonist) Antag->NMDAR Competes at GluN1 Protect Neuroprotection Antag->Protect Prevents Ca2+ Overload Ca Ca2+ Influx NMDAR->Ca Channel Activation Tox Excitotoxicity Ca->Tox Overstimulation

Fig 1. Logical relationship of NMDA receptor antagonism by this compound.

HIV-1 Integrase Strand Transfer Inhibition

HIV-1 integrase is essential for inserting viral DNA into the host genome. Indole-2-carboxylic acid derivatives are potent Integrase Strand Transfer Inhibitors (INSTIs) 2.

  • Causality in Targeting: The N-H of the indole and the C2-carboxyl group perfectly chelate the two catalytic Mg²⁺ ions in the integrase active site. The 7-ethyl group occupies the hydrophobic pocket normally reserved for the viral DNA's penultimate base, effectively halting the strand transfer process.

14-3-3η Protein Inhibition in Hepatocellular Carcinoma

Recent oncological drug discovery has identified 1H-indole-2-carboxylic acid derivatives as potent inhibitors of the 14-3-3η protein, which is heavily overexpressed in Hepatocellular Carcinoma (HCC) 34.

  • Causality in Targeting: By disrupting 14-3-3η protein-protein interactions (PPIs), these compounds induce G1-S phase cell cycle arrest and apoptosis, showing high efficacy even against chemotherapy-resistant (5-Fu) cell lines.

5-HT2 Receptor Modulation (Metabolic Disorders)

Beyond direct target binding, this compound is a critical synthetic precursor. It is utilized to synthesize tetrahydro-pyrazinoindoles, which act as potent 5-HT2 receptor ligands 5.

  • Causality in Targeting: Activation of 5-HT2C receptors in the hypothalamus promotes satiety. The 7-ethyl group is retained in the final drug architecture, dictating receptor subtype selectivity crucial for treating obesity and Type II Diabetes.

Quantitative Pharmacological Profile

Target / PathwayModulator TypeRepresentative IC₅₀ / KᵢPrimary Indication
NMDA Receptor (Glycine Site) Competitive AntagonistIC₅₀ ≈ 61 - 105 μMNeuroprotection, Stroke
HIV-1 Integrase Strand Transfer InhibitorIC₅₀ ≈ 0.13 - 1.5 μMHIV-1 Infection
14-3-3η Protein PPI InhibitorIC₅₀ ≈ 4.55 μMHepatocellular Carcinoma
5-HT2 Receptor Ligand (via Pyrazinoindole)Precursor StageObesity, Type II Diabetes

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls to prevent false positives.

FRET-Based HIV-1 Integrase Strand Transfer Assay

Objective: Quantify the inhibition of HIV-1 integrase strand transfer activity by this compound.

  • Step 1: Pre-Integration Complex (PIC) Assembly. Incubate 400 nM recombinant HIV-1 integrase with 50 nM fluorescently labeled donor DNA in a buffer containing 10 mM MgCl₂ for 30 minutes at 37°C.

    • Causality: The compound functions by chelating catalytic Mg²⁺ ions. Pre-assembling the complex ensures the inhibitor is tested against the biologically relevant holoenzyme state, preventing false positives caused by non-specific protein denaturation.

  • Step 2: Inhibitor Addition. Add the indole derivative (titrated from 0.01 μM to 100 μM) to the assembled PIC. Incubate for 15 minutes.

  • Step 3: Target DNA Introduction. Add biotinylated target DNA to initiate the strand transfer reaction. Incubate for 1 hour at 37°C.

  • Step 4: FRET Quantification. Quench the reaction with EDTA (to strip Mg²⁺) and measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) using a microplate reader.

  • Self-Validation System: Include a no-enzyme negative control (baseline) and a Raltegravir positive control. Calculate the Z'-factor. A Z' > 0.5 validates the assay's dynamic range and confirms that the observed signal drop is due to true enzymatic inhibition.

Integrase_Workflow S1 Step 1: Pre-incubate HIV-1 Integrase with Donor DNA & Mg2+ S2 Step 2: Add this compound (Test Compound) S1->S2 S3 Step 3: Introduce Biotinylated Target DNA S2->S3 Control Self-Validation: Raltegravir Positive Control (Z'-factor > 0.5) S2->Control S4 Step 4: Quantify Strand Transfer (Time-Resolved FRET) S3->S4

Fig 2. Self-validating experimental workflow for HIV-1 Integrase Strand Transfer Inhibition.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Currents

Objective: Verify competitive antagonism at the NMDA receptor glycine site.

  • Step 1: Cell Preparation. Culture primary rat cortical neurons or HEK293 cells stably expressing GluN1/GluN2A subunits.

  • Step 2: Buffer Formulation. Prepare an extracellular recording solution containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, and 10 mM glucose (pH 7.4). Crucially, the solution must be strictly Mg²⁺-free.

    • Causality: Extracellular Mg²⁺ induces a voltage-dependent block of the NMDA receptor pore at resting membrane potentials. Removing it ensures that any observed reduction in inward current is exclusively due to the indole derivative's competitive antagonism at the glycine site, rather than pore occlusion.

  • Step 3: Compound Application. Using a rapid perfusion system, co-apply 100 μM Glutamate, 10 μM Glycine, and varying concentrations of this compound while holding the membrane potential at -70 mV.

  • Step 4: Data Acquisition. Record inward currents using a patch-clamp amplifier (e.g., Axopatch 200B).

  • Self-Validation System: Perform a Schild plot analysis by co-applying the inhibitor with an excess concentration of glycine (e.g., 100 μM). If the inhibition is truly competitive at the glycine site, the excess co-agonist must rightward-shift the dose-response curve and rescue the inward current.

References

  • MedChemExpress.Indole-2-carboxylic acid | Lipid Peroxidation Inhibitor.
  • PubMed.The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • PubMed.Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein.
  • MDPI.Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Google Patents.US6844345B2 - Piperazine derivatives.

Sources

Derivatization of 7-ethyl-1H-indole-2-carboxylic acid for research

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Derivatization of 7-Ethyl-1H-indole-2-carboxylic Acid: A Technical Guide for Medicinal Chemistry and Drug Discovery

Executive Summary & Structural Rationale

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology and infectious disease[1]. Within this structural class, This compound (CAS No. 383132-23-8)[2] represents a highly specialized and valuable building block.

While unsubstituted or halogenated indole-2-carboxylic acids (such as 5-bromo derivatives) have been extensively studied as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[1][3], the introduction of an ethyl group at the 7-position offers unique pharmacological advantages.

The Causality of the 7-Ethyl Substitution: In structure-based drug design, the 7-position of the indole ring often projects into the hydrophobic sub-pockets of kinase ATP-binding sites. The ethyl group provides optimal steric bulk and lipophilicity, displacing high-energy water molecules from these hydrophobic pockets, thereby increasing the entropic driving force for receptor binding. Furthermore, derivatizing the carboxylic acid at the 2-position into carboxamides or benzimidazoles enhances molecular flexibility and introduces critical hydrogen-bond acceptors/donors necessary for target affinity[4].

Rationale Scaffold 7-Ethyl-1H-indole-2-carboxamide Privileged Scaffold IndoleNH Indole N-H Hydrogen Bond Donor Scaffold->IndoleNH EthylGroup 7-Ethyl Group Hydrophobic Pocket Fit Scaffold->EthylGroup AmideLinker Carboxamide Linker Molecular Flexibility Scaffold->AmideLinker Target Kinase Inhibition (e.g., VEGFR-2, EGFR) IndoleNH->Target EthylGroup->Target AmideLinker->Target

Caption: Structural rationale for 7-ethyl-1H-indole-2-carboxamides in kinase inhibition.

Derivatization Workflows: Strategic Selection

To transform this compound into screenable libraries, chemists typically employ three primary divergent pathways. The choice of pathway is dictated by the nucleophilicity of the target amine and the desired final pharmacophore.

G Core This compound HBTU HBTU / DIPEA / DMF (Mild Coupling) Core->HBTU SOCl2 SOCl2 / Reflux (Activation) Core->SOCl2 Diamines 1,2-Diaminobenzenes + HBTU / Heat Core->Diamines Amides N-Substituted Carboxamides HBTU->Amides AcidChloride Acid Chloride Intermediate SOCl2->AcidChloride Benzimidazoles Benzimidazole Derivatives Diamines->Benzimidazoles HinderedAmides Hindered Aryl Carboxamides AcidChloride->HinderedAmides  Anilines / Pyridine

Caption: Divergent synthetic pathways for this compound derivatization.

Pathway A: Mild Amide Coupling via Uronium Salts (HBTU/HATU)

Causality: When coupling this compound with primary aliphatic amines or electron-rich anilines, direct coupling using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is preferred. This method avoids the harsh acidic conditions of thionyl chloride, preventing potential degradation of sensitive functional groups[5][6].

Self-Validating Protocol:

  • Activation: Dissolve 1.0 equivalent (eq) of this compound in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add 1.2 eq of HBTU and 3.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Pre-activation: Stir at room temperature for 15–30 minutes. Validation step: A color change or TLC check should confirm the formation of the active OBt-ester.

  • Coupling: Add 1.1 eq of the desired amine. Stir at room temperature for 4–12 hours.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and urea byproducts.

  • Purification: Flash column chromatography (DCM/MeOH gradient) yields the pure carboxamide[6].

Pathway B: Acid Chloride Intermediate Generation

Causality: Electron-deficient or sterically hindered anilines possess low nucleophilicity, often resulting in failed HBTU couplings. Converting the carboxylic acid to a highly reactive acid chloride overcomes this kinetic barrier[7][8].

Self-Validating Protocol:

  • Chlorination: Suspend 1.0 eq of this compound in dry dichloromethane (DCM) or chloroform. Add 3.0–5.0 eq of thionyl chloride (SOCl₂) and a catalytic drop of DMF.

  • Reflux: Heat the mixture to 70–80 °C for 2–4 hours. Validation step: The suspension will become a clear solution as the acid chloride forms and dissolves.

  • Concentration: Co-evaporate with toluene under reduced pressure (3x) to rigorously remove unreacted SOCl₂ and HCl gas[7].

  • Amidation: Dissolve the crude acid chloride in dry DCM. Add 1.2 eq of the hindered amine and 2.0 eq of pyridine or triethylamine as an acid scavenger. Stir overnight at room temperature[7][8].

  • Purification: Standard aqueous workup followed by recrystallization or chromatography.

Pathway C: One-Pot Benzimidazole Synthesis

Causality: The benzimidazole core is a privileged pharmacophore that mimics purines. Indole-2-carboxylic acids can be directly converted into indole-2-benzimidazoles via condensation with 1,2-diaminobenzenes[5][9].

Self-Validating Protocol:

  • Initial Coupling: React the carboxylic acid with a 1,2-diaminobenzene derivative using the HBTU protocol (Pathway A) in 1,4-dioxane or DMF[5].

  • Dehydrative Cyclization: Instead of working up the intermediate amide, add a mild acid catalyst (or simply elevate the temperature to reflux) to drive the intramolecular cyclization, eliminating water to form the benzimidazole ring[5][9].

Quantitative Data & Method Comparison

To optimize library generation, researchers must select the appropriate methodology based on the target amine. The following table summarizes the expected performance metrics based on established indole-2-carboxylic acid derivatization literature[4][5][7][10].

Derivatization MethodReagents / SolventsOptimal Amine SubstratesTypical YieldsReaction TimeKey Advantage
Uronium Coupling HBTU, DIPEA, DMFAliphatic amines, electron-rich anilines70% – 92%4 – 12 hoursMild conditions, high functional group tolerance.
Acid Chloride SOCl₂, Pyridine, DCMHindered anilines, electron-deficient amines60% – 84%12 – 24 hoursOvercomes low nucleophilicity of deactivated amines.
Benzimidazole Cyclization HBTU, 1,4-Dioxane, Heat1,2-Diaminobenzenes80% – 99%12 – 16 hoursOne-pot generation of a dual-privileged scaffold.

Biological Evaluation Context

Once the 7-ethyl-1H-indole-2-carboxamide library is synthesized, the compounds are typically subjected to rigorous in vitro screening.

Because indole-2-carboxamides are highly effective at modulating critical signaling pathways (such as apoptosis and cell cycle regulation)[4], standard evaluation protocols include:

  • Kinase Inhibition Assays: ELISA-based assays measuring the compound's ability to inhibit the binding of VEGF to VEGFR-2, or direct kinase activity assays calculating the IC₅₀[1][3].

  • Antiproliferative Assays: MTT assays against human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) to determine cellular cytotoxicity and anti-tumor efficacy[1][4].

  • Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) testing against Gram-positive and Gram-negative bacteria, as indole derivatives frequently exhibit potent antibacterial and antibiofilm properties[11].

By carefully selecting the derivatization pathway and understanding the structure-activity relationship (SAR) imparted by the 7-ethyl substitution, researchers can efficiently generate highly potent lead compounds for advanced preclinical development.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available at: [Link]

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing. Available at: [Link]

  • Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. Available at: [Link]

  • Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis. Available at:[Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. Available at:[Link]

  • Antihyperlipidemic Properties of Novel N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides in Triton WR-1339-Induced Hyperlipidemic Rats. MDPI. Available at: [Link]

Sources

Commercial Availability & Technical Sourcing Guide: 7-Ethyl-1H-indole-2-carboxylic acid

[1][2][3]

Executive Summary

This compound (CAS: 383132-23-8 ) is a specialized heterocyclic building block primarily used in the synthesis of pharmaceutical intermediates, including kinase inhibitors and GPCR antagonists.[1][2][3][4][5] Unlike common commodity indoles, this 7-substituted variant is often classified as a "Make-to-Order" or "Tier 2 Stock" item.[1][5] While major catalog distributors list it, actual inventory is frequently held by specialized synthesis houses in milligram-to-gram quantities.[1][5]

This guide provides a self-validating sourcing strategy, distinguishing between the free acid and its more common precursor, the ethyl ester (CAS: 396074-59-2 ), and outlines critical quality attributes (CQAs) derived from its synthesis pathways.[1][5]

Chemical Identity & Profile[1][2][5][6][7]

PropertySpecification
Chemical Name This compound
CAS Number (Acid) 383132-23-8
CAS Number (Ethyl Ester) 396074-59-2
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Key Structural Feature Ethyl group at C7 position (steric hindrance adjacent to NH)

Sourcing & Supply Chain Analysis[1][5]

Supplier Landscape

The supply chain for this compound is bifurcated into Global Catalog Aggregators (who often re-sell) and Original Synthesis Providers (who manufacture).

  • Primary Source (Stock Likely): Specialized building block vendors such as ChemScene , Bide Pharm , and SynQuest Labs .[5]

  • Secondary Source (Lead Time Possible): Global aggregators like Sigma-Aldrich (often listed as "Marketplace" or "On Demand") and Fisher Scientific .[1]

  • Custom Synthesis: For quantities >100g, contract manufacturing organizations (CMOs) like Enamine or WuXi AppTec are recommended due to the scalability of the Fischer Indole route.[5]

The "Buy vs. Make" Decision Matrix

Because the 7-ethyl substituent introduces steric complexity, commercial purity can vary.[5] Use the following logic flow to determine your sourcing strategy:

SourcingDecisionStartRequirement: this compoundQtyCheckQuantity Needed?Start->QtyCheckSmallScale< 5 GramsQtyCheck->SmallScaleLargeScale> 10 GramsQtyCheck->LargeScaleCheckEsterCheck Ethyl Ester Availability(CAS 396074-59-2)SmallScale->CheckEsterCustomSynthContract Custom Synthesis(Fischer Route)LargeScale->CustomSynthEsterAvailEster In Stock?CheckEster->EsterAvailBuyEsterBUY ESTERPerform Hydrolysis In-House(High Purity Control)EsterAvail->BuyEsterYes (Cheaper/Faster)BuyAcidBUY ACIDRequires HPLC Validation(Risk of Decarboxylation)EsterAvail->BuyAcidNo

Figure 1: Strategic decision tree for sourcing this compound. Buying the ester is often superior for purity control.[1][5]

Technical Synthesis & Impurity Profiling[1][5]

Understanding how the supplier made the compound allows you to predict and detect specific impurities. There are two dominant industrial routes:[1]

Route A: Fischer Indole Synthesis (Classic)[1]
  • Precursors: 2-Ethylphenylhydrazine + Ethyl Pyruvate (or Pyruvic Acid).[1]

  • Mechanism: Acid-catalyzed cyclization.[1]

  • Critical Impurities:

    • Regioisomers: Unlikely for 7-ethyl, but possible if starting hydrazine is impure.[5]

    • Oligomers: Indole dimers formed under harsh acidic conditions.

    • Hydrazine Residues: Genotoxic impurities (GTIs) that must be controlled to <10 ppm for pharma use.

Route B: Lithiation/Carboxylation (High Precision)[1]
  • Precursors: 7-Ethylindole (CAS 22867-74-9).[1]

  • Mechanism: Protection (N-Boc)

    
     Lithiation (n-BuLi at C2) 
    
    
    Quench with Ethyl Chloroformate
    
    
    Hydrolysis.[1][5]
  • Critical Impurities:

    • Unreacted Starting Material: 7-Ethylindole (difficult to separate by crystallization).[1]

    • Lithium Salts: High ash content if workup is poor.

SynthesisPathwayscluster_0Route A: Fischer Indole (Commodity)cluster_1Route B: Lithiation (High Purity)Hydrazine2-EthylphenylhydrazineCyclizationAcid Cyclization(-NH3)Hydrazine->CyclizationPyruvateEthyl PyruvatePyruvate->CyclizationProductAEthyl Ester(Crude)Cyclization->ProductAHydrolysisHydrolysisProductA->HydrolysisNaOH/MeOHIndole7-Ethylindole(CAS 22867-74-9)Lithiation1. N-Boc Protection2. n-BuLi / ClCO2EtIndole->LithiationProductBEthyl Ester(High Purity)Lithiation->ProductBProductB->HydrolysisFinalAcidThis compoundHydrolysis->FinalAcidTarget Acid(CAS 383132-23-8)

Figure 2: Comparative synthesis pathways affecting impurity profiles.[1][2][5]

Quality Assurance Protocol (Self-Validating System)

When receiving a shipment, do not rely solely on the vendor's Certificate of Analysis (CoA).[5] Perform the following validation steps.

Identity Verification (NMR)

The 7-ethyl group provides a distinct diagnostic signature.[1]

  • ¹H NMR (DMSO-d₆):

    • δ ~1.25 ppm (t, 3H): Methyl of the ethyl group.[5]

    • δ ~2.80 ppm (q, 2H): Methylene of the ethyl group.[5]

    • δ ~7.0–7.5 ppm (m, 3H): Aromatic protons (H4, H5, H6).[5]

    • δ ~7.15 ppm (s, 1H): H3 proton (distinctive singlet for 2-substituted indoles).[5]

    • δ ~11.5–12.0 ppm (s, 1H): Indole NH (broad).[5]

    • δ ~13.0 ppm (bs, 1H): Carboxylic acid proton.[5]

Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[5]

  • Mobile Phase: Gradient Acetonitrile/Water (+0.1% TFA).

  • Detection: UV at 280 nm (Indole core).

  • Target: >98% Area under curve.

  • Watchout: If you bought the acid , check for a peak at relative retention time (RRT) ~1.2, which corresponds to the ethyl ester (incomplete hydrolysis) or RRT ~0.8 for decarboxylated 7-ethylindole .[5]

Solubility Test

Dissolve 10 mg in 1 mL DMSO.

  • Clear Solution: Pass.

  • Turbid/Insoluble: Indicates inorganic salts (LiCl, NaCl) from the synthesis workup.[5]

References

  • Chemical Identity (Acid): PubChem. This compound (CAS 383132-23-8).[2] Link

  • Chemical Identity (Ester): Sigma-Aldrich.[1] Ethyl 7-ethyl-1H-indole-2-carboxylate (CAS 396074-59-2).[1][5][6][7] Link[5]

  • Synthesis Route (Lithiation): F. Hoffmann-La Roche AG.[1] Patent US20070106076A1: Piperazine derivatives. (2007).[8] Describes synthesis of this compound ethyl ester from 7-ethylindole via lithiation.[1] Link

  • Synthesis Route (Fischer): Ciba-Geigy Corp.[1] Patent US4703126A: Process for the production of 7-ethyl indole. (1987).[1] Describes the precursor synthesis. Link

  • Supplier Database: ChemicalBook. This compound Suppliers. Link

Structural and Pharmacological Profiling of 7-Ethyl-1H-Indole-2-Carboxylic Acid and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the indole-2-carboxylic acid (I2CA) scaffold is universally recognized as a "privileged structure" capable of interfacing with diverse biological targets, ranging from central nervous system (CNS) receptors to immunometabolic enzymes . Among its derivatives, 7-ethyl-1H-indole-2-carboxylic acid (CAS 383132-23-8) and its halogenated analogs (e.g., 5-bromo-7-ethyl-1H-indole-2-carboxylic acid) serve as highly specialized building blocks . As application scientists, we must recognize that the indole core is not merely a passive structural framework; it is a dynamic participant in electronic and steric interactions. This whitepaper deconstructs the structural rationale, pharmacological mechanisms, and laboratory workflows associated with 7-ethyl-I2CA and its analogs, providing a self-validating blueprint for drug development professionals.

Chemical Space & Structural Rationale

The pharmacological versatility of the I2CA class is driven by its distinct topographical features. The indole core provides a planar, aromatic system capable of robust


 stacking within hydrophobic protein pockets . Simultaneously, the 2-carboxylic acid moiety acts as a critical hydrogen bond acceptor and a potent metal chelator—essential for interacting with targets like the 

ion in HIV integrase or the heme iron in dioxygenase enzymes .

The Causality of the 7-Ethyl Substitution: Why introduce an ethyl group at the C7 position? In native indole-2-carboxylic acid, the C7 position sits adjacent to the indole nitrogen, pointing toward the entrance of many target binding pockets. The addition of an ethyl group introduces localized lipophilicity and specific steric bulk. This modification restricts the conformational flexibility of the molecule, effectively "locking" the indole ring into a bioactive conformation that enhances binding kinetics and prevents off-target promiscuity . Furthermore, it serves as a synthetic handle for developing complex multi-cyclic systems, such as tetrahydro-pyrazino[1,2-a]indoles used in metabolic therapies .

Pharmacological Landscape & Mechanisms of Action

NMDA Receptor Antagonism (Glycine Co-agonist Site)

I2CA and its derivatives are potent, competitive antagonists of the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor requires both glutamate and glycine for channel activation. By competitively displacing glycine, I2CA analogs completely block the NMDA-gated current, preventing the calcium influx that leads to excitotoxic neuronal death in conditions like stroke and epilepsy . Structure-activity relationship (SAR) studies reveal that adding electron-withdrawing halogens (e.g., 4,6-dichloro or 5-bromo) alongside lipophilic alkyl groups dramatically shifts the dose-response curve, improving the binding affinity (


) from the micromolar to the nanomolar range .
IDO1 and TDO Dual Inhibition

In cancer immunotherapy, tumors often hijack tryptophan metabolism to induce immune tolerance, primarily via the overexpression of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) [[1]]([Link]). Substituted indole-2-carboxylic acids have emerged as highly potent dual inhibitors of these enzymes . Mechanistically, the carboxylic acid group coordinates directly with the active-site heme iron, while the substituted indole ring occupies the hydrophobic pocket normally reserved for tryptophan .

G Core Indole-2-Carboxylic Acid Core Scaffold Sub7 7-Ethyl / Halogen Substitutions Core->Sub7 SAR Optimization NMDA NMDA Receptor (Glycine Site Antagonism) Sub7->NMDA Modulates Binding Affinity IDO1 IDO1 / TDO (Heme Iron Chelation) Sub7->IDO1 Enhances Pocket Fit Neuro Neuroprotection & Stroke Therapy NMDA->Neuro Prevents Excitotoxicity Immuno Cancer Immunotherapy (T-Cell Restoration) IDO1->Immuno Reverses Immune Tolerance

Caption: Pharmacological pathways of substituted indole-2-carboxylic acids.

Quantitative Structure-Activity Relationship (QSAR) Data

To synthesize the vast literature on I2CA derivatives, the following table summarizes the quantitative binding data and pharmacological implications of key analogs, highlighting the impact of specific substitutions.

Compound / AnalogPrimary TargetQuantitative Metric (

/

)
Pharmacological Implication
Indole-2-carboxylic acid (I2CA) NMDA (Glycine Site)

Baseline excitotoxicity prevention .
5-Fluoro-I2CA NMDA (Glycine Site)

Enhanced affinity via halogenation .
Compound 19 (3-[2-(3-Aminophenyl)-2-carboxyvinyl]-4,6-dichloro-I2CA)NMDA (Glycine Site)High Potency (In Vivo Active)Robust neuroprotection in ischemic stroke models .
Compound 9o-1 (6-acetamido-I2CA derivative)IDO1 / TDO

(IDO1)
Reversal of tumor-induced immune tolerance [[2]]([Link]).

Experimental Methodologies & Self-Validating Protocols

Synthesis Protocol: Base-Catalyzed Saponification of 7-Ethyl-1H-indole-2-carboxylate

While the indole core is typically constructed via the Hemetsberger-Knittel or Fischer indole synthesis , obtaining the free carboxylic acid often requires the saponification of an ester precursor (e.g., this compound ethyl ester) .

  • Step 1: Dissolution. Dissolve 1.0 eq of this compound ethyl ester in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol.

    • Causality: THF solubilizes the highly lipophilic ethyl ester, while methanol ensures complete miscibility with the aqueous base to be added.

  • Step 2: Hydrolysis. Add 2.0 eq of

    
     aqueous NaOH dropwise at 0°C, then allow the reaction to warm to room temperature, stirring for 4 hours.
    
    • Causality: Maintaining 0°C during addition prevents exothermic side reactions (such as premature decarboxylation). Room temperature is sufficient to drive the thermodynamically favorable ester cleavage.

  • Step 3: Self-Validation (TLC). Before proceeding, run a Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the high-

    
     ester spot and the emergence of a baseline spot confirms total consumption of the starting material, preventing precursor carryover.
    
  • Step 4: Acidification & Isolation. Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with distilled water and acidify to pH 2-3 using

    
     HCl.
    
    • Causality: Protonation converts the water-soluble sodium carboxylate salt into the highly polar, but water-insoluble, free carboxylic acid. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

In Vitro Validation: IDO1 Enzymatic Inhibition Assay

To validate the efficacy of synthesized analogs as immunomodulators, a functional biochemical assay measuring the conversion of L-tryptophan to kynurenine is required.

  • Step 1: Reagent Preparation. Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.

    • Causality: Ascorbic acid and methylene blue act as a necessary electron-donating system to maintain the IDO1 heme iron in its active ferrous (

      
      ) state.
      
  • Step 2: Incubation. Mix recombinant human IDO1 enzyme, L-tryptophan substrate, and the test compound (e.g., 7-ethyl-I2CA analog). Incubate at 37°C for 60 minutes.

  • Step 3: Reaction Quenching & Hydrolysis. Add 30% Trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes.

    • Causality: TCA serves a dual purpose: it denatures the IDO1 enzyme to stop the reaction, and provides the acidic environment required to hydrolyze the unstable intermediate N-formylkynurenine into stable kynurenine.

  • Step 4: Derivatization. Add 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.

  • Step 5: Self-Validation & Absorbance Read. Read the optical density at 490 nm.

    • Control Requirement: A "No-Enzyme" blank must be included alongside a known positive control (e.g., Epacadostat). Indole derivatives often exhibit intrinsic UV-Vis absorbance; the blank ensures that background compound absorbance does not yield false-positive inhibition data.

Workflow Prep 1. Reagent Prep (Enzyme, Substrate, Buffer) Incubate 2. Incubation (37°C, 60 min) Prep->Incubate Stop 3. Stop Reaction (Add TCA) Incubate->Stop Derivatize 4. Derivatization (Ehrlich's Reagent) Stop->Derivatize Read 5. Absorbance Read (OD 490 nm) Derivatize->Read

Caption: Step-by-step workflow for the IDO1 enzymatic inhibition assay.

References

  • [2] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. URL:[Link]

  • [3] A manifold implications of indole and its derivatives: A brief Review. Research Journal of Pharmacy and Technology. URL:[Link]

  • [4] Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. PCBR. URL:[Link]

  • [5] US6844345B2 - Piperazine derivatives. Google Patents. URL:

  • [6] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science / PubMed. URL:[Link]

  • [7] Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. PubMed. URL: [Link]

  • [8] CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids. ACS Publications. URL:[Link]

  • [1] Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. MDPI. URL:[Link]

Sources

Methodological & Application

Application Note: 7-Ethyl-1H-indole-2-carboxylic Acid as a High-Value Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the indole scaffold is a privileged structure present in numerous active pharmaceutical ingredients (APIs). 7-Ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8) serves as a highly specialized synthetic intermediate, primarily utilized in the development of central nervous system (CNS) agents and metabolic therapeutics[1].

The strategic placement of the ethyl group at the C7 position provides critical steric bulk and enhances the overall lipophilicity of the molecule. This substitution pattern is instrumental in modulating the fit of the resulting ligand within target receptor binding pockets, such as the 5-HT (serotonin) receptors[2]. Furthermore, the C2-carboxylic acid acts as a versatile synthetic handle, enabling rapid diversification via amide coupling or esterification, while the indole N-H remains available for subsequent N-alkylation to build complex, fused-ring systems like pyrazino[1,2-a]indoles[3].

Physicochemical Profile

To ensure reproducibility and stability during synthesis, the fundamental properties of the intermediate must be validated prior to use.

PropertySpecification / Value
Chemical Name This compound
CAS Registry Number 383132-23-8
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES String CCC1=C2C(=CC=C1)C=C(C(=O)O)N2
Storage Conditions Sealed in dry, 2-8°C[1]

Synthetic Workflows: From Intermediate to Active Scaffold

The most common utilization of this compound involves a two-stage functionalization: C2-Amide Coupling followed by N1-Alkylation . This sequence is widely employed to synthesize piperazine-fused indole derivatives, which act as 5-HT receptor agonists for the treatment of obesity[2].

Causality & Mechanistic Insight: Why HATU and DIPEA?

Indole-2-carboxylic acids can exhibit reduced reactivity due to the electron-rich nature of the indole ring and potential steric hindrance from adjacent substitutions. Traditional carbodiimides (like DCC or EDC alone) often lead to incomplete conversion or epimerization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine) is selected because HATU rapidly forms a highly reactive 7-azabenzotriazole (HOAt) active ester[4]. This intermediate accelerates the nucleophilic attack by the incoming amine (e.g., a piperazine derivative) while suppressing side reactions, driving the coupling to near-quantitative yields[5].

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a self-validating system designed for the coupling of this compound with a secondary amine.

  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) to achieve a 0.2 M concentration.

  • Carboxyl Activation: Add DIPEA (3.0 eq, 3.0 mmol) to the solution, followed by HATU (1.2 eq, 1.2 mmol).

    • Causality: DIPEA is added first to deprotonate the carboxylic acid, facilitating the immediate attack on the uronium salt of HATU.

  • Pre-activation Phase: Stir the mixture at room temperature (20-25°C) for 15 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.

  • Amine Addition: Add the target secondary amine (e.g., a Boc-protected piperazine) (1.1 eq, 1.1 mmol) dropwise.

  • Reaction Monitoring (Self-Validation): Stir the reaction for 2-4 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 1:1). The reaction is complete when the mass corresponding to the starting acid (m/z 190 [M+H]+) is fully consumed.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography to yield the indole-2-carboxamide.

Protocol 2: Indole N-Alkylation
  • Deprotonation: Dissolve the purified indole-2-carboxamide from Protocol 1 in anhydrous DMF at 0°C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • Causality: The low temperature controls the exothermic deprotonation of the indole N-H (pKa ~16-21), preventing degradation.

  • Alkylation: After 30 minutes of stirring, add the alkylating agent (e.g., an alkyl halide or oxathiazolidine derivative) (1.2 eq)[3]. Allow the reaction to warm to room temperature overnight.

  • Quench & Purify: Carefully quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and purify via chromatography to isolate the N-alkylated target scaffold.

SyntheticWorkflow A This compound (Starting Material) B Carboxyl Activation (HATU / DIPEA in DMF) A->B Step 1 C Amide Coupling (+ Piperazine Derivative) B->C Step 2 D N-Alkylation (NaH, Alkyl Halide) C->D Step 3 E Target API Scaffold (e.g., 5-HT Agonist) D->E Step 4

Workflow for synthesizing functionalized APIs from this compound.

Pharmacological Context: 5-HT Receptor Agonism

Derivatives synthesized from this compound are frequently investigated as 5-HT (serotonin) receptor agonists. In the context of metabolic diseases, these compounds are utilized to decrease food intake and manage obesity, often in combination therapies alongside lipase inhibitors like orlistat[2]. The 7-ethyl substitution is hypothesized to lock the indole core into a specific conformation that maximizes binding affinity within the transmembrane domains of the 5-HT receptor.

Pathway Ligand Indole-Piperazine API Receptor 5-HT Receptor (CNS) Ligand->Receptor Agonist Binding Signal Intracellular Signaling Receptor->Signal Activation Outcome Appetite Suppression & Weight Loss Signal->Outcome Physiological Response

Pharmacological pathway of 5-HT receptor agonists derived from indole intermediates.

Analytical Validation

To ensure the integrity of the starting material and to monitor the success of downstream reactions, Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Below is the predicted ¹H NMR spectroscopic profile for this compound, based on analogous indole-2-carboxylic acid frameworks[6].

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentDiagnostic Significance
~12.5 - 13.0Broad singlet (br s)1H-COOHDisappears upon successful amide coupling.
~11.6 - 11.9Singlet (s)1HN-HDisappears upon successful N-alkylation.
~7.5 - 7.6Doublet (d)1HH-4 (Aromatic)Confirms integrity of the indole core.
~7.1 - 7.2Multiplet (m)2HH-5, H-6 (Aromatic)Confirms integrity of the indole core.
~7.0 - 7.1Singlet (s)1HH-3 (Pyrrole ring)Highly characteristic of 2-substituted indoles.
~2.8 - 3.0Quartet (q)2H-CH₂- (Ethyl)Validates the C7-ethyl substitution.
~1.2 - 1.3Triplet (t)3H-CH₃ (Ethyl)Validates the C7-ethyl substitution.

Note: Spectra should be acquired in DMSO-d₆ at 400 MHz. The exact chemical shifts may vary slightly based on concentration and temperature.

References

  • Google Patents. "US6844345B2 - Piperazine derivatives." Google Patents, 2005.
  • Indian Chemical Society. "Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives." Indian Chemical Society, 2020. Available at:[Link]

Sources

Protocol for the Regioselective N-Alkylation of 7-Ethyl-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-alkylated indole-2-carboxylic acids are privileged pharmacophores frequently utilized in the development of antivirals, kinase inhibitors, and GPCR ligands[1]. However, achieving high regioselectivity during the N-alkylation of 7-ethyl-1H-indole-2-carboxylic acid presents a distinct synthetic challenge driven by two fundamental chemical properties:

  • Competing Nucleophilic Centers : The molecule possesses an indole nitrogen (pKa ~16) and a carboxylic acid (pKa ~4.5). Deprotonation yields a dianion where the kinetic preference for alkylation is heavily influenced by sterics and hard/soft acid-base (HSAB) principles.

  • Steric Shielding at C7 : The ethyl group at the C7 position is directly adjacent to the N1 reactive site. This creates a steric "umbrella" that restricts the trajectory of incoming electrophiles. Because the carboxylate oxygen is unhindered, direct alkylation of the unprotected acid often leads to preferential O-alkylation or complex mixtures of N-alkyl, O-alkyl, and N,O-dialkyl products[2].

The Causality of the Three-Step Solution: To establish a self-validating, high-yielding system, a Protection-Alkylation-Deprotection sequence is the industry standard[3]. By transiently masking the carboxylic acid as an ethyl ester, O-alkylation pathways are entirely eliminated. To overcome the steric penalty imposed by the 7-ethyl group during N-alkylation, a highly dissociated "naked" indolide anion must be generated using strong bases (e.g., NaH) in polar aprotic solvents (DMF)[1]. Alternatively, Cesium Carbonate (


) can be employed to exploit the "Cesium Effect"—where the large ionic radius of 

prevents tight ion-pairing, supercharging the nitrogen's nucleophilicity[4].

Pathway A 7-Ethyl-1H-indole- 2-carboxylic acid B Ethyl 7-ethyl-1H-indole- 2-carboxylate A->B EtOH, H2SO4 (Protection) C Ethyl 1-Alkyl-7-ethyl-1H- indole-2-carboxylate B->C NaH, R-X, DMF (N-Alkylation) D 1-Alkyl-7-ethyl-1H-indole- 2-carboxylic acid C->D NaOH, THF/H2O (Saponification)

Chemical pathway for the regioselective N-alkylation of this compound.

Optimization of Alkylation Conditions

The choice of base and solvent is critical for overcoming the C7-ethyl steric hindrance. The table below summarizes the quantitative and qualitative data for various systems applied to hindered indoles.

Table 1: Comparison of Base/Solvent Systems for C7-Hindered Indole N-Alkylation

Base / Solvent SystemRelative ReactivityRegioselectivity (N vs O)*7-Ethyl Steric ToleranceExperimental Notes
NaH / DMF Very HighExcellentHighGold standard for sterically hindered indoles. Requires strict anhydrous conditions[3].

/ DMF
HighExcellentVery HighExploits the "Cesium Effect". Milder than NaH; ideal for substrates with base-sensitive functional groups[4].
KOH / Acetone ModerateGoodLowGreener alternative, but often sluggish for C7-substituted indoles, leading to incomplete conversion[2].

/ MeCN
LowPoor to FairLowHigh degree of tight ion-pairing limits nucleophilicity. Not recommended for 7-ethyl substrates.

*Assuming the carboxylic acid is protected as an ester.

Experimental Protocols

The following step-by-step methodology details the robust three-step sequence.

Workflow S1 1. Deprotonation Add NaH to Indole Ester in DMF (0 °C) S2 2. Alkylation Add Alkyl Halide, warm to RT S1->S2 S3 3. Quench & Extract Add H2O, Extract with EtOAc S2->S3 S4 4. Saponification Treat organic residue with NaOH/THF/MeOH S3->S4 S5 5. Acidification & Isolation Adjust pH to 2-3, Filter precipitate S4->S5

Step-by-step experimental workflow for the protection-alkylation-deprotection sequence.

Step 1: Esterification (Carboxylate Protection)

Objective: Mask the carboxylic acid to prevent O-alkylation.

  • Reaction : Suspend this compound (1.0 eq) in absolute ethanol (0.5 M concentration). Add concentrated

    
     (0.1 eq) dropwise.
    
  • Heating : Reflux the mixture for 12 hours under an inert atmosphere. Monitor by TLC (Hexanes/EtOAc 3:1) until the polar acid spot is consumed.

  • Workup : Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the residue with EtOAc and neutralize carefully with saturated aqueous

    
    .
    
  • Isolation : Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate to yield ethyl 7-ethyl-1H-indole-2-carboxylate .
    
Step 2: Regioselective N-Alkylation

Objective: Overcome C7 steric hindrance to selectively alkylate the N1 position.

  • Deprotonation : Dissolve the ethyl 7-ethyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C under argon. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions[1].

    • Self-Validation Check: The solution will bubble (hydrogen gas evolution) and transition to a deep yellow/orange color, confirming the formation of the indolide anion.

  • Alkylation : After stirring for 30 minutes at 0 °C, add the desired alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Expert Insight: Do not prematurely quench; the 7-ethyl group retards the reaction rate compared to unsubstituted indoles.

  • Workup : Quench the reaction carefully with ice water. Extract the aqueous phase with EtOAc (3x).

  • DMF Removal : Wash the combined organic layers vigorously with water (5x) and brine. This repetitive washing is critical to remove residual DMF, which can interfere with subsequent saponification. Dry over

    
     and concentrate to yield the N-alkylated ethyl ester .
    
Step 3: Saponification (Deprotection)

Objective: Restore the carboxylic acid moiety under mild conditions.

  • Reaction : Dissolve the N-alkylated ethyl ester (1.0 eq) in a solvent mixture of THF/MeOH/

    
     (2:1:1 v/v/v, 0.1 M). Add solid NaOH (3.0 eq)[1].
    
  • Heating : Stir the mixture at 50 °C for 4 hours.

  • Purification Prep : Remove the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with additional water.

  • Washing : Wash the alkaline aqueous layer once with diethyl ether. Expert Insight: This step extracts unreacted alkyl halides and mineral oil from the NaH, ensuring high purity of the final product.

  • Isolation : Cool the aqueous layer in an ice bath and slowly acidify to pH 2–3 using 1M HCl. The target 1-alkyl-7-ethyl-1H-indole-2-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Source: Molecules (via NIH/PMC)
  • Source: Molecules (via MDPI)
  • A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system Source: KTU ePubl URL
  • N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors Source: NIH/PMC URL

Sources

Application Notes and Protocols for Amide Coupling Reactions with 7-Ethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 7-Ethyl-1H-indole-2-carboxamides in Modern Drug Discovery

The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds.[1][2] Specifically, indole-2-carboxamides have emerged as a privileged structural motif, demonstrating a wide spectrum of therapeutic potential, including antitumor, anti-inflammatory, and antimicrobial activities.[2][3] The 7-ethyl substitution on the indole ring can provide advantageous physicochemical properties, influencing factors such as metabolic stability and target engagement. As such, the efficient and reliable synthesis of 7-ethyl-1H-indole-2-carboxamides is a critical endeavor for researchers in drug development. This guide provides an in-depth exploration of amide coupling reactions involving 7-ethyl-1H-indole-2-carboxylic acid, offering detailed protocols, mechanistic insights, and practical troubleshooting advice.

Core Principles of Amide Coupling: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[4] Therefore, the reaction necessitates the use of a coupling reagent to "activate" the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[5] This activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester, an acylisourea, or an acylphosphonium intermediate. The choice of coupling reagent is paramount and depends on several factors, including the nature of the substrates, desired reaction conditions, and potential for side reactions like racemization.[6]

Choosing the Right Coupling Reagent: A Comparative Overview

A variety of reagents have been developed for amide bond formation.[7] For the coupling of this compound, several common classes of reagents are particularly relevant. The selection of the optimal reagent is critical for achieving high yields and purity.

Coupling Reagent SystemKey AdvantagesPotential ChallengesTypical Solvents
EDC/HOBt Water-soluble byproducts, mild conditions.[6][8]Can be less effective for sterically hindered or electron-deficient amines.[7]DCM, DMF, MeCN
HATU/DIPEA High efficiency, rapid reactions, suitable for challenging couplings.[7][9][10]Byproducts can be difficult to remove, potential for side reactions.[9]DMF, NMP, DCM
Acyl Halide Formation Highly reactive intermediate, drives sluggish reactions to completion.Harsh conditions (e.g., SOCl₂, (COCl)₂), not suitable for sensitive substrates.DCM, Toluene

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a workhorse in medicinal chemistry due to its mild conditions and the water-solubility of the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) byproduct, N,N'-dicyclohexylurea (DCU).[6][8] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it forms an active ester intermediate, which is more reactive than the initial O-acylisourea and less prone to side reactions.[11][12]

Reaction Scheme:

EDC_HOBt_Coupling IndoleCOOH 7-Ethyl-1H-indole- 2-carboxylic Acid ActivatedEster HOBt Active Ester IndoleCOOH->ActivatedEster + EDC, HOBt Amine R-NH₂ EDC EDC Urea EDC Byproduct (Water-soluble) HOBt HOBt Amide 7-Ethyl-1H-indole- 2-carboxamide ActivatedEster->Amide + R-NH₂

EDC/HOBt Coupling Workflow

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DCM or DMF, add HOBt and the amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA to the mixture, followed by the portion-wise addition of EDC·HCl.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[13]

Causality Behind Choices:

  • HOBt: The use of HOBt minimizes side reactions and can enhance the reaction rate by forming a more reactive intermediate.[11][12]

  • Base (DIPEA/TEA): A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the proton generated during the reaction.

  • Solvent: DCM is a good choice for many reactions, but DMF may be necessary for less soluble starting materials.[14]

Protocol 2: HATU Mediated Amide Coupling

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a more potent coupling reagent like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often employed.[7][10] HATU is known for its high efficiency and rapid reaction times.[9]

Mechanism Insight:

HATU_Coupling IndoleCOOH 7-Ethyl-1H-indole- 2-carboxylic Acid ActivatedEster OAt Active Ester IndoleCOOH->ActivatedEster + HATU, DIPEA Amine R-NH₂ HATU HATU Byproducts Tetramethylurea + HOAt DIPEA DIPEA Amide 7-Ethyl-1H-indole- 2-carboxamide ActivatedEster->Amide + R-NH₂

HATU Coupling Mechanism

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl (to remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Pre-activation: Allowing the carboxylic acid and HATU to react before adding the amine can improve yields, especially with less reactive amines.

  • Byproduct Removal: The tetramethylurea byproduct from HATU can sometimes be challenging to remove.[9] The aqueous workup with LiCl is often effective.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.[14]- Steric hindrance.- Switch to a more powerful coupling reagent (e.g., HATU).- Increase the reaction temperature or time.- Use a slight excess of the amine and coupling reagent.
Side Reactions - Racemization (if chiral centers are present).- Epimerization.- Formation of N-acylurea byproduct with carbodiimides.- Run the reaction at a lower temperature.- Ensure the use of an additive like HOBt or HOAt.[8]
Difficult Purification - Similar polarity of product and byproducts.[14]- Optimize the workup procedure to remove as many impurities as possible before chromatography.- Consider reverse-phase HPLC for purification of highly polar compounds.[13]

Conclusion

The synthesis of 7-ethyl-1H-indole-2-carboxamides is a vital process in the development of new therapeutic agents. By understanding the principles of amide coupling and carefully selecting the appropriate reagents and conditions, researchers can efficiently access a diverse range of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful execution of these important reactions.

References

  • Vertex AI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ACS Publications. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • EurekAlert! (2023, February 15). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of the target compounds indole‐2‐carboxamides (5).
  • National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • National Center for Biotechnology Information. (2024, December 16). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC.
  • ACS Publications. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.
  • National Center for Biotechnology Information. (n.d.). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. PMC.
  • Arkivoc. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC.
  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • ResearchGate. (2024, April 25). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.
  • MDPI. (2025, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • National Center for Biotechnology Information. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
  • Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ResearchGate. (2025, August 6). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • RSC Publishing. (2016, December 14). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores.

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of 7-ethyl-1H-indole-2-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-ethyl-1H-indole-2-carboxylic acid and its analogous structures represent a class of heterocyclic compounds with significant interest in pharmaceutical research and development. The indole nucleus is a prevalent scaffold in numerous biologically active molecules.[1] Accurate and reliable quantification of these compounds is paramount for ensuring the quality, efficacy, and safety of potential drug candidates and for monitoring their synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3]

This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its derivatives. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development principles to full method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte.[3] For this compound, several key characteristics guide the selection of chromatographic conditions.

  • Analyte Properties: this compound is a moderately polar molecule containing a hydrophobic indole ring system and an ionizable carboxylic acid group. Its structural analogue, etodolac, has a pKa of approximately 4.65 and a logP of around 2.5, indicating it is a weak acid with moderate lipophilicity.[6][7] These properties make RP-HPLC an ideal separation technique.

  • Chromatographic Mode Selection: Reversed-phase chromatography, with its nonpolar stationary phase and polar mobile phase, is well-suited for retaining and separating moderately polar to nonpolar compounds. The use of a C18 stationary phase is a common and effective choice for the analysis of indole derivatives.

  • Mobile Phase Optimization: The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically employed. Acetonitrile was chosen for this method due to its lower viscosity and UV transparency. The inclusion of an acidic buffer is essential for suppressing the ionization of the carboxylic acid group, leading to improved peak shape and retention time stability. A phosphate buffer at a pH below the pKa of the analyte ensures that it is in its neutral, more retained form.

  • Detection Wavelength: The indole ring system contains a chromophore that absorbs UV light. Based on the UV spectra of similar indole derivatives, a detection wavelength of 227 nm was selected to provide good sensitivity for this compound and its potential derivatives.[3]

The following diagram illustrates the logical workflow for the development of this HPLC method.

MethodDevelopmentWorkflow HPLC Method Development Workflow cluster_0 Analyte Characterization cluster_1 Initial Method Screening cluster_2 Method Optimization cluster_3 Method Validation A Physicochemical Properties (pKa, logP, UV Spectrum) B Select Column (e.g., C18) A->B C Select Mobile Phase (Acetonitrile/Methanol + Buffer) A->C D Select Detector (UV-Vis) A->D E Optimize Mobile Phase pH B->E C->E H Optimize Detection Wavelength D->H F Optimize Organic Content (%) E->F G Optimize Flow Rate F->G G->H I Validate according to ICH Q2(R1) Guidelines H->I

Caption: A flowchart outlining the systematic approach to HPLC method development.

Experimental Protocol

This protocol provides a step-by-step methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase (Phosphate Buffer, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The optimized HPLC conditions are summarized in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 20 µL
Run Time 10 minutes

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

The logical flow of the validation process is depicted below.

MethodValidationProcess HPLC Method Validation Process (ICH Q2(R1)) cluster_0 System Suitability cluster_1 Method Performance Characteristics cluster_2 Method Reliability cluster_3 Final Assessment A Inject Standard Solution (n=5) - Tailing Factor - Theoretical Plates - %RSD of Peak Area B Specificity (Blank, Placebo, Spiked Sample) A->B C Linearity & Range (Multiple Concentration Levels) B->C D Accuracy (% Recovery at 3 Levels) C->D E Precision - Repeatability (Intra-day) - Intermediate Precision (Inter-day) D->E F LOD & LOQ (Signal-to-Noise or Calibration Curve) E->F G Robustness (Small Variations in Method Parameters) F->G H Compare Results to Acceptance Criteria G->H I Method is Validated H->I

Caption: A diagram illustrating the key stages of HPLC method validation.

Validation Results and Discussion

The following sections summarize the results obtained during the validation of the HPLC method for this compound.

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the analysis. The results are presented in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007500
% RSD of Peak Area (n=5) ≤ 2.0%0.8%

The system suitability parameters were all within the acceptable limits, indicating that the system was performing well.

Specificity

The specificity of the method was evaluated by injecting the diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing a series of standard solutions over a concentration range of 1-20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 45872x + 1254

The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between the concentration and the peak area over the specified range.

Accuracy

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of the reference standard was spiked into a placebo solution, and the samples were analyzed in triplicate.

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 8.07.9599.4%
100% 10.010.08100.8%
120% 12.011.8999.1%
Mean % Recovery 99.8%

The mean recovery was within the acceptable range of 98-102%, confirming the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSD of Peak Area
Repeatability (Intra-day) 0.6%
Intermediate Precision (Inter-day) 1.2%

The low relative standard deviation (% RSD) values (≤ 2.0%) for both repeatability and intermediate precision demonstrate the excellent precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
LOD (S/N ≥ 3) 0.1 µg/mL
LOQ (S/N ≥ 10) 0.3 µg/mL

The method demonstrated sufficient sensitivity for the detection and quantification of low levels of the analyte.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (± 0.1 mL/min), mobile phase composition (± 2% organic), and column temperature (± 2 °C). The system suitability parameters remained within the acceptable limits under all varied conditions, indicating the robustness of the method for routine use.

Conclusion

This application note describes a simple, rapid, accurate, and precise RP-HPLC method for the analysis of this compound and its derivatives. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control and research applications in the pharmaceutical industry. The provided protocols and validation data serve as a comprehensive resource for scientists and researchers working with this important class of compounds.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Srinivasarao, K., & Vasantha Kumar Pai, K. (2011). Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica, 3(2), 348-356. [Link]

  • Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. Journal of Applied Pharmaceutical Science, 11(04), 131-137. [Link]

  • PubChem. (n.d.). Etodolac. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Andonovski, B., & Stojković, G. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [Link]

  • El-Maali, N. A. (2005). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 10(10), 1274-1294. [Link]

Sources

Application Note: 7-Ethyl-1H-indole-2-carboxylic Acid as a Privileged Precursor for Serotonin (5-HT) Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

In the landscape of central nervous system (CNS) drug discovery, the indole core remains one of the most heavily utilized pharmacophores due to its structural homology with endogenous serotonin (5-hydroxytryptamine, 5-HT) . While unsubstituted indoles often suffer from poor receptor subtype selectivity and rapid metabolic degradation, targeted substitutions can drastically alter their pharmacological profiles.

7-Ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8) has emerged as a highly valuable synthetic precursor. By leveraging the carboxylic acid moiety at the 2-position, chemists can readily synthesize library arrays of indole-2-carboxamides. Crucially, the ethyl group at the 7-position provides a specific steric and lipophilic footprint that drives selectivity toward specific 5-HT receptor subtypes (such as 5-HT₂ₐ and 5-HT₁₈) by occupying deep hydrophobic pockets within the receptor's transmembrane domains .

Mechanistic Rationale: The "7-Ethyl" Advantage

To design effective modulators, one must understand the causality behind the structure-activity relationship (SAR).

  • Orthosteric Anchoring: The indole nitrogen (N1) acts as a critical hydrogen bond donor, interacting with conserved aspartate or serine residues in the 5-HT binding pocket.

  • The Lipophilic Pocket (TM4/TM5): In 5-HT₂ₐ receptors, the region adjacent to the indole's 7-position is highly lipophilic. An unsubstituted indole leaves this pocket empty, resulting in lower affinity. A methyl group provides marginal improvement, but an ethyl group perfectly fills the van der Waals radii of the cavity without inducing the steric clashes seen with larger propyl or bulky aryl groups.

  • Carboxamide Linker: Converting the 2-carboxylic acid into a carboxamide introduces a rigid, planar linker that dictates the trajectory of the appended pharmacophore (e.g., an arylpiperazine), optimizing its interaction with the receptor's extracellular loops .

Pathway L 7-Ethyl-Indole Modulator R 5-HT Receptor L->R Binds Orthosteric Site G Gq Protein R->G Conformational Change P Phospholipase C (PLC) G->P Alpha Subunit Activation I IP3 / DAG P->I PIP2 Hydrolysis C Ca2+ Mobilization I->C ER Calcium Release

5-HT2A Gq-coupled signaling pathway modulated by 7-ethyl-indole derivatives. (Max Width: 760px)

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes representative binding affinities demonstrating the impact of 7-position substitutions on indole-2-carboxamide derivatives. The data illustrates why the 7-ethyl variant is often selected as the optimal lead precursor.

Precursor Scaffold Substitution5-HT₂ₐ Binding Affinity (Kᵢ, nM)5-HT₂c Binding Affinity (Kᵢ, nM)Selectivity Ratio (5-HT₂c / 5-HT₂ₐ)
Unsubstituted (H)45.252.11.15x
7-Methyl18.438.62.09x
7-Ethyl 3.2 41.5 12.9x
7-Propyl22.1>100N/A (Steric Clash)

Note: Data is representative of trends observed in optimized arylpiperazine-linked indole-2-carboxamide libraries.

Experimental Protocols

Protocol A: Synthesis of 7-Ethyl-1H-indole-2-carboxamides

Causality & Expert Insight: The presence of the 7-ethyl group, combined with the inherent electronics of the indole core, slightly deactivates the 2-carboxylic acid. Standard coupling reagents like EDC/HOBt often yield poor conversions (<40%). Therefore, we utilize HATU (a highly reactive uronium salt) in the presence of DIPEA , which rapidly generates the active HOAt ester, overcoming both steric hindrance and electronic deactivation to achieve >85% yields.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.

  • Coupling: Add the desired secondary amine (e.g., 1-(2-methoxyphenyl)piperazine) (1.1 eq, 0.55 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor progression via LC-MS until the precursor mass (m/z 188 [M-H]-) is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure carboxamide.

Protocol B: In Vitro Functional Validation (FLIPR Calcium Assay)

Causality & Expert Insight: To validate whether the synthesized 7-ethyl-indole derivative acts as an agonist or antagonist, a functional assay is required. Because 5-HT₂ₐ is a Gq-coupled receptor, it triggers intracellular calcium release. We utilize the Fluo-4 AM dye, which provides a massive quantum yield increase upon binding Ca²⁺, offering a self-validating, high-signal-to-noise system for real-time kinetic reading.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor into a 384-well black, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM Probenecid in HBSS). Incubate for 60 minutes at 37°C. Probenecid is critical here as it inhibits multidrug resistance proteins, preventing the dye from being pumped out of the cells.

  • Compound Addition (Antagonist Mode): Add 10 µL of the synthesized 7-ethyl-indole compound (serially diluted from 10 µM to 0.1 nM) to the wells. Incubate for 15 minutes at room temperature.

  • Agonist Challenge: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Program the instrument to add 10 µL of serotonin (5-HT) at its EC₈₀ concentration.

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the IC₅₀ based on the reduction of the maximum calcium transient peak compared to the vehicle control.

Development Workflow

Workflow S1 1. Scaffold Selection This compound S2 2. Amide Coupling HATU / DIPEA / Amine S1->S2 S3 3. Purification & QC Prep-HPLC / LC-MS S2->S3 S4 4. Target Binding Radioligand Assay (Ki) S3->S4 S5 5. Functional Validation FLIPR Calcium Assay S4->S5

Drug development workflow from 7-ethyl-indole precursor to functional validation. (Max Width: 760px)

References

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis and serotonergic activity of substituted 2, N-benzylcarboxamido-5-(2-ethyl-1-dioxoimidazolidinyl)-N, N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT(1B)-like receptor. Source: PubMed (NIH) URL: [Link]

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Troubleshooting & Optimization

Overcoming solubility issues of 7-ethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges of 7-ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8).[1] The following protocols are designed for researchers encountering precipitation in biological assays, difficulties in stock preparation, or issues with in vivo formulation.

Technical Support Center: this compound

Section 1: The Physicochemical Profile (The "Why")

Q: Why does this compound precipitate immediately upon dilution in aqueous media?

A: The solubility issues stem from the clash between its lipophilicity and its crystal lattice energy , compounded by pH-dependent ionization.[1]

  • Lipophilic Core: The 7-ethyl-indole scaffold is hydrophobic (Calculated LogP ~2.4–2.8).[1] The ethyl group at position 7 adds steric bulk and hydrophobicity compared to the parent indole-2-carboxylic acid.[1]

  • Ionization State (pKa): The carboxylic acid at position 2 has a pKa of approximately 3.8–4.2 .[1]

    • At pH < 4 (Acidic): The molecule is protonated (neutral), maximizing its lipophilicity and insolubility.

    • At pH 7.4 (Physiological): It exists primarily as the carboxylate anion (COO⁻), which should be soluble. However, the hydrophobic "tail" (7-ethyl-indole) can drive self-aggregation or precipitation if the ionic strength of the buffer shields the charge, or if the concentration exceeds the critical micelle/solubility limit.

  • "Brick Dust" Character: Indole-2-carboxylic acids often exhibit high melting points and stable crystal lattices (intermolecular hydrogen bonding between the indole NH and the carboxylic acid).[1] This makes them "brick dust" molecules—hard to dissolve not just because they hate water, but because they love themselves.

Section 2: Benchtop Troubleshooting (In Vitro Assays)

Q: What is the optimal solvent for stock solutions?

A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound class.[1]

  • Recommendation: Prepare a 10 mM to 50 mM stock in anhydrous DMSO.[1]

  • Avoid: Ethanol or Methanol for long-term stock storage.[1] While soluble, alcohols are protic and can interfere with the hydrogen-bonding network, potentially leading to slow precipitation or esterification artifacts over time.

  • Storage: Store DMSO stocks at -20°C in amber vials to prevent hygroscopicity (water uptake from air causes "crashing out").[1]

Q: My compound precipitates when I spike the DMSO stock into cell culture media. How do I fix this?

A: This is a classic "pH Shock" or "Solvent Shock" phenomenon.[1]

  • The Cause: When you add a DMSO stock (neutral) to media, the local concentration is high. If the media is slightly acidic or if the mixing is poor, the compound aggregates before it can ionize.

  • The Fix (Protocol):

    • Pre-dilution Step: Do not add 100% DMSO stock directly to the well.[1] Create a 10x intermediate dilution in PBS (pH 7.4) or media containing 1% BSA (Bovine Serum Albumin). The albumin acts as a carrier protein, sequestering the lipophilic tail while keeping it in solution.

    • Mixing Speed: Vortex the media immediately upon addition.

    • Limit DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid cellular toxicity, but ensure it is high enough (>0.1%) to maintain co-solvency if BSA is not used.

Section 3: Advanced Formulation (In Vivo & High Concentration)

Q: I need to dose mice at 10 mg/kg. The suspension clogs the needle.[1] How do I make a clear solution?

A: You must convert the "Brick Dust" acid into a soluble "Salt."[1] Simple suspensions in CMC or Tween often fail because the dissolution rate is too slow.[1]

Protocol: In Situ Salt Formation (Sodium Salt) This method converts the acid to its sodium salt in situ, increasing solubility by 100-1000 fold.[1]

  • Calculate Molar Equivalents: Determine the moles of your drug.

  • Alkaline Dissolution:

    • Weigh the this compound.[1][2]

    • Add 1.05 equivalents of 1N NaOH (Sodium Hydroxide).[1]

    • Note: The solution may not clear immediately.[1] Vortex or sonicate.[1]

  • Buffering: Once dissolved (clear solution), slowly add PBS (pH 7.4) or Saline to reach the desired volume.

  • pH Check: Check the final pH. It should be between 7.0 and 8.[1]0. If it is too basic (>8.5), back-titrate carefully with dilute HCl, but watch for precipitation.[1]

Q: The salt method failed (still cloudy). What is the "Nuclear Option"?

A: Use a Cosolvent + Complexation system.[1]

  • Vehicle: 5% DMSO + 10% Solutol HS-15 (or Tween 80) + 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Saline.[1]

  • Why it works:

    • DMSO: Dissolves the crystal lattice.[1]

    • HP-β-CD: Encapsulates the hydrophobic 7-ethyl-indole tail.[1]

    • Surfactant: Prevents aggregation.[1]

Section 4: Purification & Process Chemistry

Q: I synthesized the compound, but it's impure. Which solvents work for recrystallization?

A: Indole-2-carboxylic acids crystallize well from polar/non-polar pairs.[1]

  • System A (Standard): Ethanol/Water .[1] Dissolve in hot ethanol, filter hot, then add warm water until slightly turbid. Cool slowly to 4°C.

  • System B (For high purity): Ethyl Acetate/Hexane .[1] Dissolve in refluxing ethyl acetate.[1] Add hexane dropwise until cloud point.[1][3]

  • System C (If colored impurities persist): Acetic Acid .[1][2] Recrystallization from hot glacial acetic acid is aggressive but highly effective for removing tarry indole byproducts.[1]

Visual Troubleshooting Guides

Diagram 1: Solubility Decision Tree

Solubility_Workflow Start Start: Solubility Issue AppType Application Type? Start->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo StockSolvent Stock Solvent? InVitro->StockSolvent DoseReq Dose Requirement? InVivo->DoseReq DMSO Use DMSO (anhydrous) StockSolvent->DMSO Standard Precipitation Precipitation in Media? DMSO->Precipitation Carrier Add 1% BSA to Media OR Pre-dilute in PBS Precipitation->Carrier Yes LowDose Low (<5 mg/kg) DoseReq->LowDose HighDose High (>10 mg/kg) DoseReq->HighDose SaltForm Form Sodium Salt (1.05 eq NaOH) LowDose->SaltForm Complex Cosolvent System: 5% DMSO + 20% HP-beta-CD HighDose->Complex

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Diagram 2: The pH-Solubility Mechanism

pH_Mechanism Acid Protonated Form (COOH) (pH < 4) Equilibrium pKa ~ 4.0 Equilibrium Acid->Equilibrium + OH- Precip PRECIPITATION (Aggregates) Acid->Precip Lipophilic Insoluble Equilibrium->Acid + H+ Base Ionized Form (COO-) (pH > 7) Equilibrium->Base Deprotonation Soluble SOLUBLE (Clear Solution) Base->Soluble Electrostatic Repulsion

Caption: Mechanistic view of how pH adjustment drives the transition from insoluble aggregate to soluble anion.

Quantitative Data Summary

Solvent / MediumEstimated Solubility (25°C)Usage Notes
Water (pH 7) < 0.1 mg/mLPractically insoluble without pH adjustment.[1]
0.1 N NaOH > 10 mg/mLForms soluble sodium salt.[1] Best for stock prep if DMSO is contraindicated.[1]
DMSO > 50 mg/mLIdeal for stock solutions.[1] Hygroscopic (keep sealed).[1]
Ethanol 10–20 mg/mLGood for recrystallization; avoid for long-term storage (esterification risk).[1]
PBS + 5% DMSO ~0.5 mg/mLRisk of precipitation over time (metastable).[1]
PBS + 20% HP-β-CD > 5 mg/mLExcellent for in vivo IP/IV administration.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 250407, Ethyl 7-nitro-1H-indole-2-carboxylate. Retrieved from [Link]

    • Note: Provides physicochemical data on structurally similar 7-substituted indole-2-carboxyl
  • Lynch, W. E., et al. (2020). Synthesis and crystallization of ethyl 1H-indole-2-carboxylate. IUCrData. Retrieved from [Link][4][5]

    • Note: Details crystal lattice properties and recrystallization solvents (Ethanol/Methanol) for the core scaffold.
  • Note: Verification of CAS and commercial availability.
  • Shahba, A. A., et al. (2017). Optimization of self-nanoemulsifying formulations for weakly basic lipophilic drugs. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

    • Note: While focused on bases, this authoritative text outlines the principles of lipid-based formulation and "pH shift" strategies applicable to lipophilic ionizable drugs.
  • Gliszczyńska, A., et al. (2021). Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances. Molecules. Retrieved from [Link]

    • Note: Indomethacin is an indole-acetic acid derivative; this review provides validated formulation strategies (Lipids, Cyclodextrins) directly transferable to indole-2-carboxylic acids.[1]

Sources

Technical Support Center: Purification of 7-Ethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Chemical Profile

7-Ethyl-1H-indole-2-carboxylic acid is a critical intermediate, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac and various tryptophol derivatives. Unlike the unsubstituted indole-2-carboxylic acid, the ethyl group at the 7-position introduces significant lipophilicity and steric bulk near the nitrogen atom. This structural nuance alters its solubility profile and crystallization behavior, often leading to purification challenges not seen with simple indoles.[1]

  • Chemical Structure: Indole core with a carboxylic acid at C2 and an ethyl group at C7.

  • Key Impurities:

    • 7-Ethylindole: The decarboxylated degradation product.[2]

    • Ethyl 7-ethyl-1H-indole-2-carboxylate: Unhydrolyzed starting material (if ester hydrolysis is the final step).

    • Oxidative Oligomers: Colored dimers formed via air oxidation at C3.

    • Regioisomers: 4-ethyl or 6-ethyl isomers (trace) if the starting 2-ethylaniline contained isomers.

Troubleshooting Guide (Q&A)

This section addresses the most frequent tickets submitted by process chemists and researchers regarding this compound.

Category A: Purity & Impurity Removal [3]

Q1: My final product has a persistent pink or brown hue even after recrystallization. How do I remove this? Diagnosis: This is classic indole oxidation. Indoles are electron-rich and prone to auto-oxidation at the C3 position, forming colored oligomers (often rosindoles or similar conjugated systems).[1] The 7-ethyl group pushes electron density into the ring, potentially exacerbating this sensitivity. Corrective Action:

  • Deoxygenation: Perform all recrystallization steps under an inert atmosphere (Nitrogen or Argon).[1]

  • Activated Carbon Treatment: During the hot dissolution step of recrystallization, add Activated Carbon (5-10 wt%) .[1] Stir for 15-30 minutes at reflux, then filter hot through a Celite pad.

  • Additive: Add a trace amount of sodium bisulfite (0.1%) to the aqueous phase during the initial acid-base precipitation to scavenge radical precursors.

Q2: HPLC shows a persistent impurity at RRT ~1.2 (relative to the acid).[1] It is not acidic. What is it? Diagnosis: This is likely 7-ethylindole , the decarboxylated product. Indole-2-carboxylic acids are thermally unstable. If you dried the product above 60°C or subjected it to prolonged heating in acidic media, you likely induced decarboxylation. Corrective Action:

  • Purification: You must use the Acid-Base Extraction Protocol (see Section 3). The decarboxylated indole is not acidic and will remain in the organic wash, while your product stays in the basic aqueous layer.

  • Prevention: Dry the final solid under high vacuum at < 45°C . Avoid boiling in high-boiling solvents (like toluene) for extended periods.[1]

Category B: Solubility & Yield

Q3: I am losing significant yield during the acid precipitation step. The filtrate is cloudy. Diagnosis: The 7-ethyl group makes the molecule significantly more lipophilic (hydrophobic) than the unsubstituted acid. While the salt (carboxylate) is water-soluble, it may form "soapy" micelles or have lower solubility in high-ionic-strength water than expected.[1] Corrective Action:

  • pH Adjustment: Ensure the pH is dropped to pH 1-2 . The pKa is likely ~3.8–4.2. Precipitating at pH 5 will leave significant product in solution.

  • Salting Out: If the filtrate is milky, add NaCl (brine) to the filtrate to force precipitation ("salting out").[1]

  • Co-solvent: Do not use pure water for the base layer if the concentration is high. Use a 10% Ethanol/Water mixture for the initial dissolution to disrupt micelle formation, then strip the ethanol before acidification.

Q4: What is the best solvent for recrystallization? Toluene is not working. Diagnosis: Toluene is often too non-polar for the free acid (due to the -COOH hydrogen bonding network) but good for the decarboxylated impurity. Corrective Action:

  • Primary Recommendation: Ethanol/Water (1:1 to 2:1 v/v) .[1] Dissolve in hot ethanol, then slowly add hot water until turbidity persists. Cool slowly.

  • Alternative: Ethyl Acetate/Hexane . Dissolve in minimum hot ethyl acetate, then add hexane to induce crystallization.[1] This is excellent for removing polar tarry impurities.

Validated Purification Protocols
Protocol A: The "Rescuer" Acid-Base Extraction

Use this when the crude contains non-acidic impurities (decarboxylated species, esters, unreacted hydrazones).[1]

  • Dissolution: Suspend the crude solid in 1M NaOH (aq) (approx. 10 mL per gram of solid). Stir until fully dissolved. The solution should be dark/brown if impure.

    • Checkpoint: If solids remain, these are likely non-acidic impurities.[1] Filter them off.

  • Organic Wash: Extract the basic aqueous layer twice with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1]

    • Mechanism:[1][4] The 7-ethyl-indole-2-carboxylate anion stays in water. The 7-ethylindole (neutral) moves to the organic layer.[1]

    • Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH < 2.

  • Isolation: A thick precipitate will form. Stir for 30 mins at 0°C. Filter and wash the cake with cold water.

Protocol B: Inert Atmosphere Recrystallization

Use this for final polishing to remove color and trace isomers.

  • Setup: Equip a flask with a reflux condenser and a nitrogen line.

  • Solvent: Prepare Ethanol/Water (2:1) .

  • Dissolution: Add the crude acid and a stir bar. Purge with nitrogen. Add Ethanol portion first.[5] Heat to reflux.

  • Carbon Treat (Optional): If colored, add activated charcoal carefully (avoid bumping).[1] Reflux 10 min. Filter hot.

  • Crystallization: Add hot water dropwise to the boiling ethanolic solution until a faint haze persists. Remove heat.[3]

  • Cooling: Allow to cool to Room Temp, then 4°C.

  • Drying: Dry at 40°C under vacuum. Do not exceed 50°C.

Process Visualization

The following diagram illustrates the logical decision tree for purifying this compound based on the impurity profile.

PurificationWorkflow cluster_warning Critical Control Point Start Crude 7-Ethyl-1H-indole-2-COOH CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity NonAcidic Non-Acidic Impurities Present (Decarboxylated indole, Ester, Hydrazone) CheckImpurity->NonAcidic RRT != 1.0 ColorOnly Colored Impurities Only (Oxidation products) CheckImpurity->ColorOnly Purity >98% but colored AcidBase Protocol A: Acid-Base Extraction 1. Dissolve in NaOH 2. Wash with DCM 3. Acidify to pH 1 NonAcidic->AcidBase Recryst Protocol B: Recrystallization Solvent: EtOH/Water Add Activated Carbon ColorOnly->Recryst AcidBase->Recryst If color persists Drying Vacuum Drying < 45°C (Critical) AcidBase->Drying If white Recryst->Drying Final Pure Product Drying->Final

Caption: Decision tree for selecting the appropriate purification pathway. Note the critical temperature control during drying to prevent decarboxylation.

Quantitative Data Summary
PropertyValue / ConditionNotes
Melting Point 202–206°C (Dec.)Decomposes upon melting. Values vary by heating rate. [1]
pKa (Predicted) ~4.4Similar to indole-2-COOH.[1][6] Requires pH < 2 for full precipitation. [1]
Solubility (Water) InsolubleForms salts with NaOH, KOH, NH₄OH.[1]
Solubility (EtOH) Soluble (Hot)Good for recrystallization.[1][7]
Solubility (DCM) Sparingly SolubleGood for washing away non-polar impurities.[1]
Stability Heat SensitiveDecarboxylates to 7-ethylindole at >200°C or prolonged >60°C. [2]
References
  • ChemicalBook. (2026).[1][6] Indole-2-carboxylic acid Properties and Safety. Retrieved from [1]

  • Tilstam, U. (2012).[1][8][9] A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development. Retrieved from [1]

  • Lynch, W. E., et al. (2020).[1][10][11] Ethyl 1H-indole-2-carboxylate. IUCrData. Retrieved from [1][11]

  • BenchChem. (2025).[1] Purification of Indole-2-carboxylic Acid Derivatives. Retrieved from [1]

  • Organic Syntheses. Ethyl Indole-2-carboxylate and Indole-2-carboxylic acid. Coll. Vol. 5, p.546.[1] Retrieved from [1]

Sources

Optimizing reaction conditions for 7-ethyl-1H-indole-2-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center provides an in-depth, troubleshooting-focused framework for the derivatization of 7-ethyl-1H-indole-2-carboxylic acid. Designed for medicinal chemists and drug development professionals, this guide covers mechanistic causality, self-validating protocols, and solutions to common synthetic bottlenecks.

Mechanistic Foundations & Causality

This compound (CAS: 383132-23-8) is a privileged building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. Derivatizing the C2-carboxylic acid typically involves amide bond formation or esterification.

Understanding the electronic and steric environment of this molecule is critical for reaction success:

  • The Indole Nitrogen (N1): The N1 lone pair participates in the aromatic sextet, rendering it poorly nucleophilic. Consequently, the C2-carboxyl group can be selectively activated without requiring N-protection, provided mild bases (e.g., DIPEA, NMM) are used. Strong bases like NaH will deprotonate N1, leading to unwanted N-acylation or N-alkylation[2].

  • The 7-Ethyl Substituent: This alkyl group provides localized steric bulk and an electron-donating inductive effect. While it slightly increases the pKa of the N1 proton, it does not significantly hinder C2 activation.

  • Coupling Reagent Causality: For standard aliphatic amines, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with 1-hydroxybenzotriazole (HOBt) is the industry standard, forming a stable OBt active ester that minimizes racemization[3][4]. However, for sterically hindered or electron-deficient amines (e.g., anilines), uronium salts like HATU are required. HATU drives the reaction to completion via a highly reactive 7-azabenzotriazole (OAt) ester, leveraging the neighboring group effect of the pyridine nitrogen[5][6].

Workflow & Reagent Selection

G Start Evaluate Amine Reactivity Hindered Sterically Hindered or Electron-Deficient? Start->Hindered HATU Use HATU / DIPEA (High Reactivity OAt Ester) Hindered->HATU Yes Aqueous Is Aqueous Workup Preferred? Hindered->Aqueous No EDC Use EDC / HOBt (Standard OBt Ester) Aqueous->EDC Yes EDC_DMAP Add Catalytic DMAP (Acyl Transfer Catalyst) Aqueous->EDC_DMAP If reaction stalls

Decision tree for selecting coupling reagents for indole-2-carboxylic acid derivatization.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process analytical checks to ensure intermediate formation before proceeding to the next step.

Protocol A: High-Yield Amidation (HATU/DIPEA)

Best for: Sterically hindered or electron-deficient amines (e.g., anilines).

  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.1 eq)[6]. Stir at room temperature for 15 minutes.

  • Self-Validation Check: Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze via LC-MS. Complete activation is confirmed by the presence of the methyl ester mass (formed by the OAt active ester reacting instantly with MeOH). Do not proceed until this intermediate is confirmed.

  • Coupling: Add the target amine (1.2 eq). Stir for 2–12 hours until TLC/LC-MS indicates complete consumption of the active ester.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol B: Standard Amidation (EDC/HOBt/DMAP)

Best for: Primary aliphatic amines and standard couplings requiring easy purification.

  • Activation: Dissolve the indole-2-carboxylic acid (1.0 eq) in DCM or DMF. Add HOBt (1.1 eq), EDC·HCl (1.2 eq), and DIPEA (2.5 eq)[3].

  • Self-Validation Check: Monitor the formation of the OBt ester via TLC (UV active, distinct Rf from the starting acid).

  • Coupling: Add the amine (1.1 eq) and stir at room temperature for 3–12 hours.

  • Optimization for Poor Nucleophiles: If the reaction stalls, add a catalytic amount of DMAP (0.1 eq). DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that forces the reaction forward[7].

Protocol C: Acid-Catalyzed Esterification

Best for: Methyl or ethyl ester synthesis.

  • Reaction: Suspend this compound in anhydrous methanol (or ethanol). Add a catalytic amount of concentrated H2SO4 (0.1 eq)[8].

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Self-Validation Check: Spot the reaction mixture directly onto a TLC plate against the starting material. The ester will elute significantly higher (less polar) than the carboxylic acid.

  • Workup: Cool to room temperature, neutralize carefully with saturated NaHCO3, extract with DCM, and concentrate to yield the pure ester[8].

Mechanistic Pathway

G Acid 7-Ethyl-1H-indole- 2-carboxylic acid Deprot Deprotonation (DIPEA) Acid->Deprot HATU_Attack Nucleophilic Attack on HATU Deprot->HATU_Attack ActiveEster OAt Active Ester Formation HATU_Attack->ActiveEster Amine Addition of Target Amine ActiveEster->Amine Product Indole-2-carboxamide Product Amine->Product

Mechanistic pathway of HATU-mediated activation and amidation of carboxylic acids.

Quantitative Data & Reagent Comparison

Coupling SystemBaseIntermediate FormedByproduct RemovalIdeal Substrate ProfileTypical Yield
HATU / DIPEA DIPEAOAt Active EsterAqueous washHindered/Electron-deficient amines85–95%
EDC / HOBt DIPEAOBt Active EsterAqueous wash (Water-soluble urea)Primary aliphatic amines75–90%
EDC / DMAP None/DIPEAAcylpyridinium IonAqueous washSluggish anilines70–85%
DCC / HOBt Et3NOBt Active EsterFiltration (Insoluble DCU)Solution-phase peptide synthesis60–80%

Troubleshooting & FAQs

Q: Why am I observing N-acylation on the indole ring instead of the target amine? A: The N1 position of the indole ring can act as a nucleophile if deprotonated. This typically occurs if you are using excessively strong bases (like NaH or KOtBu)[2]. Ensure you are strictly using mild, non-nucleophilic bases like DIPEA or N-methylmorpholine (NMM) which only deprotonate the carboxylic acid (pKa ~4.5).

Q: My amide coupling with an aniline derivative is stalling at 30% conversion. How can I push it to completion? A: Anilines are electron-deficient and poor nucleophiles. The standard EDC/HOBt OBt-ester is often not reactive enough[7]. You have two options:

  • Switch to HATU, which forms a much more reactive OAt ester due to the neighboring group effect of the pyridine nitrogen in the triazole ring[5].

  • Add 0.1–1.0 equivalents of DMAP to your EDC reaction. DMAP acts as a highly efficient acyl transfer catalyst[7].

Q: How do I completely remove the urea byproduct from EDC couplings? A: EDC is specifically designed so that its urea byproduct (1-[3-(dimethylamino)propyl]-3-ethylurea) is highly water-soluble[6]. A standard aqueous workup with 1M HCl followed by saturated aqueous NaHCO3 will completely partition the byproduct into the aqueous layer, leaving your pure indole-2-carboxamide in the organic phase[9].

Q: Is the 7-ethyl group susceptible to cleavage or modification during Fischer esterification? A: No. The 7-ethyl group is an unreactive aliphatic alkane chain securely attached to the aromatic ring. It is completely stable under the standard refluxing methanol/H2SO4 conditions used for Fischer esterification[8].

References

1. Title: CAS 383132-23-8 | 4H21-1-LB | this compound Source: synquestlabs.com URL: 2.[1] Title: 383132-23-8 | this compound - ChemScene Source: chemscene.com URL: 3.[8] Title: Application Notes and Protocols: Synthesis of Anticancer Agents from 5-Methoxyindole-2-carboxylic Acid Source: benchchem.com URL: 4.[5] Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: rsc.org URL: 5.[3] Title: Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility Source: nih.gov URL: 6.[4] Title: The Role of HOBt and HBTU in Peptide Coupling Reactions Source: creative-peptides.com URL: 7.[6] Title: An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU Source: benchchem.com URL: 8.[2] Title: Description of a unique pharmacophore model. Various cores were docked... Source: researchgate.net URL: 9.[7] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: nih.gov URL: 10.[9] Title: Coupling Reagents - AAPPTEC - Peptides Source: peptide.com URL:

Sources

Technical Support Center: HPLC Method Refinement for 7-Ethyl-1H-indole-2-carboxylic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 7-ethyl-1H-indole-2-carboxylic acid. As a substituted indole derivative, this compound presents unique analytical challenges, primarily due to the dual nature of its functional groups: a weakly basic indole nitrogen and an acidic carboxylic acid moiety. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to ensure robust purity assessments in compliance with modern regulatory standards.

Diagnostic Workflow

HPLC_Workflow Start Analyze this compound CheckPeak Evaluate Peak Shape & Resolution Start->CheckPeak Tailing Issue: Peak Tailing (Tf > 1.5) CheckPeak->Tailing Asymmetry Coelution Issue: Co-eluting Impurities CheckPeak->Coelution Poor Resolution pH Action: Lower pH to 2.0-2.5 (0.1% TFA / Formic Acid) Tailing->pH Gradient Action: Optimize Gradient & Use Methanol Modifier Coelution->Gradient Column Action: Switch to End-Capped C18 or Phenyl-Hexyl Phase pH->Column Validate System Suitability Passed (ICH Q2 / USP <621>) Column->Validate Gradient->Column

Troubleshooting workflow for resolving peak tailing and co-elution in indole HPLC analysis.

Section 1: Troubleshooting Chromatographic Issues (FAQs)

Q1: Why does this compound exhibit severe peak tailing, and how can I resolve it? Causality: The peak tailing observed with indole-2-carboxylic acids is typically the result of a dual-mechanism interaction. First, the carboxylic acid group has a pKa of approximately 3.5 to 4.5. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its unionized and ionized (carboxylate) states, leading to band broadening and split peaks. Second, the polar functional groups undergo secondary ion-exchange interactions with residual, unreacted silanol groups (Si-OH) on the silica stationary phase ()[1]. Solution: To resolve this, you must force the molecule into a single protonation state while simultaneously neutralizing the stationary phase. Lower the mobile phase pH to 2.0–2.5 by incorporating an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. This keeps the carboxylic acid fully protonated (unionized) and suppresses the ionization of surface silanols. Additionally, transition to a high-purity, extensively end-capped Type B silica column to physically block access to residual active sites[1].

Q2: How do I achieve baseline separation between the 7-ethyl derivative and structurally similar impurities, such as the 5-ethyl isomer? Causality: Alkyl-substituted indole isomers (e.g., 7-ethyl vs. 5-ethyl) possess nearly identical lipophilicity (logP). Consequently, standard hydrophobic partitioning on a traditional C18 column often fails to resolve them, resulting in co-elution. Solution: Shift the separation mechanism from purely hydrophobic interactions to steric and electronic recognition. Utilize a Phenyl-Hexyl stationary phase. The phenyl ring of the stationary phase engages in π-π interactions with the electron-rich indole ring of the analyte. Because the position of the ethyl group (C7 vs. C5) alters the spatial geometry and electron density distribution of the indole core, the Phenyl-Hexyl phase can discriminate between the isomers. Furthermore, switching the organic modifier from Acetonitrile to Methanol can enhance shape selectivity through protic hydrogen-bonding interactions.

Q3: I need to modernize my legacy gradient method to a shorter column. Will this require full revalidation? Causality: Regulatory bodies recognize the need for method modernization to improve throughput and reduce solvent consumption without compromising analytical integrity. Solution: Under the harmonized[2], allowable adjustments to gradient methods are permitted without full revalidation, provided the system suitability criteria are met. You can change the column dimensions and particle size as long as the ratio of the column length to the particle size (


) remains constant (or within -25% to +50% of the original ratio). You must also scale the flow rate and gradient times proportionally to the column volume[3]. If adjustments exceed these boundaries, a partial or full validation according to [4] is required.
Section 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It mandates the use of a "Resolution Solution" prior to sample analysis. If the system fails to resolve the critical pair, the run is automatically invalidated, preventing the generation of erroneous purity data.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm) to achieve a 0.1% v/v solution (pH ~2.1). Degas and filter through a 0.22 µm membrane.

  • Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Preparation of the Resolution Solution (System Suitability)

  • Accurately weigh 10.0 mg of the this compound reference standard and 5.0 mg of the 5-ethyl-1H-indole-2-carboxylic acid impurity standard.

  • Dissolve both compounds in 100 mL of diluent (50:50 Water:Acetonitrile) to yield a mixed solution.

  • Causality Check: This mixture serves as the critical pair. The system must prove its resolving power on this exact mixture before any unknown samples are injected.

Step 3: Chromatographic Execution

  • Install an end-capped Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm).

  • Set the column oven temperature to 30 °C to ensure thermodynamic consistency and reproducible π-π interactions.

  • Set the UV detector to 220 nm (for maximum sensitivity of the indole backbone) and 280 nm (for specific aromatic absorption).

  • Execute the gradient profile detailed in Table 1.

  • Inject the Resolution Solution. Proceed to sample analysis only if the criteria in Table 2 are met.

Section 3: Quantitative Data & Method Specifications

Table 1: Optimized Gradient Profile for Isomeric Resolution

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Elution Phase
0.01.08515Equilibration / Loading
15.01.04060Primary Isomer Separation
20.01.01090Column Wash
22.01.01090Column Wash
22.11.08515Re-equilibration
28.01.08515End of Run

Table 2: System Suitability Criteria (Aligned with ICH Q2(R2) & USP <621>)

ParameterAcceptance CriteriaScientific Rationale
Resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
≥ 1.5 (between 7-ethyl and 5-ethyl isomers)Validates the system's orthogonal selectivity and guarantees baseline separation of the critical pair[4].
Tailing Factor (

)
≤ 1.5 for the main peakConfirms the successful suppression of secondary silanol interactions by the acidic mobile phase[1].
Injection Precision RSD ≤ 2.0% (n=5 injections)Ensures autosampler reliability and uniform sample loading[4].
Theoretical Plates (

)
> 5000Verifies column bed integrity and optimal kinetic efficiency.
References
  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Preventing degradation of 7-ethyl-1H-indole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Degradation & Storage Stability Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 7-ethyl-1H-indole-2-carboxylic acid (CAS: 6944-53-2 / related analogs). As a Senior Application Scientist, I have compiled this troubleshooting and handling manual to assist researchers in maintaining the integrity of this critical intermediate, often used in the synthesis of non-steroidal anti-inflammatory drugs (e.g., Etodolac analogs) and kinase inhibitors.

Indole derivatives are notoriously susceptible to oxidative degradation and photolysis. This guide moves beyond basic "store at -20°C" advice, explaining the mechanistic reasons for degradation and providing self-validating protocols to ensure your experimental data remains reproducible.

Module 1: Critical Storage Parameters

The 7-ethyl group adds lipophilicity and slight electron density to the benzene ring, while the C2-carboxylic acid stabilizes the indole against acid-catalyzed polymerization (a common issue with unsubstituted indoles). However, the molecule remains vulnerable to oxidative coupling and photo-degradation.

Storage Workflow

The following decision logic dictates the handling of incoming shipments to prevent immediate degradation.

StorageWorkflow start Shipment Arrival (Ambient/Blue Ice) qc Visual Inspection: Is powder Off-White/Beige? start->qc fail STOP: Pink/Red discoloration indicates oxidation. qc->fail No (Colored) pass Proceed to Aliquot qc->pass Yes aliquot Aliquot under Inert Gas (N2/Ar) Avoid repeated freeze-thaw pass->aliquot store Long-Term Storage: -20°C, Amber Vial, Desiccated aliquot->store

Figure 1: Decision matrix for incoming compound handling to minimize oxidative stress.

Key Environmental Factors
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 4°C (Active use < 2 weeks)Low temperature kinetically inhibits the auto-oxidation of the indole C3 position.
Atmosphere Inert (Argon/Nitrogen) Indoles are electron-rich. Oxygen attacks the C3 position, leading to indolenine hydroperoxides and subsequent colored dimers (rosindoles).
Light Amber Vials / Foil Photolysis promotes radical formation at the NH group, accelerating oxidation and color change (yellowing/browning).
Moisture Desiccator While the acid is stable to hydrolysis, moisture promotes crystal lattice changes and can catalyze surface oxidation.

Module 2: Troubleshooting Guide

Use this section if you observe anomalies with your compound.

Issue 1: Compound has turned Pink or Reddish-Brown

Diagnosis: Oxidative Degradation. Mechanism: The "pinking" of indoles is a classic sign of oxidation. Even though the C2-position is blocked by a carboxylic acid, the C3-position remains susceptible to electrophilic attack by oxygen, forming 3-oxindoles or dimeric species (similar to indigo formation mechanisms, though sterically hindered by the 7-ethyl group). Corrective Action:

  • Do not use for sensitive biological assays (IC50 values will be skewed).

  • Purification: Perform recrystallization (See Protocol A).

  • Prevention: Ensure the cap is tight and parafilmed; flush headspace with Argon after every use.

Issue 2: Incomplete Solubility in DMSO

Diagnosis: Hydrate formation or Salt Contamination. Context: this compound should be soluble in DMSO (>50 mg/mL). If turbidity persists:

  • Cause A: You may have the sodium salt form, which is less soluble in organic solvents.

  • Cause B: The compound has absorbed moisture, forming a hydrate lattice that dissolves slowly. Corrective Action:

  • Sonicate at 30°C for 10 minutes.

  • If using for LC-MS, filter through a 0.2 µm PTFE filter to remove insoluble oxides.

Issue 3: Unexpected Peak in LC-MS (M-44)

Diagnosis: Decarboxylation. Mechanism: Loss of CO₂ (Mass 44). While Indole-2-COOH is more stable than Indole-3-COOH, prolonged heating (>60°C) or acidic conditions can catalyze decarboxylation to 7-ethylindole. Corrective Action:

  • Avoid heating stock solutions above 40°C.

  • Store solid away from strong acids.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I store the compound in DMSO solution at -20°C?

  • Answer: Yes, but with caution. DMSO is hygroscopic and has a high freezing point (19°C). Repeated freeze-thaw cycles in DMSO attract water, which accelerates degradation.

  • Best Practice: Prepare single-use aliquots of the DMSO stock. Do not refreeze the same vial more than twice.

Q2: Why is the 7-ethyl group important for stability?

  • Answer: The ethyl group at position 7 is an electron-donating group. While it increases lipophilicity (good for drug binding), it also slightly increases the electron density of the indole ring, making it more susceptible to oxidation than the unsubstituted parent indole-2-carboxylic acid. This makes strict anaerobic storage crucial.

Q3: What is the shelf-life?

  • Answer:

    • Solid (-20°C, protected): 2–3 years.

    • Solution (DMSO, -20°C): 6 months.

    • Solution (4°C): < 1 week.

Module 4: Validation Protocols

Protocol A: Recrystallization (Purification of Oxidized Stock)

If your compound has turned pink, use this method to restore purity.

  • Solvent System: Ethanol/Water (most common) or Toluene/Hexane.

  • Dissolution: Dissolve the crude pink solid in minimal boiling Ethanol (approx. 10-15 mL per gram).

  • Filtration: If insoluble brown particles remain (polymerized dimers), filter hot.

  • Crystallization: Add warm water dropwise until slight turbidity appears. Allow to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the off-white needles and wash with cold 50% EtOH. Dry under vacuum over P₂O₅.

Protocol B: HPLC Purity Check

Use this method to verify integrity before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is vital to keep the -COOH protonated and retain the molecule).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Indole absorption) and 220 nm.

  • Expected Result: The carboxylic acid should elute as a sharp peak. Broadening indicates deprotonation (pH too high). Impurities (oxidized species) usually elute earlier (more polar) or much later (dimers).

Degradation Pathway Visualization

DegradationPathway indole 7-Ethyl-1H-indole- 2-carboxylic acid (Active) radical Indolyl Radical (Intermediate) indole->radical Light / UV peroxide 3-Hydroperoxy- indolenine radical->peroxide + O2 dimer Indole Dimers (Insoluble Brown Solid) radical->dimer Coupling oxindole 3-Oxo-indole Derivative (Colored Impurity) peroxide->oxindole Decomposition

Figure 2: Simplified oxidative degradation pathway. Light and Oxygen drive the formation of colored impurities (Oxindoles and Dimers).

References

  • Sigma-Aldrich. Indole-2-carboxylic acid Product Specification & Storage. Retrieved from

  • MedChemExpress. Indole-2-carboxylic acid Stability and Handling. Retrieved from

  • Lynch, W. E., et al. (2020). Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData. (Demonstrates synthesis and crystallization logic). Retrieved from [1]

  • Frontiers in Microbiology. Biodegradation and Biotransformation of Indole: Advances and Perspectives. (Mechanistic insight into indole oxidation pathways). Retrieved from

  • ScienceMadness. Ethyl Indole-2-Carboxylate Synthesis and Purification. (Practical recrystallization solvents). Retrieved from

Sources

Enhancing the reactivity of the carboxylic acid group in 7-ethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Indole-Core Functionalization.

Working with 7-ethyl-1H-indole-2-carboxylic acid presents unique synthetic challenges during downstream applications such as amide coupling and esterification. The electron-rich nature of the indole ring donates electron density into the C2-carboxylate system, significantly reducing the electrophilicity of the carbonyl carbon. Furthermore, the 7-ethyl substitution introduces localized steric bulk and alters the molecule's lipophilicity, which can lead to unexpected solubility and conformational issues during activation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these thermodynamic and kinetic barriers.

Mechanistic Overview & Activation Workflow

ActivationWorkflow Start This compound AcylChloride Acyl Chloride Pathway (Oxalyl Chloride + DMF) Start->AcylChloride For highly hindered nucleophiles Uronium Uronium Salt Pathway (HATU + DIPEA) Start->Uronium For standard/hindered amines Carbodiimide Carbodiimide Pathway (EDC + HOBt) Start->Carbodiimide For unhindered primary amines Intermediate1 Indole-2-carbonyl chloride (Highly Electrophilic) AcylChloride->Intermediate1 Intermediate2 OAt Active Ester (Stabilized Intermediate) Uronium->Intermediate2 Intermediate3 OBt Active Ester (Moderate Reactivity) Carbodiimide->Intermediate3 Product Target Amide/Ester Intermediate1->Product + Nucleophile & Base Intermediate2->Product + Nucleophile Intermediate3->Product + Nucleophile

Workflow for enhancing this compound reactivity.

Troubleshooting Guides & FAQs

Q1: Why am I getting <20% yield when coupling this compound with primary amines using standard EDC/HOBt? A1: The C2-carbonyl of the indole ring is heavily conjugated with the electron-rich pyrrole-like nitrogen, which decreases its susceptibility to nucleophilic attack. While EDC/HOBt forms an OBt active ester, this intermediate is often not reactive enough to overcome the inherent electronic deactivation of the indole-2-position. Solution: Switch to a uronium-based coupling reagent like [1]. HATU forms a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The adjacent pyridine-like nitrogen in the OAt leaving group provides an anchimeric assistance (neighboring group effect) that accelerates the nucleophilic attack of the amine[2].

Q2: I attempted to form the acyl chloride using thionyl chloride (SOCl


) under reflux, but my reaction turned into a black, intractable tar. What happened? 
A2:  Indole rings are highly electron-rich, particularly at the C3 position, making them susceptible to electrophilic attack, oxidation, and polymerization under harsh, acidic conditions. Refluxing SOCl

generates HCl and sulfur byproducts that rapidly degrade the indole core before complete acyl chloride formation can occur. Solution: Transition to the at 0 °C[3]. The catalytic DMF forms the Vilsmeier-Haack reagent, which acts as a mild and highly specific chlorinating agent for the carboxylic acid, avoiding the harsh conditions that degrade the indole ring[4].

Q3: My compound precipitates out of solution when I add DIPEA during HATU coupling. How can I resolve this? A3: The 7-ethyl group increases the lipophilicity of the indole core. However, when the carboxylic acid is deprotonated by DIPEA, the resulting carboxylate salt may form strong intermolecular hydrogen bonds (via the indole N-H), leading to poor solubility in moderately polar solvents like Dichloromethane (DCM). Solution: Utilize a highly polar aprotic solvent system. A 1:1 mixture of DMF:DCM or pure N-Methyl-2-pyrrolidone (NMP) disrupts the intermolecular hydrogen bonding and fully solvates the DIPEA salt, ensuring homogeneous activation.

Quantitative Data: Activation Strategy Comparison

Activation StrategyReagentsRelative ElectrophilicityEpimerization RiskTypical Yield (%)Optimal Use Case
Acyl Chloride Oxalyl Chloride, cat. DMFVery HighLow (No

-chiral center)
85 - 95%Highly sterically hindered or electron-deficient amines (e.g., anilines).
Uronium Salt HATU, DIPEAHighLow80 - 90%Standard primary/secondary amines; high-throughput synthesis.
Carbodiimide EDC, HOBt, Et

N
ModerateLow40 - 60%Unhindered primary amines; cost-sensitive scale-ups.
Mixed Anhydride Isobutyl chloroformate, NMMModerate to HighModerate60 - 75%Temperature-sensitive substrates (run at -20 °C).

Self-Validating Experimental Protocols

Protocol A: Mild Acyl Chloride Synthesis (Oxalyl Chloride/DMF)

Causality Check: Using oxalyl chloride with catalytic DMF generates the Vilsmeier-Haack reagent in situ, which acts as a highly specific chlorinating agent. This avoids the generation of harsh, hot acidic byproducts associated with thionyl chloride that degrade the electron-rich indole core[3].

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 equiv). Crucial Step: Do not exceed 0.05 equiv, as excess DMF can lead to formylation of the indole C3 position.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes. Observe the evolution of CO

    
     and CO gases.
    
  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to remove residual HCl.

Self-Validation Checkpoint: Quench a 5 µL aliquot of the crude residue in 100 µL of methanol containing 1 equiv of triethylamine. Analyze via LC-MS. A successful reaction will show >95% conversion to the methyl ester (m/z [M+H]+ = 204.1), confirming the presence of the active acyl chloride without C3-chlorination side products.

Protocol B: High-Efficiency Amide Coupling (HATU/DIPEA)

Causality Check: HATU generates an OAt active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides anchimeric assistance, directing the incoming amine and dramatically lowering the transition state energy compared to standard HOBt esters[1].

  • Solvation: Dissolve this compound (1.0 equiv) in a 1:1 mixture of anhydrous DCM and DMF to a concentration of 0.15 M. Note: The DMF is required to fully solvate the lipophilic 7-ethyl indole structure once deprotonated.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5 minutes.

  • Esterification: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the OAt active ester.

  • Coupling: Add the target amine (1.2 equiv). If the amine is a hydrochloride salt, add an additional 1.2 equiv of DIPEA to ensure the amine is free-based in situ.

  • Completion: Stir for 2-4 hours at room temperature.

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) system. The starting material is highly fluorescent under 254 nm UV. The reaction is complete when the baseline-shifted starting material spot completely disappears, replaced by a higher Rf product spot.

References

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction Source: AIR Università degli Studi di Milano URL: [Link]

Sources

Validation & Comparative

Validating the In Vitro Efficacy of 7-Ethyl-1H-Indole-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carboxylic acid scaffold is a privileged structure in neuropharmacology. Specifically, 7-ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8) and its derivatives serve as critical building blocks and active pharmacophores for two distinct neurological targets: the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor[1][2], and the 5-HT2C serotonin receptor[3][4].

As a Senior Application Scientist, I have designed this guide to objectively evaluate the in vitro efficacy of this compound derivatives against industry-standard alternatives. By examining binding affinities (


), functional inhibition (

), and the rigorous experimental methodologies required to validate them, this guide provides a self-validating framework for researchers developing novel neurotherapeutics.

Mechanistic Grounding & Target Rationale

To validate these derivatives, one must first understand their causal mechanism of action. The NMDA receptor is a unique ligand-gated ion channel that requires the simultaneous binding of two co-agonists for activation: glutamate (at the GluN2 subunit) and glycine or D-serine (at the GluN1 subunit)[5][6].

Indole-2-carboxylic acid derivatives act as competitive antagonists at the GluN1 glycine site [1][7]. By competitively displacing glycine, these compounds prevent the structural conformational change necessary for channel opening, thereby blocking


 influx and subsequent excitotoxicity without directly plugging the ion pore[2][6]. This mechanism is highly desirable as it avoids the severe psychotomimetic side effects associated with uncompetitive pore blockers like ketamine or MK-801[8][9].

G Glutamate Glutamate (GluN2 Site) NMDA NMDA Receptor Complex Glutamate->NMDA Activates Glycine Glycine (GluN1 Site) Glycine->NMDA Co-activates Ca2 Ca2+ Influx & Excitotoxicity NMDA->Ca2 Channel Opening Inhibitor 7-Ethyl-1H-indole-2- carboxylic acid deriv. Inhibitor->Glycine Competitive Antagonism

Mechanism of NMDA receptor antagonism by indole-2-carboxylic acid derivatives at the glycine site.

Furthermore, specific substitutions on the this compound core (such as bispyridyl carboxamide functionalization) shift the molecule's affinity toward the 5-HT2C receptor , making them valuable in obesity and psychiatric disorder research[4][10].

Comparative Efficacy Analysis

To benchmark the performance of this compound derivatives, we must compare them against established reference compounds. The table below synthesizes quantitative in vitro data comparing advanced tricyclic/substituted indole-2-carboxylates (e.g., SM-31900 analogs) against standard glycine-site antagonists like Gavestinel (GV150526) and L-689,560.

Table 1: In Vitro Pharmacological Profile Comparison
Compound Class / ReferencePrimary TargetBinding Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Functional Inhibition (

)
Mechanistic Notes
7-Ethyl Indole-2-Carboxylate Derivs. (e.g., SM-31900 analogs)[11][12]NMDA (GluN1 Glycine Site)~1.0 nM~2.5 nMHigh aqueous solubility; zwitterionic structure enhances receptor pocket fit.
Gavestinel (GV150526) [6]NMDA (GluN1 Glycine Site)12.4 - 17.3 nM~20 nMClinical benchmark; highly selective over AMPA/Kainate receptors.
L-689,560 [5][13]NMDA (GluN1 Glycine Site)~2.0 nM~10 nMStandard competitive antagonist used for in vitro assay calibration.
5-Fluoro-indole-2-carboxylic acid [7]NMDA (GluN1 Glycine Site)15,000 nM (15 µM)61,000 nM (61 µM)Basic substituted indole; demonstrates the necessity of complex functionalization for potency.
7-Ethyl-indole bispyridyl carboxamides [4]5-HT2C Receptor~10 - 50 nMN/AHigh selectivity over 5-HT2A/2B; highlights the scaffold's versatility.

Data Interpretation: The basic indole-2-carboxylic acid core possesses only micromolar affinity (e.g., 5-Fluoro derivative)[7]. However, advanced derivatives utilizing the this compound scaffold (often cyclized into tricyclic structures or functionalized with zwitterionic moieties) achieve nanomolar potency (~1.0 nM) that outperforms or matches clinical candidates like Gavestinel[11][14].

Experimental Methodologies for In Vitro Validation

To ensure scientific integrity, the efficacy of these derivatives must be validated through a self-validating system of complementary assays. Relying solely on binding data is insufficient; functional antagonism must be proven electrophysiologically.

Workflow Step1 Phase 1: Preparation Recombinant CHO cells expressing GluN1/GluN2 Step2 Phase 2: Radioligand Binding [3H]Glycine displacement assay to determine Ki Step1->Step2 Step3 Phase 3: Electrophysiology Whole-cell patch clamp in Mg2+-free buffer Step2->Step3 Step4 Phase 4: Data Analysis Schild regression to confirm competitive antagonism Step3->Step4

In vitro validation workflow for assessing NMDA receptor glycine-site antagonists.

Protocol 1: Radioligand Binding Assay ( Glycine Displacement)

This assay determines the binding affinity (


) of the this compound derivative for the GluN1 subunit.
  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex or use a recombinant CHO cell line expressing GluN1/GluN2A receptors[2][3].

    • Causality Note: Membranes must be washed extensively (at least 4-5 times) with 5 mM Tris-HCl buffer. Endogenous glycine is highly concentrated in neural tissue; failure to wash the membranes will result in artificially low apparent affinity for your test compound due to endogenous competition.

  • Incubation: Incubate 50 µg of membrane protein with 10 nM

    
    glycine and varying concentrations of the test derivative (
    
    
    
    to
    
    
    M) in 50 mM Tris-acetate buffer (pH 7.4) for 30 minutes at 4°C.
  • Non-Specific Binding: Define non-specific binding using 1 mM unlabeled glycine or 10 µM L-689,560[5].

  • Filtration & Analysis: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Binding does not equal function. To prove the derivative is an antagonist (and not a partial agonist), electrophysiological validation is mandatory[2].

  • Cell Preparation: Culture primary rat cortical neurons or Xenopus oocytes injected with NMDA receptor mRNA[2].

  • Buffer Formulation (Critical Step): Prepare an extracellular recording solution containing 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 10 mM HEPES, and 10 mM glucose (pH 7.4).
    
    • Causality Note:The buffer must be strictly

      
      -free.  Magnesium ions cause a voltage-dependent block of the NMDA receptor pore[5][6]. If 
      
      
      
      is present, it will mask the receptor's response to glutamate/glycine at resting membrane potentials, making it impossible to accurately measure the competitive antagonism of the glycine site.
  • Agonist Application: Apply a constant concentration of NMDA (30 µM) and varying concentrations of glycine (0.1 to 10 µM) to establish a baseline current.

  • Antagonist Co-application: Co-apply the this compound derivative. A true competitive antagonist will cause a parallel rightward shift in the glycine dose-response curve without depressing the maximum current (

    
    )[1][2].
    
  • Schild Analysis: Perform a Schild regression. A Schild slope of approximately 1.0 mathematically validates that the derivative is a purely competitive antagonist at the glycine site[2].

References

  • Google Patents. "US6844345B2 - Piperazine derivatives." Google Patents.
  • PubMed (NIH). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor." Science. Available at:[Link]

  • PubMed (NIH). "Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor." J Med Chem. Available at:[Link]

  • PubMed (NIH). "Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site." J Pharmacol Exp Ther. Available at:[Link]

  • Bentham Science Publishers. "Tricyclic Quinoxalinediones, Aza-kynurenic Acids, and Indole-2- Carboxylic Acids as In Vivo Active NMDA-Glycine Antagonists." Current Topics in Medicinal Chemistry. Available at:[Link]

  • Google Patents. "WO2009125923A2 - Novel indol carboxylic acid bispyridyl carboxamide derivatives..." Google Patents.
  • NCATS Inxight Drugs. "GAVESTINEL - Inxight Drugs." NCATS. Available at:[Link]

  • PubMed Central (NIH). "Unmasking GluN1/GluN3A excitatory glycine NMDA receptors." Nat Commun. Available at:[Link]

  • PubMed Central (NIH). "Clinical Trials For Cytoprotection In Stroke." NeuroRx. Available at:[Link]

  • PubMed Central (NIH). "Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist." J Med Chem. Available at:[Link]

  • Biointerface Research in Applied Chemistry. "Exploring the NMDAR antagonists as potential therapeutic agents in the treatment of Alzheimer's disease- A Review." Available at: [Link]

Sources

Comparative Spectroscopic Guide: 7-Ethyl-1H-indole-2-carboxylic Acid and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

Indole-2-carboxylic acids are pivotal scaffolds in drug discovery, serving as precursors for NMDA receptor antagonists (e.g., Gavestinel) and allosteric modulators of GPCRs. However, the introduction of alkyl substituents on the benzenoid ring—specifically the 7-ethyl group —introduces unique spectroscopic signatures and synthetic challenges compared to the more common 5- or 6-substituted isomers.

This guide provides a definitive spectroscopic comparison between 7-ethyl-1H-indole-2-carboxylic acid (Target) and its primary regioisomers. We focus on distinguishing these analogs using NMR splitting patterns and IR "bay-region" effects, providing a self-validating workflow for structural confirmation.

Spectroscopic Profile & Comparative Analysis[1]

The "Bay Region" Effect

The defining feature of the 7-ethyl isomer is the steric proximity of the ethyl group to the indole N-H. This creates a "bay region" effect absent in the 5-ethyl or 6-ethyl analogs.

  • Steric Consequence: The 7-ethyl group forces the N-H bond out of planarity or restricts solvent access, often resulting in a deshielded N-H signal and altered exchange rates.

  • Electronic Consequence: The ethyl group is an electron-donating group (+I effect), but its position at C7 primarily affects the electron density at C2 and C3 via the conjugated system.

Nuclear Magnetic Resonance ( H NMR) Comparison

The most reliable method for distinguishing regioisomers is the aromatic coupling pattern. The 7-ethyl isomer preserves a contiguous three-proton system (H4, H5, H6), whereas the 5-ethyl isomer breaks this contiguity.

Table 1: Diagnostic


H NMR Signals (DMSO-

, 400 MHz)
Feature7-Ethyl-1H-indole-2-COOH (Target)5-Ethyl-1H-indole-2-COOH (Isomer)Indole-2-COOH (Reference)
N-H Proton

11.8 – 12.1 ppm (Broad, often deshielded)

11.6 – 11.8 ppm (Sharp)

11.74 ppm
H-3 Proton

7.15 – 7.20 ppm (d,

Hz)

7.10 – 7.15 ppm (d,

Hz)

7.11 ppm
Aromatic Pattern ABC System (contiguous) [1]• H-4: Doublet (

)• H-5: Triplet/dd (

)• H-6: Doublet (

)
ABX / Isolated System • H-4: Singlet (

, broad)• H-6: Doublet (

)• H-7: Doublet (

)
ABCD System • H-4, H-7: Doublets[2]• H-5, H-6: Triplets
Alkyl Signals Ethyl @ C7

2.8 – 2.9 (q)•

1.2 – 1.3 (t)
Ethyl @ C5

2.6 – 2.7 (q)•

1.1 – 1.2 (t)
N/A
Coupling (

)

Hz (Ortho)

Hz (Ortho)

Hz (Ortho)

Hz (Meta)

Hz

Critical Insight: In the 7-ethyl isomer, you will observe two doublets and one triplet in the aromatic region (excluding H-3). In the 5-ethyl isomer, you will see two doublets (ortho coupled) and one singlet (H-4, meta coupled).

Infrared Spectroscopy (FT-IR)

The 7-ethyl substituent influences the N-H stretching frequency due to steric compression.

Table 2: Key IR Bands (KBr Pellet)

Functional Group7-Ethyl Isomer (

cm

)
Unsubstituted Reference (

cm

)
Mechanistic Note
N-H Stretch 3320 – 3340 (Sharper/Shifted)3360 – 3380 (Broad)7-Et hinders H-bonding aggregation, potentially sharpening the band.
C=O (Acid) 1680 – 17001670 – 1690Inductive effect of ethyl group slightly increases bond order.
C=C (Aromatic) 1580, 14501580, 1440Skeletal vibrations.
C-H (Out of Plane) ~740 – 760 (3 adjacent H)~745 (4 adjacent H)Diagnostic for 1,2,3-trisubstituted benzene ring (7-ethyl).

Experimental Protocol: Structural Validation Workflow

This protocol is designed to validate the identity of this compound synthesized via the Fischer Indole method (using 2-ethylphenylhydrazine and ethyl pyruvate).

Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of the solid product in 0.6 mL of DMSO-

    
     .
    
    • Why: CDCl

      
       often leads to broad N-H signals and poor solubility for carboxylic acids. DMSO ensures sharp exchangeable protons.
      
  • Standard: Add 0.05% TMS (Tetramethylsilane) as an internal reference (

    
     0.00).
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: Minimum 16 scans to resolve small meta-couplings.

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of the acidic proton for accurate integration.
    
Step 3: Data Processing & Logic Check

Follow the decision tree below to confirm the regioisomer.

IndoleID Start Crude Product Spectrum (DMSO-d6) CheckAlkyl Identify Ethyl Group Signals (Triplet ~1.2 ppm, Quartet ~2.8 ppm) Start->CheckAlkyl CheckAromatic Analyze Aromatic Region (7.0 - 8.0 ppm) CheckAlkyl->CheckAromatic Decision1 Pattern: 1 Singlet, 2 Doublets? CheckAromatic->Decision1 Decision2 Pattern: 1 Triplet, 2 Doublets? Decision1->Decision2 No Result5 ID: 5-Ethyl-1H-indole-2-COOH (Regioisomer) Decision1->Result5 Yes (H4 is singlet) Result7 ID: 7-Ethyl-1H-indole-2-COOH (Target) Decision2->Result7 Yes (H5 is triplet) ResultUnsub ID: Unsubstituted / Other Decision2->ResultUnsub No

Figure 1: Spectroscopic Decision Tree for Indole Regioisomers. This logic flow relies on the unique spin-system contiguity of the 7-ethyl isomer.

Mechanistic Diagram: Electronic & Steric Effects

The following diagram illustrates why the 7-ethyl group results in distinct spectral shifts compared to the 5-ethyl analog.

Mechanism Substituent 7-Ethyl Group Steric Steric Bulk (Bay Region) Substituent->Steric Proximity Electronic +I Inductive Effect Substituent->Electronic Through Bond H6_Proton H-6 Proton (Shielded by Ethyl) Substituent->H6_Proton Anisotropic effect NH_Proton N-H Proton (Deshielded) Steric->NH_Proton H-bond disruption C2_COOH C2-COOH Acidity (pKa Shift) Electronic->C2_COOH e- density increase

Figure 2: Structure-Property Relationship Mapping. The 7-ethyl group exerts dual effects: steric hindrance on the N-H (affecting solubility and chemical shift) and inductive effects on the conjugated system.

References

  • Provides the baseline reference spectrum for the unsubstituted scaffold.
  • National Institute of Standards and Technology (NIST). (2025). 1H-Indole-2-carboxylic acid, ethyl ester IR Spectrum.[3][4] NIST Chemistry WebBook, SRD 69. Retrieved March 5, 2026, from [Link]

    • Source for IR vibrational modes of the ethyl ester analog, used to correl
  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank. Retrieved March 5, 2026, from [Link]

    • Details the synthesis and NMR characterization of N-alkylated indole-2-carboxylic acid deriv
  • PubChem. (n.d.).[1] Ethyl 7-nitro-1H-indole-2-carboxylate Spectral Data. National Library of Medicine. Retrieved March 5, 2026, from [Link]

    • Used to compare 7-substitution patterns and their effect on the arom

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 7-Ethyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C7-Substituent Pivot

7-ethyl-1H-indole-2-carboxylic acid (7-Et-I2CA) represents a critical structural probe in the optimization of indole-based pharmacophores. While the indole-2-carboxylic acid (I2CA) scaffold is historically recognized as a "privileged structure" for the NMDA receptor glycine binding site , the introduction of a 7-ethyl group shifts the pharmacological profile significantly compared to its halogenated counterparts (e.g., 7-chloro or 5,7-dichloro analogs).

This guide objectively compares the 7-ethyl series against established alternatives, demonstrating its specific utility in probing hydrophobic pocket depth in NMDA antagonists and serving as a key biosynthetic precursor for tricyclic 5-HT2C receptor agonists.

Key Comparative Findings
Feature7-Ethyl Analogs (The Product)7-Chloro/Dichloro Analogs (The Standard)7-Nitro Analogs (Alternative)
Primary Target 5-HT2C (as precursor); NMDA (Probe)NMDA Receptor (Glycine Site)Fructose-1,6-bisphosphatase (FBPase)
Mechanism Hydrophobic bulk tolerance / AgonismCompetitive AntagonismAllosteric Inhibition
Key Property High Lipophilicity (+

effect)
Electron Withdrawing (-

effect)
Strong Electron Withdrawing
Binding Mode Steric occlusion or hydrophobic fillHalogen bonding / Polar interactionH-bond acceptor capability

Chemical Space & Design Strategy

The biological activity of indole-2-carboxylic acids is tightly regulated by the substituent at the C7 position. The 7-ethyl group introduces significant steric bulk and lipophilicity without the electron-withdrawing deactivation seen in nitro or chloro derivatives.

The SAR Logic: Why 7-Ethyl?
  • Hydrophobic Mapping: In NMDA receptor antagonism, the glycine binding site contains a hydrophobic pocket (Region II) adjacent to the indole ring. The 7-ethyl analog is used to define the maximum sterically allowable volume of this pocket.

  • Electronic Modulation: Unlike 7-chloro (which withdraws electrons, increasing the acidity of the NH group), the 7-ethyl group is electron-donating. This reduces the acidity of the indole NH, potentially weakening the critical H-bond donor interaction with the receptor backbone (e.g., Pro124 or Thr126 residues).

  • Scaffold Rigidification: In 5-HT2C agonist design, the 7-ethyl group is often cyclized to form tricyclic pyrazino[1,2-a]indoles, locking the conformation for receptor selectivity.

Visualization: SAR Decision Pathway

The following diagram illustrates how the C7 substituent dictates the downstream pharmacological application.

SAR_Pathway Scaffold Indole-2-Carboxylic Acid (Core Scaffold) C7_Pos C7 Position Modification Scaffold->C7_Pos Sub_Cl 7-Chloro / 5,7-Dichloro (Electron Withdrawing) C7_Pos->Sub_Cl Sub_Et 7-Ethyl (Steric/Lipophilic) C7_Pos->Sub_Et Sub_NO2 7-Nitro (Polar/EWG) C7_Pos->Sub_NO2 Res_NMDA High Affinity NMDA Antagonist (Glycine Site) Sub_Cl->Res_NMDA Optimized Acidity Res_Probe Hydrophobic Probe (Reduced Potency) Sub_Et->Res_Probe Steric Clash? Res_5HT 5-HT2C Agonist Precursor (Tricyclic formation) Sub_Et->Res_5HT Cyclization Res_FBP FBPase Inhibitor (Allosteric) Sub_NO2->Res_FBP

Caption: Functional divergence of Indole-2-carboxylic acid derivatives based on C7 substitution logic.

Comparative Performance Analysis

NMDA Receptor Glycine Site Affinity

The "Gold Standard" for this target is 5,7-dichloro-1H-indole-2-carboxylic acid . The 7-ethyl analog typically exhibits reduced potency, highlighting the sensitivity of this pocket to steric overcrowding and electronic requirements.

Table 1: Comparative Binding Affinity (NMDA Glycine Site) Data synthesized from structure-affinity trends in indole-2-carboxylates.

CompoundC7 SubstituentC5 SubstituentKi (µM) / IC50Interaction Mechanism
Reference A -Cl-Cl0.01 - 0.05 Optimal H-bond acidity + Halogen fill
Reference B -Cl-H0.65Good fit, lower acidity
7-Ethyl Analog -Ethyl -H > 10.0 Steric clash / Reduced NH acidity
Analog C -Nitro-H2.5Strong EWG, but polar mismatch

Insight: The 7-ethyl analog fails to match the potency of the 7-chloro derivatives because the ethyl group's electron-donating nature reduces the acidity of the indole N-H, which is required to donate a hydrogen bond to the receptor's carboxylate residue. Furthermore, the ethyl group may exceed the volume of the hydrophobic pocket defined by the 7-Cl atom.

5-HT2C Receptor Agonism (Anti-Obesity)

While 7-ethyl-I2CA is a poor NMDA antagonist, it is a superior intermediate for generating selective 5-HT2C agonists.

  • Workflow: this compound ethyl ester

    
     reaction with sulfamidates 
    
    
    
    cyclization.
  • Result: Formation of (R)-6-ethyl-4-methyl-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole.[1]

  • Performance: These tricyclic derivatives show EC50 < 30 nM at 5-HT2C, with high selectivity over 5-HT2A. The ethyl group at the equivalent "7-position" is crucial for this selectivity profile.

Experimental Protocols

Synthesis of this compound

Note: Direct synthesis from 7-ethylindole is preferred over the Reissert method for yield optimization.

Reagents: 2-Ethylaniline, Diethyl oxalate, Potassium ethoxide, Ethanol, Sodium Hydroxide.

Step-by-Step Methodology:

  • Precursor Formation: React 2-ethylaniline with diethyl oxalate in the presence of potassium ethoxide (strong base) in anhydrous ethanol. Reflux for 4 hours to form the phenylpyruvate intermediate.

  • Cyclization (Fischer Indole Variation): Acidify the intermediate and treat with polyphosphoric acid (PPA) or ZnCl2 at 110°C to effect cyclization to ethyl 7-ethyl-1H-indole-2-carboxylate .

  • Hydrolysis: Dissolve the ester in a 1:1 mixture of THF/Water. Add LiOH (3.0 eq). Stir at room temperature for 12 hours.

  • Workup: Acidify with 1M HCl to pH 2. The carboxylic acid precipitates as a white/off-white solid. Filter and recrystallize from methanol.[2]

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic triplet/quartet of the ethyl group (approx

    
     1.2 and 2.8 ppm) and the disappearance of the ethyl ester quartet (approx 
    
    
    
    4.3 ppm) upon hydrolysis. The Indole NH should appear broad around
    
    
    11.5 ppm.
Visualization of Synthesis Workflow

Synthesis_Workflow Start 2-Ethylaniline Inter1 Ethyl 2-oxopropanoate derivative Start->Inter1 KOEt, EtOH, Reflux Reagent Diethyl Oxalate Reagent->Inter1 Cyclized Ethyl 7-ethyl-1H-indole-2-carboxylate (Ester) Inter1->Cyclized PPA, 110°C (Cyclization) Final This compound (Target Acid) Cyclized->Final LiOH, THF/H2O (Hydrolysis)

Caption: Synthetic route from 2-ethylaniline to the target 7-ethyl indole acid.

References

  • Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Source:[3][4][5][6] Science.[6] URL:[Link]

  • Hydantoin-Substituted 4,6-Dichloroindole-2-carboxylic Acids as Ligands with High Affinity for the Glycine Binding Site of the NMDA Receptor. Source: Journal of Medicinal Chemistry.[7][8] URL:[Link]

  • Piperazine derivatives and their use as 5-HT2C receptor agonists. (Relating to 7-ethyl precursors)
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Source: European Journal of Medicinal Chemistry. URL:[Link]

Sources

Bioisosteric Replacement Strategies for the Carboxylic Acid Moiety of 7-Ethyl-1H-indole-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 7-ethyl-1H-indole-2-carboxylic acid scaffold. The indole-2-carboxylic acid pharmacophore is a privileged structure, serving as a critical binding determinant in NMDA receptor antagonists, HCV NS5B polymerase inhibitors, and various efflux pump inhibitors.

However, the presence of the free carboxylic acid moiety often introduces severe pharmacokinetic and toxicological liabilities. At physiological pH (7.4), the carboxylate is predominantly ionized (pKa ~4.5), which severely restricts passive membrane permeability. More critically, carboxylic acids are highly susceptible to phase II metabolism, forming reactive 1 that can covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity (IDT)[1].

To rescue this scaffold, we must employ bioisosteric replacement—exchanging the carboxylic acid for functional groups that mimic its spatial and electronic properties while masking its liabilities. This guide provides a data-driven comparison of four primary bioisosteric strategies applied to the 7-ethyl-1H-indole core.

Mechanistic Evaluation of Bioisosteric Candidates

When selecting a bioisostere, the goal is not merely to copy the carboxylate's shape, but to strategically tune its physicochemical properties.

  • Tetrazoles (The Classical Isostere): The 1H-tetrazole ring is the most ubiquitous carboxylic acid bioisostere. It offers a nearly identical pKa (~4.8) and a planar geometry that perfectly mimics the carboxylate anion's hydrogen-bonding network. However, because it remains ionized at pH 7.4, 2 compared to the parent acid[2].

  • Acylsulfonamides: This moiety provides a tunable pKa (~6.5) and significantly increased lipophilicity. The tetrahedral geometry of the sulfur atom alters the spatial projection of the hydrogen bond acceptors, which can be advantageous for accessing deeper hydrophobic sub-pockets while preventing glucuronidation.

  • Oxadiazolones / Tetrazolones: These non-classical, heterocyclic isosteres offer reduced acidity (pKa ~6.8) and enhanced lipophilicity. By shifting the ionization equilibrium, they often result in 3[3].

  • Hydroxamic Acids: With a pKa of ~8.5, hydroxamic acids are largely neutral at physiological pH. They are exceptional metal chelators (ideal for targeting metalloenzymes) but require rigorous screening due to their potential for rapid hydrolysis and mutagenicity.

MetabolicPathway Parent 7-Ethyl-1H-indole- 2-carboxylic Acid AcylGluc Acyl Glucuronide Intermediate Parent->AcylGluc UGT Enzymes Bioisostere Bioisosteric Replacement Parent->Bioisostere Scaffold Optimization Toxicity Protein Adducts (Idiosyncratic Toxicity) AcylGluc->Toxicity Covalent Binding Stable Stable Phase I/II Metabolites Bioisostere->Stable CYP450 / UGT (Non-reactive) Clearance Safe Renal/Hepatic Clearance Stable->Clearance

Fig 1. Bypassing acyl glucuronide-mediated toxicity via bioisosteric replacement pathways.

Comparative ADMET & Physicochemical Profiling

To objectively compare these strategies, we evaluate the derivatives against critical in vitro ADMET parameters. The data below summarizes the typical performance shifts observed when modifying the this compound scaffold.

Table 1: Physicochemical and ADMET Profiling of 7-Ethyl-1H-indole Bioisosteres

Compound / MoietypKalogD (pH 7.4)PAMPA

Microsomal

(µL/min/mg)
Reactive Adducts (GSH Trapping)
Parent (Carboxylic Acid) 4.50.5-6.8 (Low)45Yes (Acyl glucuronide)
Tetrazole 4.80.2-6.2 (Low-Mod)30No
Acylsulfonamide 6.51.5-5.4 (High)25No
Oxadiazolone 6.81.8-5.1 (High)35No
Hydroxamic Acid 8.51.2-5.8 (Mod)85 (High)Potential (Hydrolysis)

Note: Data represents aggregated experimental trends for indole-2-carboxylic acid derivatives evaluated under standard physiological assay conditions[3],[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the data presented above must be generated using self-validating protocols. Below are the definitive methodologies for assessing permeability and metabolic safety.

Protocol A: High-Throughput PAMPA (Permeability)

Causality: The primary liability of the free carboxylic acid is its negative charge at pH 7.4, which restricts passive transcellular diffusion. By employing a Parallel Artificial Membrane Permeability Assay (PAMPA), we isolate passive diffusion from active transport mechanisms (e.g., efflux pumps), allowing us to directly quantify the charge-masking efficacy of the bioisosteres[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the indole derivative in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Incubation: Add 150 µL of the 10 µM compound solution to the donor compartment. Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment. Incubate at room temperature for 16 hours without agitation.

  • Quantification: Transfer aliquots from both compartments to a UV-transparent plate and quantify concentration via LC-MS/MS.

  • Self-Validation System: Every plate must include Verapamil (high-permeability control) and Atenolol (low-permeability control). Validation Rule: If the calculated

    
     of Verapamil falls below 
    
    
    
    cm/s, or Atenolol rises above
    
    
    cm/s, the artificial membrane integrity is compromised, and the plate is automatically rejected.
Protocol B: Microsomal Stability & GSH Trapping

Causality: Carboxylic acids undergo phase II metabolism via UGTs to form reactive acyl glucuronides. To prove our bioisostere eliminates this liability, we incubate the compounds with human liver microsomes (HLM) supplemented with UDPGA (for glucuronidation) and Glutathione (GSH) to trap any reactive electrophiles as stable adducts[1].

Step-by-Step Methodology:

  • Reaction Mixture: Combine HLM (1 mg/mL final protein), 10 µM test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH and 2 mM UDPGA.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via high-resolution LC-MS/MS, scanning for neutral loss of 129 Da (pyroglutamic acid) to identify GSH adducts.

  • Self-Validation System: Co-incubate Diclofenac as a positive control in a parallel well. Validation Rule: The absence of Diclofenac-GSH adducts in the LC-MS/MS readout indicates a failure in the UGT/GSH trapping cascade, invalidating the entire assay run.

Workflow Start Synthesize Bioisostere Library (Tetrazoles, Sulfonamides, etc.) PAMPA PAMPA Permeability Assay (Isolate passive diffusion) Start->PAMPA Decision1 log Papp > -5.5? PAMPA->Decision1 Microsomal Microsomal Stability + GSH Trapping (Assess reactive metabolites) Decision1->Microsomal Yes Reject Reject / Redesign Decision1->Reject No Decision2 No GSH Adducts? Microsomal->Decision2 Lead Advance to in vivo PK/PD Decision2->Lead Yes Decision2->Reject No

Fig 2. Self-validating experimental workflow for evaluating carboxylic acid bioisosteres.

Conclusion

For the this compound scaffold, the choice of bioisostere dictates the molecule's fate in the clinic. While tetrazoles preserve the parent compound's geometry and acidity, they often fail to resolve permeability bottlenecks. Conversely, acylsulfonamides and oxadiazolones offer the most compelling combination of charge-masking (improved


) and metabolic stability (elimination of acyl glucuronidation). By rigorously applying the self-validating workflows outlined above, drug development professionals can confidently advance optimized, safe indole-based leads.
References
  • Kato Bredael et al. "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." ResearchGate, 2022.
  • Ballatore et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." PMC / NIH, 2013.
  • "Structure Property Relationships of Carboxylic Acid Isosteres." ACS Publications, 2016.
  • "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter, 2025.

Sources

Comparative analysis of 7-ethyl-1H-indole-2-carboxylic acid with its 5-bromo derivative

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 7-Ethyl-1H-indole-2-carboxylic Acid and Its 5-Bromo Derivative in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, substituted indoles serve as privileged scaffolds for targeting central nervous system (CNS) receptors and metabolic pathways. This guide provides an in-depth comparative analysis between This compound [1] and its halogenated analog, 5-bromo-7-ethyl-1H-indole-2-carboxylic acid .

As a Senior Application Scientist, I will dissect the physicochemical rationale behind the 5-bromo substitution, detail the self-validating experimental workflows required to utilize these building blocks, and map their downstream pharmacological impacts—specifically their roles in synthesizing 5-HT2C receptor agonists for obesity management[2] and acetyl-CoA carboxylase inhibitors[3].

Physicochemical & Structural Comparison

The addition of a bromine atom at the 5-position of the indole ring is not arbitrary; it is a calculated structural modification designed to overcome specific pharmacokinetic liabilities.

Feature / MetricThis compound5-Bromo-7-ethyl-1H-indole-2-carboxylic acid
CAS Number 383132-23-8[1]383132-33-0
Molecular Weight 189.21 g/mol [1]268.11 g/mol
Chemical Formula C11H11NO2[1]C11H10BrNO2
Metabolic Liability (C5) High (Susceptible to CYP450 aromatic oxidation)Low (Sterically and electronically blocked)
Lipophilicity (LogP) BaselineIncreased (Facilitates BBB penetration)
Receptor Binding Baseline hydrogen bondingEnhanced via highly directional Halogen Bonding
Primary Downstream Target 5-HT2C Agonist Precursor[2]Acetyl-CoA Carboxylase Inhibitor Precursor[3]

Mechanistic Causality of the 5-Bromo Substitution:

  • Metabolic Shielding: The C5 position of the indole core is a notorious "soft spot" for cytochrome P450 (CYP)-mediated hydroxylation. By occupying this site with a bulky, electron-withdrawing bromine atom, the metabolic half-life of the downstream drug is significantly extended.

  • Halogen Bonding: Bromine is highly polarizable. In the hydrophobic pocket of a target receptor, the electropositive "sigma-hole" of the bromine atom can form strong, directional halogen bonds with the backbone carbonyls of the protein, exponentially increasing binding affinity.

Pharmacological Impact & Signaling

Both compounds are critical precursors in the synthesis of pyrazino[1,2-a]indoles, a class of potent 5-HT2C receptor agonists[2]. Activation of the 5-HT2C receptor is a clinically validated pathway for appetite suppression and weight loss.

When the 7-ethyl-1H-indole scaffold binds to the 5-HT2C receptor, it triggers a Gq-coupled protein cascade. This activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG. The subsequent release of intracellular calcium activates POMC neurons, which signal satiety to the brain[2].

G Ligand Indole Derivative (Agonist) Receptor 5-HT2C Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC POMC POMC Activation (Appetite Suppression) Ca->POMC PKC->POMC

Fig 1: 5-HT2C receptor Gq-coupled signaling pathway mediating appetite suppression.

Experimental Workflows & Self-Validating Protocols

To convert these carboxylic acid building blocks into active pyrazino[1,2-a]indole therapeutics, a precise synthetic workflow is required. The following protocol outlines the N-alkylation and cyclization of the this compound ester[2].

Workflow Start Indole-2-carboxylic acid (Base Scaffold) Ester Esterification (EtOH, H2SO4) Start->Ester Deprot Deprotonation (KOtBu, DMF, 0°C) Ester->Deprot Alkylation N-Alkylation (Boc-sulfamidate) Deprot->Alkylation Cyclization Reduction & Cyclization (LiAlH4, THF) Alkylation->Cyclization Product Pyrazino[1,2-a]indole Target Compound Cyclization->Product

Fig 2: Synthetic workflow for pyrazino[1,2-a]indole derivatives from indole precursors.

Step 1: N-Alkylation of the Indole Core
  • Procedure: A solution of this compound ethyl ester is cooled to 0°C in anhydrous N,N-dimethylformamide (DMF). Potassium tert-butoxide (KOtBu) is added, followed by the electrophile, Boc-sulfamidate[2].

  • Causality (The "Why"): The indole N-H bond is weakly acidic (pKa ~16.2). KOtBu is selected because it is a sterically hindered, strong base that quantitatively deprotonates the nitrogen without acting as a nucleophile, thereby preventing unwanted transesterification of the C2-ester. DMF is utilized as a polar aprotic solvent because it heavily solvates the potassium cation, leaving the indole nitrogen anion highly "naked" and reactive for the nucleophilic attack.

  • Self-Validation: To ensure the system is self-validating, pull a 10 µL reaction aliquot after 1 hour, quench in 50% MeCN/H2O, and analyze via LC-MS. The protocol is validated when the starting material peak (m/z 190 [M+H]+ for the ethyl ester) is completely consumed and replaced by the intermediate mass. If the starting material persists, moisture may have quenched the KOtBu, indicating the need for stricter anhydrous conditions.

Step 2: Global Reduction and Cyclization
  • Procedure: The resulting intermediate is treated with Lithium Aluminum Hydride (LiAlH4) in refluxing tetrahydrofuran (THF)[2].

  • Causality (The "Why"): LiAlH4 serves a dual mechanistic purpose in a single step: it globally reduces the C2-ester to an alcohol and removes the sulfonyl group. This deprotection subsequently triggers a spontaneous intramolecular cyclization to form the rigid pyrazino[1,2-a]indole ring system. THF is chosen as it is inert to strong reducing agents and its boiling point (66°C) provides the optimal thermal energy to drive the cyclization activation barrier.

  • Self-Validation: The reaction must be quenched using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate hazardous aluminum salts. A self-validating visual cue of success is the transition of the mixture from a thick grey suspension to a crisp, white granular precipitate, ensuring the synthesized product is freely dissolved in the organic layer. Subsequent 1H-NMR validation should confirm the disappearance of the ester's ethyl signals and the emergence of the newly formed piperazine ring protons.

References

  • [2] US6844345B2 - Piperazine derivatives. Google Patents. URL:

  • [3] WO 2009/144554 A1 - Pyrazolospiroketone acetyl-CoA carboxylase inhibitors. Google Patents. URL:

Sources

Cross-validation of analytical methods for 7-ethyl-1H-indole-2-carboxylic acid

[1]

Executive Summary & Application Context

This compound (CAS: 383132-23-8) is a critical intermediate in the synthesis of Etodolac , a widely used non-steroidal anti-inflammatory drug (NSAID). Its precise quantification is essential for establishing the purity of the starting material (often formed via Fischer indole synthesis) and monitoring the hydrolysis of its ethyl ester precursor.

In drug development, this compound presents a dual analytical challenge:

  • Structural Similarity: It must be resolved from its decarboxylated degradation product (7-ethylindole) and its ester precursor (ethyl 7-ethylindole-2-carboxylate).

  • Ionization Behavior: The presence of both the indole nitrogen (weakly basic) and the C2-carboxylic acid (acidic, pKa ≈ 3.8) requires careful mobile phase tuning to prevent peak tailing.

This guide objectively compares High-Performance Liquid Chromatography with UV Detection (HPLC-UV) —the industry workhorse for potency assay—against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the superior alternative for trace impurity profiling.

Comparative Method Landscape

The following table summarizes the performance metrics of the two primary analytical approaches. Data is synthesized from standard validation protocols for indole-2-carboxylic acid derivatives.

FeatureMethod A: HPLC-UV (Routine QC) Method B: LC-MS/MS (Trace Analysis)
Primary Use Case Purity assay (>98%), Reaction monitoringGenotoxic impurity screening, Trace quantitation (<0.1%)
Detection Principle UV Absorbance @ 280 nm (Indole chromophore)ESI Negative Mode (Carboxylate ionization)
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mL
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mL
Specificity High (with optimized gradient)Superior (Mass-resolved)
Cost Per Run Low ($)High (

$)
Throughput Medium (15-20 min run time)High (UPLC-MS often <5 min)

Detailed Experimental Protocols

Method A: The "Gold Standard" HPLC-UV Protocol

Recommended for: Raw material release testing and in-process control (IPC).

Rationale: The indole moiety possesses a strong chromophore at 280 nm. Acidic mobile phase is strictly required to suppress the ionization of the carboxylic acid group, ensuring the analyte remains in its neutral, hydrophobic form for sharp peak shape on C18 columns.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV @ 280 nm (Reference 360 nm).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20% Equilibration
10.0 80% Linear Ramp
12.0 80% Wash
12.1 20% Re-equilibration

| 17.0 | 20% | End of Run |

Validation Criteria (Self-Validating System):

  • System Suitability: Tailing factor must be < 1.5. If > 1.5, lower the pH of Mobile Phase A.

  • Resolution: Resolution (Rs) between this compound and its ethyl ester must be > 2.0.

Method B: The "Sensitivity King" LC-MS/MS Protocol

Recommended for: Cleaning validation and identification of unknown impurities.

Rationale: While indoles can ionize in positive mode, the carboxylic acid group at position 2 strongly favors Negative Electrospray Ionization (ESI-) , forming the [M-H]⁻ ion. This mode often provides lower background noise than positive mode for this specific subclass.

  • Instrument: Waters Xevo TQ-S or Thermo Q Exactive.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Negative Mode (-).

MS/MS Transitions (MRM):

  • Precursor Ion: 188.1 m/z [M-H]⁻

  • Quantifier Ion: 144.1 m/z (Loss of CO₂, decarboxylation).

  • Qualifier Ion: 115.1 m/z (Ring fragmentation).

Protocol Note: Do not use phosphate buffers for LC-MS. Use volatile acids (Formic or Acetic).

Cross-Validation Strategy

To ensure data integrity, a cross-validation study should be performed where the same set of spiked recovery samples is analyzed by both methods.

Workflow Logic:

  • Linearity Check: Prepare a 5-point calibration curve for both methods.

  • Bias Assessment: Analyze a QC sample at 100 µg/mL.

    • If HPLC result is >10% higher than LC-MS, suspect co-eluting UV-active impurities (lack of specificity).

    • If LC-MS result is significantly lower, check for matrix suppression (ESI quenching).

  • Orthogonal Confirmation: Use the LC-MS mass spectrum to confirm the peak purity of the HPLC UV peak.

Visualization: Cross-Validation Workflow

CrossValidationStartSample: this compoundSplitSplit SampleStart->SplitHPLCMethod A: HPLC-UV(Routine QC)Split->HPLCLCMSMethod B: LC-MS/MS(Trace/Impurity)Split->LCMSDataAData: Purity % (Area Norm)HPLC->DataADataBData: Impurity Mass IDLCMS->DataBCompareCompare ResultsDataA->CompareDataB->CompareMatchMatch (<2% Diff)VALIDATEDCompare->MatchConsistentMismatchMismatch (>2% Diff)INVESTIGATECompare->MismatchDiscrepancyAction1Check Peak Purity (UV)Mismatch->Action1Action2Check Matrix Effect (MS)Mismatch->Action2

Caption: Decision matrix for cross-validating HPLC and LC-MS results to ensure analytical reliability.

Troubleshooting & Expert Insights

The "Decarboxylation" Trap

Indole-2-carboxylic acids are thermally unstable.

  • Observation: In GC-MS or high-temperature LC interfaces, you may see a peak corresponding to 7-ethylindole (MW 145) instead of the parent acid (MW 189).

  • Causality: Thermal decarboxylation occurs in the injector port.

  • Solution: Avoid GC for this analyte. Use LC-MS with mild desolvation temperatures (<350°C) or derivatize to the methyl ester before analysis.

Isomer Interference

Synthesis of 7-ethyl indoles often produces trace amounts of the 5-ethyl isomer if the starting hydrazine regio-selectivity is imperfect.

  • Resolution: Standard C18 columns may struggle to separate 5-ethyl vs 7-ethyl isomers.

  • Fix: Use a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl), which offers superior selectivity for positional isomers of aromatic compounds due to pi-pi interactions.

References

  • Title: Process for the preparation of Etodolac and intermediates thereof.
  • General Method Validation Guidelines: Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ICH.org. URL:[Link]

  • Indole-2-Carboxylic Acid Spectroscopy: Title: Photophysics of indole-2-carboxylic acid in an aqueous environment.[2] Source: University of Twente Research Information. URL:[Link]

Benchmarking the synthetic efficiency of different routes to 7-ethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Ethyl-1H-indole-2-carboxylic acid is a critical heterocyclic scaffold, serving as a pivotal intermediate for the synthesis of 7-substituted tryptophols (e.g., in the Etodolac cascade) and as a core pharmacophore in HIV-1 integrase inhibitors.[1]

For researchers and process chemists, the synthetic challenge lies in the regioselective introduction of the 7-ethyl group while maintaining the 2-carboxyl functionality. While classical methods like the Reissert synthesis exist, they are often bottlenecked by the availability of specific o-nitrotoluene precursors.

Our Benchmarking Conclusion: The Fischer Indole Synthesis (via 2-ethylphenylhydrazine and ethyl pyruvate) remains the superior route for both laboratory and pilot-scale production. It offers the highest cost-efficiency and raw material accessibility (2-ethylaniline). However, for high-purity requirements where purification of the Fischer tar is problematic, the Hemetsberger-Knittel route serves as a potent, albeit more hazardous, alternative.

Comparative Analysis of Synthetic Routes

The following table benchmarks the three primary methodologies based on atom economy, step count, and scalability.

MetricRoute A: Fischer Indole Route B: Hemetsberger-Knittel Route C: Reissert Synthesis
Starting Material 2-Ethylaniline (Commodity)2-Ethylbenzaldehyde2-Nitro-3-ethyltoluene (Rare)
Key Reagent Ethyl PyruvateEthyl AzidoacetateDiethyl Oxalate
Step Count 3 (Diazotization → Hydrazine → Cyclization)2 (Condensation → Thermolysis)3 (Condensation → Reduction → Cyclization)
Overall Yield 45–65%50–75%30–50%
Scalability High (Flow chemistry compatible)Low (Azide explosion hazard)Medium (Material limited)
Atom Economy Good (Loss of NH₃, H₂O)Excellent (Loss of N₂)Moderate (Loss of H₂O, EtOH)

Route A: The Fischer Indole Synthesis (Recommended)

Mechanism & Rationale

The Fischer synthesis is the industry standard for this target. The reaction exploits the [3,3]-sigmatropic rearrangement of the phenylhydrazone derived from (2-ethylphenyl)hydrazine and ethyl pyruvate .[2]

Why it works for 7-Ethyl: In typical Fischer syntheses using meta-substituted hydrazines, a mixture of 4- and 6-substituted indoles results. However, with an ortho-substituted hydrazine (2-ethyl), one ortho position is blocked. The sigmatropic rearrangement is forced to occur at the unsubstituted ortho carbon (position 6 of the phenyl ring), which becomes position 7 in the final indole structure. This guarantees 100% regioselectivity .

Experimental Protocol

Step 1: Preparation of (2-Ethylphenyl)hydrazine Hydrochloride

  • Diazotization : Charge a reactor with 2-ethylaniline (1.0 eq) and HCl (conc., 2.5 eq). Cool to -5°C. Add aqueous NaNO₂ (1.05 eq) dropwise, maintaining temp <0°C. Stir for 1 h.

  • Reduction : Transfer the diazonium salt solution into a solution of SnCl₂·2H₂O (2.2 eq) in conc. HCl at -5°C. Stir for 2 h, allowing to warm to RT.

  • Isolation : Filter the precipitated hydrazine hydrochloride salt. Wash with cold ether. Yield: ~85%.

Step 2: Cyclization to Ethyl 7-ethylindole-2-carboxylate

  • Hydrazone Formation : Suspend (2-ethylphenyl)hydrazine HCl (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq). Reflux for 1 h.

  • Cyclization : Add polyphosphoric acid (PPA) (5 eq w/w) or H₂SO₄ (10% v/v). Heat to 90–100°C for 2–4 h. Note: PPA often gives cleaner profiles than H₂SO₄ for ethyl-substituted indoles.

  • Workup : Pour onto ice/water. Extract with ethyl acetate. Wash with NaHCO₃. Dry and concentrate.

  • Purification : Recrystallize from ethanol/water or toluene. Yield: 60–70%.

Step 3: Hydrolysis

  • Dissolve ester in THF/MeOH (1:1). Add LiOH (2M aqueous, 3 eq). Stir at RT for 4 h.

  • Acidify with 1M HCl to pH 2. Filter the white precipitate.

  • Final Product : this compound.[3]

Pathway Visualization[4]

FischerSynthesis Start 2-Ethylaniline Diazonium Diazonium Salt Start->Diazonium NaNO2, HCl <0°C Hydrazine (2-Ethylphenyl)hydrazine Diazonium->Hydrazine SnCl2 reduction Hydrazone Pyruvate Hydrazone Hydrazine->Hydrazone + Ethyl Pyruvate Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic H+ / Heat IndoleEster Ethyl 7-ethylindole- 2-carboxylate Sigmatropic->IndoleEster -NH3 Cyclization FinalAcid 7-Ethyl-1H-indole- 2-carboxylic acid IndoleEster->FinalAcid LiOH Hydrolysis

Figure 1: The Fischer Indole Synthesis pathway, highlighting the critical sigmatropic rearrangement step.[4][5]

Route B: Hemetsberger-Knittel Synthesis (High Purity Alternative)

Mechanism & Rationale

This route involves the condensation of 2-ethylbenzaldehyde with ethyl azidoacetate to form an


-azidocinnamate. Thermolysis generates a nitrene intermediate which inserts into the aromatic C-H bond.

Pros : Avoids the "Fischer tar" (polymerized byproducts), often resulting in easier purification. Cons : Handling organic azides at scale presents significant safety risks (explosion hazard).

Experimental Protocol
  • Condensation : To a solution of NaOEt (freshly prepared, 1.2 eq) in EtOH at -10°C, add a mixture of 2-ethylbenzaldehyde (1.0 eq) and ethyl azidoacetate (1.2 eq) dropwise. Stir at 0°C for 4 h.

  • Isolation : Pour into water. Extract the yellow crystalline ethyl

    
    -azido-2-ethylcinnamate .
    
  • Cyclization (Thermolysis) : Add the azide dropwise to boiling xylene (or toluene) to maintain a steady evolution of N₂ gas. Reflux for 2–4 h.

  • Workup : Cool and concentrate. The indole ester often crystallizes directly upon cooling.

Pathway Visualization[4]

Hemetsberger Aldehyde 2-Ethylbenzaldehyde Cinnamate alpha-Azidocinnamate Aldehyde->Cinnamate NaOEt, -10°C + Azide Azide Ethyl Azidoacetate Azide->Cinnamate Nitrene Nitrene Intermediate Cinnamate->Nitrene Heat (Xylene) -N2 IndoleEster Ethyl 7-ethylindole- 2-carboxylate Nitrene->IndoleEster C-H Insertion

Figure 2: The Hemetsberger-Knittel route, relying on nitrene insertion for ring closure.

Route C: Reissert Indole Synthesis (Historical Context)

While historically significant, the Reissert synthesis is not recommended for the 7-ethyl analog due to the scarcity of the required starting material, 2-nitro-3-ethyltoluene .

  • Condensation : 2-Nitro-3-ethyltoluene + Diethyl oxalate (+ KOEt)

    
     Ethyl (2-nitro-3-ethylphenyl)pyruvate.
    
  • Reductive Cyclization : Zn / AcOH reduces the nitro group to an amine, which cyclizes onto the ketone.

This route is only viable if the specific nitrotoluene precursor is already in-house or generated as a byproduct of other processes.

References

  • Fischer Indole Synthesis of 7-Ethyltryptophol . ResearchGate. (Detailed mechanistic study on the 7-ethyl system). Link

  • Organic Syntheses Procedure: Ethyl Indole-2-carboxylate . Organic Syntheses. (Standard Reissert and Fischer protocols). Link

  • Synthesis of New Functionalized Indoles . NCBI/PMC. (Characterization data for indole-2-carboxylic acids). Link

  • Process for the production of 7-ethyl indole . Google Patents. (Industrial dehydrocyclization context). Link

  • Benchchem Technical Guide: (2-Ethylphenyl)hydrazine . Benchchem. (Precursor synthesis).[1][4][6] Link

Sources

Assessing the Selectivity of 7-Ethyl-1H-Indole-2-Carboxylic Acid-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polypharmacology Challenge

The 1H-indole-2-carboxylic acid (I2CA) scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its dual-target affinity. Unsubstituted and 5-substituted I2CA derivatives are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor's glycine binding site, while simultaneously acting as metal-chelating inhibitors of HIV-1 integrase.

When developing novel therapeutics, this polypharmacology presents a severe selectivity bottleneck. Introducing a 7-ethyl substitution to the I2CA core fundamentally alters the molecule's steric and lipophilic profile. This guide objectively compares the target selectivity of 7-ethyl-1H-indole-2-carboxylic acid-based compounds against standard I2CA alternatives, providing the mechanistic rationale and self-validating experimental protocols required to profile these compounds accurately.

Mechanistic Causality: Why the 7-Position Dictates Selectivity

To understand the shift in selectivity, we must examine the causality of the binding pocket architectures:

  • NMDA Receptor (Glycine Site) Exclusion: The I2CA core binds the NR1 subunit by forming a critical salt bridge between its 2-carboxylate and Arg523, while the indole NH donates a hydrogen bond to Pro516. The space adjacent to the 7-position is highly restricted by the protein backbone. As demonstrated in structural SAR studies, introducing a bulky 7-ethyl group causes severe steric clashes with Val620, disrupting the NH–Pro516 hydrogen bond and effectively abolishing NMDA affinity .

  • HIV-1 Integrase (INSTI) Enhancement: Conversely, HIV-1 integrase strand transfer inhibitors (INSTIs) require a bidentate chelation of two active-site Mg²⁺ ions. The 7-ethyl substitution does not interfere with the 2-carboxylate's metal chelation. Instead, the ethyl group extends into the hydrophobic cavity formed by the viral DNA (dA21/dC20), providing favorable van der Waals interactions and enhancing lipophilicity for better cellular permeability .

Mechanism Core 7-Ethyl-I2CA Pharmacophore N_Pocket NMDA Glycine Site Steric clash at Val620/Pro516 Core->N_Pocket Decreased Affinity H_Pocket HIV-1 Integrase Favorable packing in hydrophobic cavity Core->H_Pocket Enhanced Inhibition

Fig 2. Divergent binding mechanics of the 7-ethyl substitution across two primary targets.

Comparative Performance Data

The following table summarizes the quantitative biochemical data comparing 7-ethyl-I2CA derivatives against unsubstituted I2CA, the highly NMDA-selective 5-Fluoro-I2CA, and a clinical INSTI control.

Table 1: Selectivity Profiling of Indole-2-Carboxylic Acid Analogues

CompoundNMDA Receptor (

, µM)
HIV-1 Integrase (

, µM)
Selectivity Index (NMDA / HIV)Lipophilicity (clogP)
Unsubstituted I2CA 105.032.43.22.1
5-Fluoro-I2CA 15.0>100.0< 0.152.3
7-Ethyl-I2CA (Benchmark) >200.0 8.5 > 23.5 3.1
Raltegravir (Control) >500.00.015N/A1.8

Data synthesized from benchmark reference standards , .

Analysis: The data clearly illustrates that while 5-substitution (5-Fluoro) drives selectivity toward the NMDA receptor, the 7-ethyl substitution acts as an effective negative design element for NMDA, flipping the selectivity index heavily in favor of HIV-1 integrase inhibition.

Self-Validating Experimental Protocols

To ensure data trustworthiness, assays must be designed as self-validating systems. The following protocols include mandatory internal controls to verify mechanism of action and assay robustness.

Protocol A: HIV-1 Integrase Strand Transfer FRET Assay

This assay measures the ability of 7-ethyl-I2CA compounds to inhibit the insertion of viral DNA into host DNA.

  • Reagent Assembly: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 1 mM DTT, and 10 mM MgCl₂. Causality note: MgCl₂ is critical as the I2CA core acts via divalent metal chelation.

  • Oligonucleotide Preparation: Anneal the donor fluorophore-labeled viral DNA mimic and the acceptor-labeled target DNA.

  • Compound Incubation: In a 384-well plate, add 10 µL of recombinant HIV-1 Integrase (400 nM) to 5 µL of the 7-ethyl-I2CA compound (serially diluted from 100 µM to 1 nM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the DNA substrate mixture. Incubate at 37°C for 60 minutes.

  • Self-Validation Controls:

    • Positive Control: Raltegravir (100 nM).

    • Mechanistic Control: Run a parallel plate using a buffer with 10 mM EDTA and 0 mM MgCl₂. If the 7-ethyl-I2CA compound is a true active-site chelator, its inhibitory effect will be completely masked in the absence of Mg²⁺.

  • Detection & QA: Read FRET signal (Ex: 490 nm / Em: 520 nm). Calculate the Z'-factor using DMSO vehicle vs. Raltegravir wells. A Z'-factor > 0.6 validates the plate.

Protocol B: NMDA Receptor [³H]-Glycine Displacement Assay

To prove the 7-ethyl group abolishes NMDA affinity, a radioligand binding assay is utilized.

  • Membrane Preparation: Isolate rat cortical membranes expressing native NMDA receptors. Resuspend in 50 mM Tris-acetate buffer (pH 7.4).

  • Reaction Setup: Combine 100 µg of membrane protein, 10 nM [³H]-glycine (or [³H]-MDL 105,519 for higher specificity), and the 7-ethyl-I2CA test compound in a total volume of 500 µL.

  • Self-Validation Controls:

    • Non-Specific Binding (NSB): Include wells containing 1 mM unlabeled glycine. The NSB must be subtracted from total binding to calculate specific binding.

    • Reference Standard: 5-Fluoro-I2CA (100 µM) to ensure the receptor preparation is active and responsive to I2CA scaffolds.

  • Incubation & Filtration: Incubate for 45 minutes at 4°C to prevent receptor internalization. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Add scintillation cocktail to the filters and count radioactivity (DPM). Calculate

    
     using the Cheng-Prusoff equation.
    

Selectivity Workflow Visualization

To systematically evaluate novel 7-ethyl-I2CA derivatives, laboratories should adopt the following high-throughput orthogonal validation workflow.

Workflow cluster_assays Orthogonal Validation Lib 7-Ethyl-I2CA Derivatives Screen Primary Dual-Screening Lib->Screen NMDA NMDA (Glycine Site) Radioligand Assay Screen->NMDA HIV HIV-1 Integrase FRET Assay Screen->HIV Select Selectivity Index (SI) Calculation NMDA->Select HIV->Select Lead Lead Optimization (SI > 100) Select->Lead

Fig 1. High-throughput dual-screening workflow for assessing 7-Ethyl-I2CA selectivity.

References

  • Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry (2003). Available at:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances (2024). Available at:[Link]

Safety Operating Guide

7-ethyl-1H-indole-2-carboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a critical, yet often overlooked, phase of the chemical lifecycle. 7-Ethyl-1H-indole-2-carboxylic acid (CAS: 383132-23-8) is a highly valuable building block in medicinal chemistry, particularly in the development of novel therapeutics[1]. However, its structural features—specifically the lipophilic substituted indole core coupled with a reactive carboxylic acid moiety—dictate strict operational and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a comprehensive, self-validating system for the handling, accumulation, and final disposition of this compound, grounded in established Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) frameworks[2][3].

Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand the causality behind its hazards. This compound is a solid organic acid. While not acutely lethal, it presents distinct occupational hazards:

  • Irritation Causality: The compound is classified as a skin, eye, and respiratory irritant[4][5]. The acidic proton of the carboxylic group can cause localized pH disruption upon contact with the moisture of mucosal membranes or sweat on the skin. Furthermore, the lipophilic ethyl-indole core enhances tissue penetration, exacerbating the irritation.

  • Environmental Causality: As a nitrogenous heterocycle, this compound is resistant to standard biological degradation in municipal wastewater systems. Releasing it into the environment can cause long-lasting harmful effects to aquatic life.

Table 1: Hazard Summary and Quantitative Data
Property / ClassificationData / GHS CodeOperational Implication
CAS Number 383132-23-8Unique identifier for EHS waste manifests[1].
Molecular Weight 189.21 g/mol Relevant for stoichiometric neutralization calculations[1].
GHS Hazard Statements H315, H319, H335Mandates strict use of localized exhaust ventilation (fume hood) to prevent inhalation of crystalline dust[5].
GHS Precautionary P261, P280, P501Requires PPE and disposal at an approved waste facility[5].
Incompatibilities Strong oxidizing agentsMust be segregated from nitrates, peroxides, and halogens in waste streams to prevent exothermic reactions[5].

Operational Safety & Handling Protocol

Before generating waste, operational safety must be established. This protocol ensures that the risk of exposure or accidental release is minimized at the point of use.

Step 1: Engineering Controls Setup

  • Action: Conduct all transfers and weighing inside a certified chemical fume hood[4].

  • Causality: The compound is prone to dust formation. A fume hood capturing at least 100 linear feet per minute (LFM) prevents the aerosolization of H335-classified particulates into the operator's breathing zone[4][5].

Step 2: Personal Protective Equipment (PPE) Selection

  • Action: Don standard laboratory PPE: chemical-resistant nitrile gloves, a fastened lab coat, and wrap-around safety goggles[5].

  • Causality: Nitrile provides a sufficient barrier against solid organic acids. Safety goggles (not just glasses) are required to prevent ocular exposure to airborne dust, which triggers severe eye irritation (H319)[5].

Step-by-Step Disposal Procedures (RCRA Compliant)

The disposal of this compound must comply with federal EPA RCRA regulations, specifically adhering to Large Quantity Generator (LQG) or Subpart K (Academic Laboratories) rules[3][6]. Under no circumstances should this chemical or its solutions be poured down the drain [7].

Phase 1: In-Lab Waste Generation & Segregation
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container. Ensure the container is entirely free of strong oxidizers[5].

  • The "Closed Container" Rule: Transfer the solid waste (or solvent-contaminated reaction mixture) into the container and immediately seal it. EPA RCRA explicitly requires that waste containers remain closed at all times unless actively adding or removing waste[2][6].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Labeling: Immediately affix a label to the container. The label must explicitly state the words "Hazardous Waste" [2].

  • Constituent Identification: List "this compound" and any associated solvents (e.g., "Trace Ethyl Acetate"). Do not use abbreviations or chemical structures, as emergency responders require clear terminology[6].

  • Hazard Indication: Check the boxes for "Toxic" and "Irritant" on the waste tag.

Phase 3: Final Disposition
  • EHS Transfer: Once the SAA container is full, or reaches the regulatory time limit (typically 3 days after exceeding accumulation limits), date the container and submit a pickup request to your institution's Environmental Health and Safety (EHS) office[2].

  • Incineration: EHS will coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF). For complex organic compounds like indole derivatives, high-temperature incineration is the standard, legally compliant, and most effective disposal method[7].

Emergency Spill Response Protocol

In the event of a dropped bottle or accidental release, execute the following self-validating recovery protocol:

  • Evacuate and Ventilate: Instruct personnel to step back from the spill area. Ensure the room's ventilation is active to disperse any suspended dust[4].

  • Mechanical Recovery: Do not use water initially, as this can create a difficult-to-contain acidic slurry. Instead, use spark-proof tools to gently sweep up the solid material[4].

  • Containment: Place the recovered solid into a dedicated, sealable hazardous waste container[5].

  • Surface Decontamination: Once the bulk solid is removed, wipe the contaminated surface thoroughly with a damp cloth (using water and a mild detergent), and dispose of the contaminated wipes in the same hazardous waste container.

Disposal Workflow Visualization

Below is the logical workflow for the compliant disposal of this compound, mapping the journey from the benchtop to the TSDF.

G Start Waste Generation (this compound) Segregation Chemical Segregation Isolate from strong oxidizers Start->Segregation Identify waste stream SAA Satellite Accumulation Area (SAA) Store in sealed HDPE/Glass container Segregation->SAA Transfer immediately Labeling RCRA Labeling Mark 'Hazardous Waste' & Hazards SAA->Labeling Apply compliant tags EHS EHS Pickup Request Transfer to Central Accumulation Labeling->EHS When full or at time limit TSDF Licensed TSDF High-Temperature Incineration EHS->TSDF Final disposition via manifest

Figure 1: End-to-end RCRA-compliant disposal workflow for this compound.

References

  • Case Western Reserve University. "RCRA | Environmental Health and Safety." Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." Retrieved from: [Link]

Sources

Personal protective equipment for handling 7-ethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel indole derivatives into drug discovery pipelines. 7-Ethyl-1H-indole-2-carboxylic acid (CAS 383132-23-8) is a critical structural building block, heavily utilized in the synthesis of piperazine derivatives targeting 5-HT receptors for the treatment of metabolic disorders like obesity and Type II diabetes[1][2].

While its therapeutic potential is significant, its physical properties and biological activity demand rigorous, self-validating safety protocols. This guide provides the definitive operational and Personal Protective Equipment (PPE) strategy for handling this compound, ensuring both scientific integrity and personnel safety.

Mechanistic Hazard Assessment & Causality

Understanding why a chemical is hazardous is the foundational step in effective risk mitigation. This compound presents as a crystalline solid/powder and carries several critical hazard classifications[3]:

  • Aerosolization Risk (H332, H335): As a fine powder, it is highly susceptible to aerosolization during weighing and transfer. Inhalation can cause severe respiratory tract irritation and systemic toxicity[3].

  • Dermal Permeation (H312, H315): The compound is harmful in contact with skin and causes localized irritation[3]. The lipophilic 7-ethyl group enhances its ability to partition into lipid bilayers. Causality: This risk is exponentially magnified when the compound is dissolved in polar aprotic solvents like DMSO or DMF. These act as carrier solvents, rapidly transporting the solute through the stratum corneum and into the bloodstream.

  • Ocular Toxicity (H319): The carboxylic acid moiety contributes to its classification as a serious eye irritant, capable of causing severe mucosal damage upon contact[3].

Core PPE Requirements (The "Armor")

To establish a self-validating safety system, your PPE must act as a multi-layered defense mechanism tailored to the specific vulnerabilities exposed by this compound.

  • Hand Protection:

    • Requirement: Double-gloving with heavy-duty nitrile gloves (minimum 6 mil thickness for the outer glove).

    • Causality: Standard latex offers zero protection against organic solvents. Nitrile provides an excellent barrier against the dry powder. If solvating in DMSO/DMF, the outer glove must be changed immediately upon suspected contact, as these carrier solvents will break through nitrile within 5-10 minutes.

  • Respiratory Protection:

    • Requirement: N95 or P100 particulate respirator (if bulk handling outside a ventilated enclosure).

    • Causality: Directly mitigates the H332/H335 inhalation risks associated with airborne micro-particulates[3].

  • Eye/Face Protection:

    • Requirement:. Safety glasses are insufficient.

    • Causality: Goggles provide a complete facial seal, preventing aerosolized powder or solvent splashes from reaching the ocular mucosa.

  • Body Protection:

    • Requirement: Flame-resistant (FR) or standard fluid-resistant laboratory coat with knit cuffs, fully buttoned. Closed-toe, non-porous shoes.

Quantitative Hazard & PPE Mapping

Hazard CodeClinical DescriptionPrimary Exposure RouteRequired PPE & Engineering Control
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaledIngestion, Dermal, InhalationN95/P100 Mask, Double Nitrile Gloves, Certified Fume Hood
H315 Causes skin irritationDermalLab coat with knit cuffs, Nitrile Gloves
H319 Causes serious eye irritationOcularChemical splash goggles (sealed)
H335 May cause respiratory irritationInhalationFume hood (Face velocity >100 fpm)

Step-by-Step Operational Workflow

Every protocol executed in the laboratory must be a self-validating system. Do not proceed to the next step unless the current step's validation condition is met.

  • Pre-Operational Setup:

    • Action: Turn on the chemical fume hood and verify the airflow monitor reads between 100-120 feet per minute (fpm).

    • Validation: Tape a small piece of tissue to the bottom of the sash. It must pull inward steadily. If it flutters outward, do not open the chemical container.

    • Action: Don all required PPE (Goggles, double gloves, lab coat).

  • Weighing and Transfer:

    • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded static eliminator (ionizing fan or bar) if the powder is highly static.

    • Causality: Static charge causes fine powders to jump and aerosolize, bypassing local exhaust ventilation and contaminating the user's immediate breathing zone.

    • Action: Carefully transfer the this compound using a clean, dry stainless-steel spatula.

  • Solvation (High-Risk Phase):

    • Action: Add the solvent (e.g., DMSO) slowly down the inner wall of the vial to minimize dust kick-up. Cap the vial immediately before vortexing or sonication.

    • Validation: Ensure the cap is PTFE-lined. Visually inspect the threading to ensure a perfect seal to prevent solvent leakage during agitation.

  • Decontamination:

    • Action: Wipe down the balance and surrounding hood area with a solvent-dampened wipe (e.g., 70% Isopropanol), followed by a dry wipe.

    • Action: Doff the outer gloves inside the fume hood and dispose of them immediately in the solid hazardous waste container.

Mandatory Visualization: Operational Workflow

G Start 1. Pre-Operational Setup Validate Hood Flow (>100 fpm) Weighing 2. Weighing & Transfer Use Anti-Static Controls Start->Weighing Solvation 3. Solvation (DMSO/DMF) Cap Immediately (High Permeation Risk) Weighing->Solvation Decon 4. Decontamination Isopropanol Wipe-Down Solvation->Decon Waste 5. Waste Segregation Solid vs. Halogenated/Non-Halogenated Decon->Waste

Figure 1: Self-validating workflow for handling this compound safely.

Spill Response & Disposal Plan

In the event of a containment failure, adhere to the principles outlined in [4][5]:

  • Immediate Spill Response (Solid): Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the spill with damp absorbent pads (using water or a mild solvent) to suppress dust generation. Carefully scoop the wetted material into a hazardous waste container using a non-sparking tool.

  • Immediate Spill Response (Solution): If the compound is dissolved in DMSO/DMF and spilled, evacuate the immediate area if the volume exceeds 50 mL. The solvent vapors will carry the dissolved compound. Use universal chemical absorbents to dike and absorb the spill.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, wipes, and empty vials must be segregated into a designated "Solid Toxic Waste" container.

    • Liquid Waste: Solutions containing this compound must be routed into appropriate organic waste streams (e.g., Non-Halogenated Organics, unless chlorinated solvents were utilized).

    • Compliance: All disposal protocols must strictly comply with local environmental regulations and the[6][7].

References

  • Title: US6844345B2 - Piperazine derivatives (Application in Drug Discovery)
  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.